molecular formula C26H29NO7S B555611 H-D-Glu(obzl)-obzl P-tosylate CAS No. 19898-41-0

H-D-Glu(obzl)-obzl P-tosylate

Cat. No.: B555611
CAS No.: 19898-41-0
M. Wt: 327,34*172,22 g/mole
InChI Key: HVZUAIVKRYGQRM-UNTBIKODSA-N
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Description

H-D-Glu(obzl)-obzl P-tosylate, also known as this compound, is a useful research compound. Its molecular formula is C26H29NO7S and its molecular weight is 327,34*172,22 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUAIVKRYGQRM-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648978
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19898-41-0
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of H-D-Glu(obzl)-obzl P-tosylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-D-Glu(OBzl)-OBzl p-tosylate, a protected form of the D-enantiomer of glutamic acid, is a critical intermediate in the fields of peptide synthesis and pharmaceutical development. Its dibenzyl ester protection strategy for the carboxylic acid groups and the presence of a p-toluenesulfonate (tosylate) salt offer enhanced stability and solubility in organic solvents, making it a versatile building block for complex organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 19898-41-0[1][2][3][4][5]
Molecular Formula C₂₆H₂₉NO₇S[1]
Molecular Weight 499.58 g/mol [3]
Appearance White to off-white powder[4][5]
Purity ≥ 98%[4][5]
Optical Rotation [α]D²⁰ = -7.5 ± 1º (c=1 in MeOH)[4]
Solubility Soluble in organic solvents such as dichloromethane and dimethylformamide; limited solubility in water.
Storage Conditions Store at 0-8 °C[4] or in a cool, dry place.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and analytical techniques.

Synthesis: One-Pot Esterification and Salt Formation

The synthesis of this compound is typically achieved through a one-pot reaction involving the direct esterification of D-glutamic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid. This method is efficient and minimizes the number of synthetic steps.

Materials:

  • D-Glutamic Acid

  • Benzyl Alcohol

  • p-Toluenesulfonic acid monohydrate

  • An azeotroping solvent (e.g., cyclohexane or toluene)

  • An anti-solvent for precipitation (e.g., ethyl acetate or isopropyl alcohol)

Procedure:

  • Reaction Setup: A mixture of D-glutamic acid, a molar excess of benzyl alcohol (typically 5 equivalents), and a slight molar excess of p-toluenesulfonic acid (typically 1.2 equivalents) is suspended in the azeotroping solvent.

  • Azeotropic Distillation: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the esterification, driving the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After completion, the reaction mixture is cooled, and an anti-solvent is added to precipitate the this compound salt.

  • Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to obtain a high-purity product.[6] The solid is then dried under vacuum.

Characterization Techniques

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms. The spectrum should confirm the presence of the benzyl ester groups, the glutamic acid backbone, and the tosylate counter-ion.

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

2. High-Performance Liquid Chromatography (HPLC):

  • Purity Determination: Reversed-phase HPLC with UV detection is a standard method to assess the purity of the final product. The chromatogram should show a single major peak corresponding to the desired compound.

  • Chiral HPLC: To confirm the enantiomeric purity of the D-isomer, a chiral HPLC method can be developed using a suitable chiral stationary phase.

3. Differential Scanning Calorimetry (DSC):

  • Melting Point Determination: DSC is used to determine the melting point of the crystalline solid, which is a key indicator of its purity.[6]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Quality Control reactants D-Glutamic Acid, Benzyl Alcohol, p-Toluenesulfonic Acid reaction Azeotropic Reflux (e.g., with Dean-Stark) reactants->reaction Heat cooling Cool Reaction Mixture reaction->cooling precipitation Add Anti-solvent (e.g., Ethyl Acetate) cooling->precipitation filtration Filter to Isolate Crude Product precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Dry Under Vacuum recrystallization->drying analysis NMR, HPLC, DSC drying->analysis Final Product

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Development

This compound is a valuable tool for researchers in several areas:

  • Peptide Synthesis: It serves as a protected amino acid building block for the solid-phase or solution-phase synthesis of peptides containing D-glutamic acid residues.

  • Pharmaceutical Development: This compound is an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders where D-amino acids may play a role.[4]

  • Biochemical Research: It is used in studies of amino acid metabolism and in the investigation of enzyme and receptor interactions where the D-enantiomer of glutamic acid is of interest.[4]

References

H-D-Glu(obzl)-obzl P-tosylate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of H-D-Glu(OBzl)-OBzl p-tosylate, a critical chiral building block in synthetic organic chemistry. The document details its physicochemical properties, outlines a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates the corresponding workflow.

Core Data Presentation

The quantitative and qualitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Formula

IdentifierValue
CAS Number 19898-41-0[1][2]
Molecular Formula C₂₆H₂₉NO₇S[2][3][4]
Synonyms D-Glutamic acid dibenzyl ester p-tosylate, Dibenzyl D-glutamate tosylate

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 499.58 g/mol [3]
Appearance White to off-white powder[1]
Purity ≥98%
Storage Conditions Keep in a cool, dry, and dark place under an inert atmosphere.[1][4]

Introduction to this compound

This compound is a protected derivative of D-glutamic acid, an unnatural amino acid. In this compound, both the alpha-carboxyl and gamma-carboxyl groups are protected as benzyl esters (OBzl), and the alpha-amino group is protonated as a p-toluenesulfonate (tosylate) salt. This specific arrangement of protecting groups makes it a valuable reagent in the synthesis of peptides and other complex organic molecules.

The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[5][6] The benzyl ester protecting groups are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group but can be cleaved during the final step of peptide synthesis under strong acidic conditions.[5][6] The incorporation of D-amino acids like D-glutamic acid is a key strategy in drug development to enhance the metabolic stability of peptide-based therapeutics.

Experimental Protocols

The following is a representative experimental protocol for the incorporation of a D-glutamic acid residue into a growing peptide chain on a solid support using this compound. This protocol is based on standard Boc/Bzl solid-phase peptide synthesis methodologies.

Protocol: Incorporation of D-Glu(OBzl) into a Peptide Sequence via SPPS

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as a Boc-aminoacyl-Merrifield resin.

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

  • Drain the DCM from the swollen resin.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to ensure complete removal of the Boc group.

  • Drain the solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

3. Neutralization:

  • To neutralize the resulting trifluoroacetate salt of the N-terminal amino group, wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).

  • Wash the resin again with DCM (3-5 times) to remove excess base.

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound. Dissolve this compound (2-3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (2-3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (4-6 equivalents) to the solution to neutralize the tosylate salt and facilitate the activation.

  • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test) to ensure completion.

5. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

6. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the benzyl side-chain protecting groups are removed simultaneously.

  • This is typically achieved by treating the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers (e.g., anisole) to prevent side reactions.[6]

Mandatory Visualization

The following diagram illustrates the general workflow of a single cycle in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, highlighting the incorporation of this compound.

SPPS_Workflow Start Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Washing1 Washing (DCM) Deprotection->Washing1 2. Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization 3. Washing2 Washing (DCM) Neutralization->Washing2 4. Coupling Amino Acid Coupling: This compound + HBTU/DIEA in DMF Washing2->Coupling 5. Washing3 Washing (DMF, DCM) Coupling->Washing3 6. End Peptide-Resin (Elongated by one residue, N-terminally Boc-protected) Washing3->End Cycle Complete

References

An In-depth Technical Guide to the Solubility of H-D-Glu(OBzl)-OBzl p-Tosylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of H-D-Glu(OBzl)-OBzl p-tosylate (Dibenzyl D-glutamate p-toluenesulfonate), a key intermediate in peptide synthesis and medicinal chemistry. Understanding the solubility of this compound is critical for its effective use in reaction setups, purification processes, and formulation development. This document collates available solubility data, provides a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a protected form of the D-isomer of glutamic acid. The benzyl (Bzl or OBzl) ester groups protect the α- and γ-carboxylic acids, while the p-toluenesulfonate (tosylate or Tos) salt enhances the compound's crystallinity and stability, making it easier to handle compared to the free amine. The tosylate counterion also generally improves solubility in organic solvents, a desirable trait for its application in solution-phase peptide synthesis.

Solubility Profile

Precise quantitative solubility data (e.g., in mg/mL) for this compound is not widely published in scientific literature or commercial product data sheets. However, a qualitative and semi-quantitative understanding can be compiled from various sources, including chemical supplier information and data on analogous compounds.

Data Presentation: Solubility Summary

The following table summarizes the known and inferred solubility of this compound in a range of common organic solvents.

SolventChemical ClassObserved/Inferred SolubilityNotes/Reference
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble The analogous HCl salt, H-Glu(OBzl)-OBzl HCl, is soluble at 100 mg/mL in DMSO[1]. The tosylate salt is expected to have similarly high solubility. One source notes "slight" solubility, which may refer to lower concentrations or different conditions[2].
Ethanol (EtOH)Polar ProticSlightly Soluble Solubility can be enhanced with sonication[2]. Another source describes it as "readily soluble"[2]. This suggests moderate to good solubility, potentially increased by heating.
Methanol (MeOH)Polar ProticSlightly Soluble [2]
Dimethylformamide (DMF)Polar AproticLikely Soluble A source mentions "methyl dimethylferroferrite" which is likely a typographical error for DMF, and states the compound is "readily soluble" in it[2]. DMF is a common solvent for peptide synthesis and protected amino acids.
Dichloromethane (DCM)ChlorinatedLikely Soluble Often used in peptide synthesis. The related H-Gly-OBzl·TosOH is soluble in DCM.
Chloroform (CHCl₃)ChlorinatedLikely Soluble The related H-Gly-OBzl·TosOH is soluble in chloroform.
Ethyl Acetate (EtOAc)EsterSparingly Soluble to Soluble Used as a recrystallization solvent (with petroleum ether) for a similar compound, suggesting solubility is temperature-dependent[3]. The related H-Gly-OBzl·TosOH is soluble in ethyl acetate.
AcetoneKetoneLikely Soluble The related H-Gly-OBzl·TosOH is soluble in acetone.
WaterAqueousSparingly Soluble to Insoluble Due to the hydrophobic benzyl protecting groups, solubility in purely aqueous media is expected to be low. Recrystallization of a similar compound from ethanol/water suggests low solubility in water-rich mixtures[3].
Diethyl EtherEtherInsoluble/Sparingly Soluble Often used as an anti-solvent to precipitate tosylate salts of amino acid esters during synthesis.
Petroleum Ether / HexanesAliphatic HydrocarbonInsoluble Used as an anti-solvent for recrystallization[3].

Factors Influencing Solubility:

  • Temperature: Solubility of crystalline organic compounds typically increases with temperature. Gentle heating can be an effective method to dissolve this compound, but care must be taken to avoid degradation.

  • Sonication: The application of ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process, particularly for suspensions that are slow to dissolve[2].

  • Purity: The presence of impurities can affect the observed solubility.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general protocol for the gravimetric determination of solubility is recommended.

Objective: To determine the solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • To remove any suspended microcrystals, centrifuge the vial at a high speed.

  • Quantification:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette.

    • Transfer the aliquot to a pre-weighed, dry vial.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator until a constant weight is achieved.

    • Weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial vial weight from the final weight.

    • The solubility can then be expressed in the desired units (e.g., mg/mL) by dividing the mass of the solute by the volume of the aliquot taken.

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

  • Replicates:

    • Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate key workflows relevant to the solubility of this compound.

G start Start: Assess Solubility of This compound qual_screen Qualitative Screening (Small Scale Test) start->qual_screen solvent_list Select Solvents: - Polar Aprotic (DMSO, DMF) - Polar Protic (MeOH, EtOH) - Chlorinated (DCM) - Ester (EtOAc) qual_screen->solvent_list dissolved Compound Dissolves? qual_screen->dissolved insoluble Insoluble / Sparingly Soluble dissolved->insoluble No soluble Soluble dissolved->soluble Yes optimize Consider Optimization: - Heating - Sonication - Co-solvents insoluble->optimize quant_analysis Quantitative Analysis (Gravimetric Method) soluble->quant_analysis report Report Solubility (e.g., mg/mL at 25°C) quant_analysis->report G start Start: Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate at Constant Temp (e.g., 24h with agitation) start->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge aliquot Withdraw Known Volume of Clear Supernatant centrifuge->aliquot dry Evaporate Solvent to Complete Dryness aliquot->dry weigh Weigh Dried Solute dry->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end End: Report Result calculate->end

References

H-D-Glu(OBzl)-OBzl P-tosylate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-D-Glu(OBzl)-OBzl P-tosylate (dibenzyl (2R)-2-aminopentanedioate; 4-methylbenzenesulfonic acid). Drawing upon available data for the compound and related chemical structures, this document outlines potential degradation pathways, handling procedures, and analytical considerations to ensure the integrity of this critical reagent in research and development.

Chemical Identity and Properties

This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. The tosylate salt form enhances the crystallinity and handling characteristics of the amino acid ester.

PropertyValue
Chemical Name dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Synonyms H-D-Glu(OBzl)-OBzl TosOH, D-Glutamic acid dibenzyl ester p-toluenesulfonate salt
CAS Number 19898-41-0
Molecular Formula C26H29NO7S
Molecular Weight 499.58 g/mol

Stability Profile and Degradation Pathways

While specific, long-term quantitative stability studies on this compound are not extensively published, an understanding of its chemical structure allows for the prediction of its principal degradation pathways. The primary points of instability are the benzyl ester linkages, which are susceptible to hydrolysis and hydrogenolysis.

A potential degradation pathway for this compound is outlined below. Under hydrolytic conditions (presence of water), the benzyl esters can be cleaved to form the mono-benzyl ester and ultimately D-glutamic acid.

A H-D-Glu(OBzl)-OBzl P-tosylate B H-D-Glu(OBzl)-OH (Mono-benzyl ester) A->B Hydrolysis D Benzyl Alcohol C H-D-Glu-OH (D-Glutamic Acid) B->C Hydrolysis

Caption: Postulated hydrolytic degradation pathway of this compound.

Recommended Storage Conditions

To minimize degradation and maintain the integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the chemical nature of the compound.

ConditionRecommendationRationale
Temperature Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°CReduces the rate of potential hydrolytic and other degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation and reactions with atmospheric moisture.
Light Keep in a dark placeProtects against potential photolytic degradation.
Moisture Store in a tightly sealed container in a dry placePrevents hydrolysis of the benzyl ester groups.

Experimental Protocols

General Handling and Storage Workflow

Proper handling is crucial to prevent contamination and degradation. The following workflow is recommended.

cluster_storage Storage cluster_handling Handling A Receive Compound B Store at -20°C in a dark, dry place A->B C Equilibrate to Room Temperature in a desiccator B->C Prepare for use D Weigh desired amount under inert atmosphere C->D E Use immediately in experiment D->E

Caption: Recommended workflow for the storage and handling of this compound.

Protocol for a Forced Degradation Study

To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This protocol provides a general framework.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M and 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the sample solution with 0.1 M and 1 M NaOH at room temperature for defined time points. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for defined time points.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for defined time points.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • A typical starting method could be a reverse-phase HPLC with a C18 column, a gradient elution with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid), and UV detection at a suitable wavelength (e.g., 220 nm).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Key characteristics of a stability-indicating HPLC method:

  • Specificity: The ability to resolve the parent compound from its degradation products and any process impurities.

  • Accuracy and Precision: The method should provide reliable and reproducible quantitative results.

  • Linearity and Range: A linear relationship between detector response and concentration should be established over a suitable range.

While a specific validated method for this compound is not publicly available, methods developed for similar amino acid derivatives can be adapted. Chiral HPLC may also be necessary to assess racemization, especially if the compound is subjected to high temperatures during synthesis or storage.[1][2]

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, in a dry and inert atmosphere, and protected from light. The primary degradation pathways are likely to involve the hydrolysis of the benzyl ester groups. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the quality and reliability of this important chemical intermediate. The implementation of a robust, stability-indicating analytical method is essential for monitoring the purity of the compound over time and in response to stress conditions.

References

The Strategic Role of Benzyl Protecting Groups in H-D-Glu(OBzl)-OBzl p-Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-D-Glu(OBzl)-OBzl p-tosylate is a pivotal derivative of D-glutamic acid, engineered for precise applications in peptide synthesis and the development of complex organic molecules. Its utility is fundamentally reliant on the strategic deployment of two benzyl (Bzl or OBzl) protecting groups and a p-tosylate (Tos) counter-ion. This technical guide provides an in-depth analysis of the core functions of these moieties, detailing their roles in masking reactive sites, enhancing stability, and enabling controlled synthetic pathways. It further outlines detailed experimental protocols for their removal, presents quantitative data for these procedures, and illustrates the underlying chemical logic through diagrams.

Core Functions of the Protecting Groups and Counter-Ion

The molecular architecture of this compound is designed for stability and controlled reactivity. Each component serves a distinct and critical purpose:

  • α-Benzyl Ester (-OBzl): This group protects the carboxylic acid at the alpha-position of the D-glutamic acid backbone. By converting the acidic and nucleophilic carboxylate into a neutral ester, it prevents unwanted side reactions, such as self-condensation or acting as a nucleophile, during peptide coupling steps.

  • γ-Benzyl Ester (-OBzl): The side-chain carboxylic acid is similarly protected by a benzyl ester. This is crucial for preventing the formation of undesired branched peptides or other side products that could arise from the reactivity of the gamma-carboxyl group.[1] In peptide synthesis strategies like the Boc/Bzl method, side-chain benzyl esters are considered "permanent" protecting groups, designed to remain intact throughout chain assembly and be removed only in the final cleavage step.[2][3]

  • p-Tosylate (p-toluenesulfonate) Salt: The free α-amino group of the D-glutamic acid derivative is protonated and forms an ionic bond with the p-tosylate anion. This salt formation serves several practical purposes. It transforms the amino acid ester, which would otherwise be an oil, into a stable, crystalline solid with a high melting point, making it easier to handle, purify, and store.[4] The tosylate counter-ion enhances the compound's stability and facilitates its purification through crystallization.[4]

The benzyl groups are favored for their robustness under a range of conditions, including the mildly acidic or basic treatments that might cleave other types of protecting groups.[5] Their primary method of removal is through catalytic hydrogenolysis, a mild process that cleaves the benzylic carbon-oxygen bond.[5]

Deprotection Strategies and Experimental Protocols

The removal of both benzyl protecting groups is typically achieved simultaneously through hydrogenolysis to yield free D-glutamic acid. The p-tosylate salt does not generally interfere with the catalytic hydrogenation process, as the catalytic system is effective in the presence of the sulfonic acid salt.

Two primary hydrogenolysis methods are prevalent: standard catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, which uses a hydrogen donor in situ.

Note: The following protocols are adapted from established procedures for the deprotection of N-α-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl), a structurally similar compound.[5] These methods are broadly applicable to the deprotection of benzyl esters.

Table 1: Comparative Summary of Deprotection Methods
MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Key Considerations
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, Room Temp., Atm. Pressure2 - 6 hours>95%Requires a hydrogen gas source and handling of a flammable catalyst.[5]
Catalytic Transfer Hydrogenation Formic Acid, 10% Pd/C, Methanol, Room Temp.1 - 3 hours>95%Avoids the use of gaseous hydrogen; formic acid is corrosive.[5]
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/C, Methanol, Reflux1 - 2 hours>90%Milder hydrogen donor than formic acid; often requires heating.[5]
Acidolysis 33% HBr in Acetic Acid, Room Temp.1 - 2 hours>90%Non-hydrogenation alternative; involves harsh, corrosive acidic conditions.[5]
Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10% by weight of the substrate).

  • Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude D-glutamic acid. The p-toluenesulfonic acid will also be present in the final product. Further purification can be achieved by ion-exchange chromatography or recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to create a suspension.

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature and monitor by TLC or HPLC.

  • Work-up and Isolation: Follow steps 5 and 6 from the Catalytic Hydrogenation protocol.

Selectivity of Deprotection

The α- and γ-benzyl esters in this compound exhibit very similar reactivity towards hydrogenolysis. Consequently, achieving selective deprotection of one ester in the presence of the other is generally not feasible using standard hydrogenolysis conditions. Both protecting groups will be cleaved simultaneously.

For synthetic routes requiring selective deprotection, an orthogonal protecting group strategy must be employed from the outset. This would involve using different types of protecting groups for the α- and γ-carboxyl groups that can be removed under different conditions. For example, a tert-butyl ester could be used for one carboxyl group (cleaved with mild acid) and a benzyl ester for the other (cleaved by hydrogenolysis).[1][3]

Visualizing the Molecular Structure and Deprotection Workflow

The following diagrams illustrate the key molecular structure and the logical flow of the deprotection process.

cluster_main This compound Glu D-Glutamic Acid Core alphaOBzl α-Benzyl Ester (-OBzl) Glu->alphaOBzl Protects α-COOH gammaOBzl γ-Benzyl Ester (-OBzl) Glu->gammaOBzl Protects γ-COOH pTos p-Tosylate Salt (with α-NH3+) Glu->pTos Stabilizes α-NH2

Caption: Molecular components of this compound.

start This compound process Catalytic Hydrogenolysis (e.g., H2, Pd/C in MeOH) start->process product D-Glutamic Acid + p-Toluenesulfonic Acid process->product byproduct1 Toluene (from α-OBzl) process->byproduct1 byproduct2 Toluene (from γ-OBzl) process->byproduct2

References

Navigating Peptide Synthesis: A Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of peptide synthesis and drug development, the purity, stability, and reactivity of building blocks are paramount. H-D-Glu(OBzl)-OBzl p-tosylate, a protected form of D-glutamic acid, stands out as a critical intermediate. This technical guide offers an in-depth analysis of this compound, focusing on the pivotal role of the p-tosylate salt and providing detailed methodologies for its synthesis and application.

This compound is a crystalline solid, a feature that simplifies its handling, purification, and storage compared to the free amine, which is often an oil. The p-tosylate salt enhances the compound's stability and improves its solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

Core Functions of the p-Tosylate Salt

The p-toluenesulfonate (p-tosylate) counterion in this compound serves several crucial functions that are highly advantageous in the context of peptide synthesis:

  • Enhanced Stability and Handling: The salt form imparts crystallinity to the amino acid derivative. This makes the compound a stable, free-flowing powder that is easier to weigh and handle accurately compared to the corresponding free amine, which can be an oil or an amorphous solid. This crystalline nature also contributes to a longer shelf life.

  • Improved Solubility in Organic Solvents: The presence of the organic p-tosylate counterion increases the solubility of the compound in organic solvents commonly used for peptide coupling reactions. This facilitates a more homogeneous reaction mixture, leading to cleaner and more efficient coupling.

  • Purification Aid: The formation of the p-tosylate salt is a key step in the purification of the dibenzylated glutamic acid. It allows for the isolation and purification of the product through crystallization, effectively removing byproducts and unreacted starting materials from the synthesis.

  • Temporary Protection of the Amino Group: The protonation of the primary amine to form the tosylate salt provides temporary protection against undesired side reactions, such as self-polymerization, during storage and handling. Before its use in a peptide coupling reaction, the free amine is readily generated in situ by the addition of a non-nucleophilic base.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data. Note that some data is for the corresponding L-enantiomer, which is expected to have identical physical properties except for the sign of its optical rotation.

PropertyValueReference
Molecular Formula C₂₆H₂₉NO₇S[1][2]
Molecular Weight 499.58 g/mol [1][2]
CAS Number 19898-41-0[1][2]
Appearance White to off-white powder[3]
Melting Point 141-143 °C (L-enantiomer)[]
159.9 °C (L-enantiomer)[5]
Solubility Slightly soluble in DMSO, Ethanol, and Methanol.[3][6]

Nuclear Magnetic Resonance (NMR) Data (L-enantiomer in CDCl₃)

NucleusChemical Shift (δ) in ppmMultiplicityAssignment
¹H NMR2.26sCH₃ (tosyl)
3.05ddβ-CH₂
3.18ddβ-CH₂
4.47tα-CH
4.91sγ-CH₂ (benzyl)
4.98dα-CH₂ (benzyl)
5.04dα-CH₂ (benzyl)
7.01dAr-H (tosyl)
7.15-7.28mAr-H (benzyl)
7.73dAr-H (tosyl)
8.43bsNH₃⁺
¹³C NMR21.5CH₃ (tosyl)
34.0β-CH₂
49.9α-CH
67.4γ-CH₂ (benzyl)
68.5α-CH₂ (benzyl)
126.4, 128.7, 129.0, 129.1Ar-CH
134.8, 135.4Ar-C (benzyl)
140.4, 141.7Ar-C (tosyl)
168.2, 170.0C=O (ester)

Note: The NMR data is for the L-enantiomer, H-L-Glu(OBzl)-OBzl p-tosylate. The spectral data for the D-enantiomer is expected to be identical.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and application of this compound.

Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of the L-enantiomer and is based on the Fischer-Speier esterification.[5][7]

Materials:

  • D-Glutamic Acid

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of D-glutamic acid (1 eq.), p-toluenesulfonic acid (1.2 eq.), benzyl alcohol (5 eq.), and cyclohexane is heated at reflux with a Dean-Stark trap to azeotropically remove water.[5]

  • The reaction is monitored for completion (typically 6 hours).[5]

  • The reaction mixture is then cooled, and ethyl acetate is added.[5]

  • The resulting suspension is warmed to reflux briefly and then stirred at room temperature for 1 hour to facilitate crystallization.[5]

  • The crystalline product is collected by filtration, washed with a suitable solvent like isopropyl alcohol or petroleum ether, and dried under vacuum.[5][7]

Use in Peptide Synthesis: A Generalized Coupling Protocol

This protocol outlines the use of this compound in a standard solution-phase peptide coupling reaction.

Materials:

  • N-terminally protected amino acid (e.g., Boc-Ala-OH)

  • This compound

  • Coupling agent (e.g., HBTU, DCC)

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIEA)

  • Anhydrous DMF or DCM

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq.) in anhydrous DMF. Add DIEA (1.1 eq.) and stir for 15-20 minutes at room temperature to generate the free amine in situ.[8]

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and a coupling agent like HBTU (0.98 eq.) in anhydrous DMF. Add DIEA (2.0 eq.) and stir for 5-10 minutes to activate the carboxylic acid.[8]

  • Coupling: Add the activated N-protected amino acid solution to the flask containing the free D-glutamate derivative.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).[8]

  • Work-up: Upon completion, the reaction mixture is typically diluted with a solvent like ethyl acetate and washed successively with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. The organic layer is then dried and concentrated to yield the protected dipeptide.[8]

Deprotection: Removal of Benzyl and Tosylate Groups

The benzyl ester protecting groups are typically removed by catalytic hydrogenolysis. The tosylate salt is removed during the basic workup of the coupling reaction or in a separate neutralization step.

Materials:

  • Protected peptide containing the Glu(OBzl)-OBzl moiety

  • Palladium on carbon (10% Pd/C) catalyst

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen gas source

Procedure:

  • Dissolve the protected peptide in a suitable solvent like methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to an atmosphere of hydrogen gas (e.g., by using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction for completion.

  • Once complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the deprotected peptide.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key structures and workflows.

Caption: Chemical structure of this compound.

synthesis_workflow start D-Glutamic Acid + Benzyl Alcohol + p-Toluenesulfonic Acid reflux Reflux in Cyclohexane with Dean-Stark Trap (6h) start->reflux Esterification & Salt Formation cool_add Cool and Add Ethyl Acetate reflux->cool_add crystallize Stir at Room Temperature (1h) cool_add->crystallize Induce Crystallization filter Filter and Wash crystallize->filter product This compound filter->product

Caption: Workflow for the synthesis of this compound.

peptide_coupling_workflow cluster_amine Amine Component Preparation cluster_acid Carboxyl Component Preparation start_amine This compound neutralize Add DIEA in DMF start_amine->neutralize free_amine Free Amine (in situ) neutralize->free_amine couple Combine and Stir (2-4h) free_amine->couple start_acid N-Protected Amino Acid (e.g., Boc-AA-OH) activate Add Coupling Agent (HBTU) + DIEA in DMF start_acid->activate active_ester Activated Amino Acid activate->active_ester active_ester->couple workup Aqueous Workup and Purification couple->workup product Protected Dipeptide workup->product

Caption: Workflow for peptide coupling using this compound.

References

An In-Depth Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-D-Glu(OBzl)-OBzl p-tosylate, a key building block for incorporating D-glutamic acid into peptide sequences. D-amino acids play a crucial role in the development of therapeutic peptides, enhancing their stability against enzymatic degradation and often modulating their biological activity.[1] This document details the properties of this compound, provides detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, presents quantitative data for key reaction steps, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. The benzyl (Bzl or OBzl) groups protect the α- and γ-carboxylic acid functionalities, while the tosylate salt form enhances the compound's stability and handling properties. This protecting group strategy is a cornerstone of the Boc/Bzl (tert-butoxycarbonyl/benzyl) approach in peptide synthesis. The benzyl esters are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group but can be cleaved under strong acidic conditions (e.g., HF) or, more commonly, through catalytic hydrogenolysis.[2][3][4]

The incorporation of D-glutamic acid is of significant interest in drug development. For instance, the dipeptide γ-D-glutamyl-L-tryptophan is under investigation as a potential therapeutic for tuberculosis.[5] Furthermore, D-glutamic acid is an essential component of the peptidoglycan in bacterial cell walls, making peptides containing this residue potential antimicrobial agents that can interfere with cell wall biosynthesis.[4][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₉NO₇S
Molecular Weight 499.58 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF, DCM, and alcohols.
CAS Number 19898-41-0

Peptide Synthesis Strategies

This compound is amenable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice of strategy depends on the desired peptide length, scale of synthesis, and purification requirements.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The Boc/Bzl strategy is a well-established method for SPPS.

Solution-Phase Peptide Synthesis (LPPS)

LPPS, or classical peptide synthesis, is carried out entirely in solution.[8] This method is often preferred for the large-scale synthesis of short peptides and allows for the purification of intermediates at each step.

Data Presentation: Quantitative Analysis of Synthesis Steps

The following tables summarize representative quantitative data for the key steps in peptide synthesis using a benzyl-protected glutamic acid derivative. Actual yields and purities may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Representative Data for Solution-Phase Dipeptide Synthesis

Reaction StepStarting MaterialsCoupling ReagentSolventReaction Time (h)Typical Yield (%)Typical Purity (by HPLC, %)
Boc-Ala-OH + this compound CouplingBoc-Ala-OH, this compound, DIEAHBTU/HOBtDMF2-485-95>95
Boc-Phe-OH + this compound CouplingBoc-Phe-OH, this compound, DIEADCC/HOBtDCM/DMF4-680-90>95
Benzyl Group Deprotection (Boc-Dipeptide-OBzl)Boc-Ala-D-Glu(OBzl)-OBzlH₂, Pd/CMeOH4-890-98>98

Table 3: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAbbreviationAdvantagesDisadvantages
HBTU/TBTU-Fast reaction times, low racemization, high efficiency.Can react with unprotected N-terminus if used in excess.
DCC/DIC-Inexpensive, effective for many standard couplings.By-product (DCU) can be difficult to remove (especially with DCC), can cause dehydration of Asn and Gln.
HATU-Very fast, highly efficient, especially for hindered couplings, low racemization.More expensive than other reagents.
PyBOP-Good for hindered couplings, avoids formation of carcinogenic by-products.More expensive than carbodiimides.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in peptide synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-L-Ala-D-Glu(OBzl)-OBzl)

Materials:

  • Boc-L-Ala-OH

  • This compound

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in DMF. Add DIEA (1.1 eq) and stir at room temperature for 20 minutes to generate the free amine.

  • Activation: In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq), HBTU (0.98 eq), and HOBt (1.0 eq) in DMF. Add DIEA (2.0 eq) and stir at room temperature for 10 minutes.

  • Coupling: Add the activated Boc-L-Ala-OH solution to the neutralized H-D-Glu(OBzl)-OBzl solution. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc.

  • Extraction: Wash the EtOAc layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy) - One Coupling Cycle

Materials:

  • Boc-amino acid-preloaded resin (e.g., Boc-Gly-Merrifield resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Boc-D-Glu(OBzl)-OH (Note: for SPPS, the free acid form of the protected amino acid is typically used, not the tosylate salt of the ester).

  • Coupling reagent (e.g., HBTU/HOBt or DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 2 minutes each). Wash the resin with DCM (3x) and then DMF (3x).

  • Coupling:

    • Pre-activate Boc-D-Glu(OBzl)-OH (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF in the presence of DIEA (6 eq) for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Deprotection of Benzyl Groups by Catalytic Transfer Hydrogenation

This method is a safer alternative to high-pressure hydrogenation with H₂ gas.[3]

Materials:

  • Peptide with benzyl protecting groups

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or formic acid

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the benzyl-protected peptide in MeOH.

  • Catalyst and Hydrogen Donor: Add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution. Then, add ammonium formate (5-10 equivalents) or formic acid.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide. Further purification by HPLC may be necessary.

Mandatory Visualizations

Experimental Workflows

G cluster_solution Solution-Phase Dipeptide Synthesis sol_start This compound + Boc-AA-OH sol_neut Neutralization (DIEA) sol_start->sol_neut sol_couple Coupling sol_neut->sol_couple sol_act Activation (HBTU/HOBt) sol_act->sol_couple sol_workup Work-up & Extraction sol_couple->sol_workup sol_purify Purification sol_workup->sol_purify sol_end Protected Dipeptide sol_purify->sol_end

Caption: Workflow for solution-phase dipeptide synthesis.

G cluster_spps Solid-Phase Peptide Synthesis (One Cycle) spps_start Peptide-Resin spps_deprotect Boc Deprotection (TFA) spps_start->spps_deprotect spps_wash1 Wash (DCM) spps_deprotect->spps_wash1 spps_neut Neutralization (DIEA) spps_wash1->spps_neut spps_wash2 Wash (DCM/DMF) spps_neut->spps_wash2 spps_couple Coupling (Activated Boc-D-Glu(OBzl)-OH) spps_wash2->spps_couple spps_wash3 Wash (DMF/DCM) spps_couple->spps_wash3 spps_end Elongated Peptide-Resin spps_wash3->spps_end

Caption: A single cycle in solid-phase peptide synthesis (SPPS).

Biological Pathway: Antimicrobial Mechanism of Action

Peptides containing D-glutamic acid can act as antimicrobial agents by interfering with the synthesis of the bacterial cell wall peptidoglycan.

G cluster_pathway Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis peptide D-Glu Containing Peptide (e.g., γ-D-Glu-L-Trp derivative) target Peptidoglycan Synthesis Enzymes (e.g., Mur ligases) peptide->target Inhibition precursor Peptidoglycan Precursors target->precursor Blocked Synthesis cell_wall Bacterial Cell Wall precursor->cell_wall Incomplete Formation lysis Cell Lysis cell_wall->lysis Weakened Structure Leads to

Caption: Inhibition of bacterial cell wall synthesis.

Conclusion

This compound is a versatile and valuable reagent for the incorporation of D-glutamic acid into peptides. The use of benzyl protecting groups, compatible with the widely used Boc-SPPS strategy and also suitable for solution-phase synthesis, allows for the creation of peptides with enhanced stability and novel biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize D-glutamic acid-containing peptides for applications in drug discovery and development, particularly in the pursuit of new antimicrobial and immunomodulatory agents.

References

An In-depth Technical Guide to D-Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Advantage of D-Amino Acids in Peptide Therapeutics

In the landscape of peptide chemistry and drug development, the strategic incorporation of D-amino acids represents a pivotal advancement. While the vast majority of naturally occurring peptides and proteins are constructed from L-amino acids, their synthetic counterparts incorporating D-amino acids offer significant advantages in overcoming the inherent limitations of native peptides, primarily their susceptibility to enzymatic degradation.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of D-amino acid chemistry in the design and development of novel peptide-based therapeutics.

Proteases, the enzymes responsible for peptide catabolism, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of D-amino acids, which are the non-superimposable mirror images of their L-counterparts, creates a steric hindrance within the peptide backbone. This structural alteration renders the peptide resistant to proteolytic enzymes, thereby significantly extending its in vivo half-life and enhancing its bioavailability.[1] Beyond improved stability, the inclusion of D-amino acids can also modulate a peptide's conformational properties, leading to altered receptor binding affinities and biological activities.[2][3]

This guide will delve into the practical aspects of utilizing D-amino acids, from their synthesis and incorporation into peptide chains to the analytical techniques used for their characterization. Detailed experimental protocols and quantitative data are provided to equip researchers with the knowledge to effectively harness the therapeutic potential of D-amino acid-containing peptides.

Data Presentation: Quantitative Comparison of L- and D-Amino Acid Containing Peptides

The substitution of L-amino acids with their D-enantiomers has a quantifiable impact on the stability and biological activity of peptides. The following tables summarize key data from comparative studies.

Table 1: Proteolytic Stability of L- vs. D-Amino Acid Containing Peptides

Peptide SequenceModificationMatrixHalf-life (t½)Reference
RDP215All L-amino acidsHuman Serum< 1 h[3]
9D-RDP215L- to D-amino acid substitutionsHuman Serum> 24 h[3]
Tandem D-peptide (D3D3)All D-amino acidsMouse PlasmaStable for at least 24h[4]
Tandem D-peptide (RD2D3)All D-amino acidsMouse PlasmaStable for at least 24h[4]
Unmodified PeptideN/AHuman Serum (in vitro)~0.8 hours[5]
N,N-Dimethyl-L-Valine PeptideN-methylationHuman Serum (in vitro)~18 hours[5]
Peptide 1Tam-labeledHuman Blood Plasma43.5 h[6]
Peptide 2Tam-labeledHuman Blood Plasma3.2 h[6]
Peptide 3Tam-labeledHuman Blood Plasma50.5 h[6]
Peptide 4Tam-labeledHuman Blood Plasma> 72 h[6]
Peptide 1Tam-labeledHEK-293 Supernatant> 72 h[6]
Peptide 2Tam-labeledHEK-293 Supernatant23.3 h[6]

Table 2: Receptor Binding Affinity of L- vs. D-Amino Acid Containing Peptides

Peptide/CompoundReceptor/TargetAssay TypeIC50/KiReference
L-Norepinephrineα1A Adrenergic ReceptorRadioligand BindingKi: 1500 nM[7]
D-NorepinephrineAdrenergic ReceptorsRadioligand Binding10- to 500-fold lower affinity than L-form[7]
Linear RGD Peptide (GRGDSPK)αvβ3 IntegrinCompetitive Radioligand BindingIC50: >1000 nM[8]
Cyclic RGD Peptide [c(RGDfV)]αvβ3 IntegrinCompetitive Radioligand BindingIC50: ~10 nM[8]
Compound 18 (L-amino acids)HER2-overexpressing lung cancer cellsAntiproliferative AssayIC50: nanomolar range[2]
Compound 32 (D-amino acids)HER2-overexpressing cancer cell linesAntiproliferative AssayIC50: nanomolar range[2]

Table 3: Pharmacokinetic Parameters of D-Amino Acid Containing Peptides

PeptideAdministration RouteCmax/D (µg/g)/(mg/kg) in BrainTerminal Half-life (t½) in PlasmaBioavailabilityReference
RD2i.v., i.p., s.c., p.o.0.06> 2 daysHigh[9]
D3D3i.p.Data not specifiedData not specifiedLower than RD2D3[4]
RD2D3i.p.Data not specifiedData not specifiedHigher than D3D3[4]
AMG 416 (Etelcalcetide)IntravenousData not specifiedData not specifiedN/A[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a D-amino acid.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH).

  • Fmoc-protected Amino Acids: Both L- and D-amino acids with appropriate side-chain protection (e.g., Trt for Asn, Gln, His; tBu for Ser, Thr, Tyr, Asp, Glu; Boc for Lys, Orn; Pbf for Arg).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Activation Base: N,N-Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) depending on the peptide sequence.[11]

  • Precipitation Solvent: Cold diethyl ether.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Methodology:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • First Amino Acid Loading (if not pre-loaded):

    • Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with DIC and HOBt in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.

    • Wash the resin extensively with DMF.

  • Amino Acid Coupling (for subsequent residues, including D-amino acids):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to check for complete coupling.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 3).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the appropriate cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the filtrate to cold diethyl ether to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protease Stability Assay

This protocol assesses the resistance of a peptide to enzymatic degradation.

Materials:

  • Peptide stock solutions (both L- and D-amino acid containing variants) in a suitable buffer (e.g., PBS, pH 7.4).

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in water).

  • RP-HPLC system with a C18 column.

  • Mass spectrometer.

Methodology:

  • Incubation: In a microcentrifuge tube, mix the peptide solution with the protease solution to the desired final concentrations. Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Identify degradation products by collecting fractions and analyzing them by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t½).

Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a peptide to its receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the receptor.

  • Unlabeled competitor peptides (both L- and D-amino acid containing variants).

  • Binding buffer.

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, increasing concentrations of the unlabeled competitor peptide, and the cell membrane preparation in binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve using non-linear regression.

Mandatory Visualizations

Signaling Pathway

D_Serine_Signaling D-Serine Signaling at the NMDA Receptor cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to GluN2 subunit L_Serine L-Serine Serine_Racemase Serine Racemase (SR) L_Serine->Serine_Racemase D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte D_Serine_Release D-Serine Release D_Serine_Astrocyte->D_Serine_Release D_Serine_Release->NMDA_Receptor Binds to GluN1 subunit (co-agonist) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity SPPS_Workflow Fmoc-SPPS Workflow for D-Amino Acid Incorporation Start Start: Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-D/L-Amino Acid (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Check_Completion All Amino Acids Coupled? Wash2->Check_Completion Check_Completion->Fmoc_Deprotection No Final_Fmoc_Deprotection Final Fmoc Deprotection Check_Completion->Final_Fmoc_Deprotection Yes Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA/TIS/H2O) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spec Purification->Analysis End End: Pure Peptide Analysis->End Protease_Stability_Workflow Protease Stability Assay Workflow Start Start: Prepare Peptide & Protease Solutions Incubate Incubate Peptide with Protease at 37°C Start->Incubate Take_Aliquots Take Aliquots at Different Time Points Incubate->Take_Aliquots Quench Quench Reaction (e.g., with TFA) Take_Aliquots->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Intact Peptide Peak Analyze->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate End End: Stability Profile Calculate->End D_AA_Advantages Advantages of D-Amino Acid Incorporation in Peptides D_AA_Incorporation D-Amino Acid Incorporation Increased_Stability Increased Proteolytic Stability D_AA_Incorporation->Increased_Stability Altered_Conformation Altered 3D Conformation D_AA_Incorporation->Altered_Conformation Longer_HalfLife Longer In Vivo Half-life Increased_Stability->Longer_HalfLife Reduced_Immunogenicity Reduced Immunogenicity Increased_Stability->Reduced_Immunogenicity Modulated_Activity Modulated Biological Activity Altered_Conformation->Modulated_Activity Improved_Bioavailability Improved Bioavailability Longer_HalfLife->Improved_Bioavailability Enhanced_Therapeutic_Potential Enhanced Therapeutic Potential Improved_Bioavailability->Enhanced_Therapeutic_Potential Modulated_Activity->Enhanced_Therapeutic_Potential Reduced_Immunogenicity->Enhanced_Therapeutic_Potential

References

A Comprehensive Technical Guide to H-D-Glu(OBzl)-OBzl P-tosylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of H-D-Glu(OBzl)-OBzl P-tosylate, a key intermediate in peptide synthesis and drug development. The information is curated for researchers, scientists, and professionals in the field, focusing on material safety, handling protocols, and physicochemical properties.

Compound Identification and Physicochemical Properties

This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. It is primarily used as a protected amino acid in solid-phase and solution-phase peptide synthesis. The benzyl ester groups protect the carboxylic acid functionalities of the glutamic acid, while the tosylate salt form enhances its stability and handling properties.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 19898-41-0[1][2]
Molecular Formula C26H29NO7S[1][2]
Molecular Weight 499.58 g/mol [1][2]
Appearance White to off-white powder/solid[3]
Melting Point 142 °C (for L-isomer)[3]
Boiling Point 453.5°C at 760 mmHg (for L-isomer)[3]
Flash Point 165.6°C (for L-isomer)[3]
Solubility Slightly soluble in DMSO, Ethanol (with sonication), and Methanol.[3]

Safety and Hazard Information

Table 2: GHS Hazard and Precautionary Statements for H-Glu(OBzl)-OBzl.TosOH (L-isomer)

CategoryStatementSource
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is prudent to handle the D-isomer with the same precautions as the L-isomer. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract, and potential harm if ingested or inhaled.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Storage:

  • Keep in a dark place.

  • Store under an inert atmosphere.

  • Room temperature storage is generally acceptable for short periods.[3]

  • For longer periods, storage at -20°C is recommended.

Handling:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Avoid generating dust.[5]

  • Wash hands thoroughly after handling.[5]

G cluster_storage Storage Protocol Store in Dark Store in Dark Inert Atmosphere Inert Atmosphere Store in Dark->Inert Atmosphere Room Temperature (Short-term) Room Temperature (Short-term) Inert Atmosphere->Room Temperature (Short-term) -20°C (Long-term) -20°C (Long-term) Room Temperature (Short-term)->-20°C (Long-term)

Storage Protocol for this compound

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers, a general synthetic approach can be outlined. The common method involves the reaction of D-glutamic acid dibenzyl ester with p-toluenesulfonic acid.[3]

General Synthetic Workflow:

G D-Glutamic Acid D-Glutamic Acid Esterification Esterification D-Glutamic Acid->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification D-Glutamic Acid Dibenzyl Ester D-Glutamic Acid Dibenzyl Ester Esterification->D-Glutamic Acid Dibenzyl Ester Salt Formation Salt Formation D-Glutamic Acid Dibenzyl Ester->Salt Formation p-Toluenesulfonic Acid p-Toluenesulfonic Acid p-Toluenesulfonic Acid->Salt Formation This compound This compound Salt Formation->this compound

General Synthesis Workflow

Safe Handling Workflow in a Laboratory Setting:

This workflow outlines the critical steps for safely handling this compound during experimental procedures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Work in Ventilated Hood Work in Ventilated Hood Don PPE->Work in Ventilated Hood Weigh Compound Weigh Compound Work in Ventilated Hood->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Reaction Perform Reaction Dissolve in Solvent->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Clean Glassware Clean Glassware Dispose of Waste->Clean Glassware Remove PPE Remove PPE Clean Glassware->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Safe Laboratory Handling Workflow

First Aid Measures

In case of exposure, the following first aid measures are recommended based on the safety data for similar compounds.

Table 3: First Aid Measures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[5]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

Accidental Release Measures:

  • Wear personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel.

  • Keep in suitable, closed containers for disposal.

  • Do not let product enter drains.

Toxicological and Ecological Information

Detailed toxicological and ecological studies specifically for this compound are not publicly available. However, based on data for similar compounds, it is not expected to be acutely toxic to aquatic life. The product itself and its degradation products are not anticipated to be toxic.[7] Nevertheless, it is essential to prevent its release into the environment and dispose of it as chemical waste according to local regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS). Researchers should always consult the specific MSDS provided by the supplier before handling this chemical and adhere to all institutional and governmental safety regulations. The information provided for the L-isomer is for guidance and may not be fully representative of the D-isomer.

References

An In-depth Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of H-D-Glu(OBzl)-OBzl p-tosylate, a key building block in modern peptide synthesis and related research fields.

Core Concepts: Understanding this compound

This compound is the p-toluenesulfonate salt of the dibenzyl ester of D-glutamic acid. This compound is primarily utilized in solution-phase and solid-phase peptide synthesis (SPPS) to incorporate a D-glutamic acid residue into a peptide chain. The strategic protection of its functional groups is central to its utility.

  • D-Configuration: The "D" designation indicates that this is the D-enantiomer of glutamic acid, which is less common in nature than the L-enantiomer. D-amino acids are incorporated into peptides to increase their stability against enzymatic degradation, thereby enhancing their half-life as potential therapeutics.

  • Benzyl Ester Protection: Both the alpha- and gamma-carboxylic acid groups of the glutamic acid are protected as benzyl esters (-OBzl). This protection prevents these acidic groups from participating in unintended side reactions during peptide coupling. The benzyl ester is a robust protecting group that is stable to the mildly acidic and basic conditions often employed in peptide synthesis.

  • p-Tosylate Salt: The amino group is protonated and forms a salt with p-toluenesulfonic acid. This tosylate salt form offers several advantages over the free amine or hydrochloride salt, including improved crystallinity, stability, and enhanced solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 19898-41-0[2][3]
Molecular Formula C₂₆H₂₉NO₇S[3]
Molecular Weight 499.58 g/mol [2]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DCM and DMF; limited solubility in water.

Note: For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.

Key Applications in Research

The primary application of this compound is in the synthesis of peptides containing D-glutamic acid. These peptides are of significant interest in drug discovery and development for several reasons:

  • Enzymatic Stability: Peptides containing D-amino acids are more resistant to proteases, leading to a longer in vivo half-life.

  • Conformational Constraints: The incorporation of D-amino acids can induce specific secondary structures (e.g., turns and helices) that can be crucial for biological activity.

  • Novel Pharmacology: D-amino acid-containing peptides can exhibit unique pharmacological profiles compared to their all-L-amino acid counterparts.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the use of this compound in solution-phase peptide synthesis. These protocols are based on established procedures for similar amino acid tosylate salts and should be optimized for specific applications.

Peptide Coupling Reaction

This protocol describes the coupling of an N-terminally protected amino acid to the free amino group of this compound.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagent (e.g., HBTU, HATU, or DIC)[4]

  • Racemization suppressor (e.g., HOBt)[5]

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)[5]

  • Anhydrous DMF or DCM

Procedure:

  • Neutralization of the Amino Acid Salt:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.1 eq) to the solution and stir for 15-20 minutes at room temperature to generate the free amine.[1]

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and a coupling reagent such as HBTU (0.98 eq) in anhydrous DMF.[1]

    • Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[1]

  • Coupling:

    • Add the activated N-protected amino acid solution to the flask containing the neutralized H-D-Glu(OBzl)-OBzl.

    • Stir the reaction mixture at room temperature for 2-4 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude dipeptide by silica gel column chromatography.[1]

Quantitative Data (Representative):

ParameterTypical Value
Yield >90%
Purity (post-purification) >98% (by HPLC)[1]
Deprotection of Benzyl Esters

The benzyl protecting groups are typically removed at the final stage of the synthesis by catalytic hydrogenolysis.

Materials:

  • Protected peptide containing Glu(OBzl)-OBzl

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Reaction Setup:

    • Dissolve the protected peptide in MeOH or EtOH in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas from a balloon or a hydrogenation apparatus. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent (MeOH or EtOH).

    • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Quantitative Data (Representative):

ParameterTypical Value
Yield >95%[6]
Purity (post-filtration) Often high, may require further purification depending on the peptide.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

Peptide_Coupling_Workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification start_glu This compound add_base Add DIPEA in DMF start_glu->add_base free_amine Free Amine of D-Glu(OBzl)-OBzl add_base->free_amine mix Combine and Stir free_amine->mix start_aa N-Protected Amino Acid add_reagents Add HBTU/DIPEA in DMF start_aa->add_reagents activated_aa Activated Amino Acid add_reagents->activated_aa activated_aa->mix crude_peptide Crude Protected Peptide mix->crude_peptide workup Aqueous Work-up crude_peptide->workup purify Column Chromatography workup->purify final_product Pure Protected Peptide purify->final_product

Workflow for the solution-phase peptide coupling reaction.

Deprotection_Workflow start_peptide Protected Peptide in MeOH/EtOH add_catalyst Add 10% Pd/C start_peptide->add_catalyst hydrogenate Hydrogenate (H2 atmosphere) add_catalyst->hydrogenate filter_celite Filter through Celite hydrogenate->filter_celite evaporate Evaporate Solvent filter_celite->evaporate final_peptide Deprotected Peptide evaporate->final_peptide

Workflow for the deprotection of benzyl esters by catalytic hydrogenolysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of D-glutamic acid-containing peptides. Its protected functional groups and advantageous salt form facilitate efficient and clean peptide coupling reactions. A thorough understanding of the principles of its use, as outlined in this guide, is essential for researchers aiming to synthesize novel peptides with enhanced stability and unique biological activities for applications in drug discovery and development.

References

A Technical Guide to H-D-Glu(OBzl)-OBzl p-Tosylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-D-Glu(OBzl)-OBzl p-tosylate (CAS No. 19898-41-0 for the D-enantiomer) is a protected amino acid derivative crucial for its role as a building block in peptide synthesis. The benzyl ester groups ((OBzl)) protect the alpha- and gamma-carboxyl groups of D-glutamic acid, while the p-toluenesulfonate (tosylate) salt enhances its stability and handling properties, making it a crystalline solid that is easier to purify and store. This technical guide provides an in-depth overview of supplier information, purchasing details, and a representative experimental protocol for its application in peptide synthesis.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound, often with specified purity levels. Researchers can inquire about bulk quantities and custom synthesis options.

SupplierPurity/GradeAvailable QuantitiesCAS Number
P&S ChemicalsInquiryInquiry19898-41-0
Shanghai Ruji Biotechnology98%Inquiry19898-41-0
EvitaChemInquiryInquiry227205-81-4 (related compound)
ChemrioInquiryInquiry19898-41-0
Advanced ChemTechInquiryInquiry19898-41-0
BIOFOUNTResearch GradeInquiry19898-41-0
ChemicalBookMultiple SuppliersVaries19898-41-0
Bachem>99.0%50g, 250gNot Specified
Next Peptide>98%Inquiry19898-41-0
VSNCHEMInquiryInquiry2791-84-6 (L-enantiomer)

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC₂₆H₂₉NO₇S[1]
Molecular Weight499.58 g/mol [2]
AppearanceWhite to off-white powder/solid[1]
Melting Point~142 °C[1]
SolubilitySlightly soluble in DMSO, Ethanol, Methanol[1]

Experimental Protocols

Representative Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound.

Materials:

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 equivalents) dropwise and stir for 15-20 minutes to generate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0°C.

  • Add the neutralized D-glutamic acid derivative solution from step 1 to the activated alanine mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure dipeptide, Boc-Ala-D-Glu(OBzl)-OBzl.

Visualizations

Diagram 1: General Workflow for Solution-Phase Peptide Coupling

G cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification AminoAcid N-Protected Amino Acid Activation Activation of Amino Acid AminoAcid->Activation GluDerivative This compound Neutralization Neutralization of Glu Derivative GluDerivative->Neutralization Base Base (e.g., DIEA) Base->Neutralization CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Activation Additive Additive (e.g., HOBt) Additive->Activation Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Filtration Filtration of Byproducts Coupling->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Dipeptide Purification->Product

Caption: A generalized workflow for the solution-phase synthesis of a dipeptide using a protected glutamic acid derivative.

Diagram 2: Logical Relationship of Components in Peptide Synthesis

G cluster_amino_component Amine Component cluster_carboxyl_component Carboxyl Component Glu_tosylate This compound Free_Amine Free Amine (in situ) Glu_tosylate->Free_Amine + Base Dipeptide Protected Dipeptide Free_Amine->Dipeptide N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester (in situ) N_Protected_AA->Activated_Ester + Coupling Agent/Additive Activated_Ester->Dipeptide

Caption: The logical relationship between the key components in a typical peptide coupling reaction.

References

Methodological & Application

Step-by-Step Protocol for Incorporating D-Glutamic Acid (OBzl) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences is a critical strategy in drug design and development to enhance proteolytic stability and modulate biological activity. The derivative H-D-Glu(OBzl)-OBzl p-tosylate is a starting material for the synthesis of peptides containing a C-terminal D-glutamic acid with both its α- and γ-carboxyl groups protected as benzyl esters. For solid-phase peptide synthesis (SPPS), it is more common to utilize an Nα-protected version, such as Boc-D-Glu(OBzl)-OH, for chain elongation. This document provides a comprehensive protocol for the use of Boc-D-Glu(OBzl)-OH within the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA). More stable benzyl-based side-chain protecting groups, such as the γ-benzyl ester of glutamic acid (OBzl), are removed during the final cleavage step with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Core Concepts and Considerations
  • Orthogonality: The Boc/Bzl strategy is considered a quasi-orthogonal system. While both protecting groups are acid-labile, the significant difference in acid strength required for their removal allows for selective deprotection.[2]

  • Resin Selection: For the synthesis of peptide acids using the Boc/Bzl strategy, Merrifield or PAM (phenylacetamidomethyl) resins are commonly employed.[1]

  • Coupling Reactions: The steric hindrance of the amino acid and the growing peptide chain can affect coupling efficiency. Difficult couplings may necessitate the use of more potent activating reagents or double coupling cycles.[1]

  • Side Reactions: During the final cleavage, the presence of the Glu(OBzl) residue can lead to side reactions such as pyroglutamate formation, particularly at the N-terminus, and anisylation. The use of appropriate scavengers and controlled cleavage conditions can minimize these undesired products.[1]

Quantitative Data Summary

The following tables provide illustrative quantitative data for the incorporation of Boc-D-Glu(OBzl)-OH in SPPS. These values can vary depending on the specific peptide sequence, scale, and instrumentation used.

Table 1: Resin Loading and Synthesis Parameters

ParameterTypical ValueNotes
Resin Substitution Level0.5 - 1.0 mmol/gFor Merrifield or PAM resins.[1]
Amino Acid Excess2 - 4 equivalentsRelative to resin loading.
Coupling Reagent Excess2 - 4 equivalentsRelative to resin loading.
Coupling Time1 - 2 hoursCan be longer for difficult couplings.[1]
Deprotection Time20 - 30 minutesFor TFA-mediated Boc removal.[3]

Table 2: Yield and Purity

ParameterTypical ValueNotes
Coupling Efficiency (per step)>99%Monitored by a qualitative test like the Kaiser test.[1]
Coupling Efficiency (Boc-D-Glu(OBzl)-OH)~95-99%May require optimized conditions or double coupling.[1]
Overall Crude Peptide Yield60 - 80%Highly dependent on peptide length and sequence.
Final Purified Peptide Yield15 - 40%Post-purification by RP-HPLC.

Experimental Protocols

Protocol 1: Loading of the First Amino Acid (C-terminal)

If this compound is to be the C-terminal residue, it must first be Nα-protected (e.g., with a Boc group) and the α-benzyl ester saponified to the free carboxylic acid for coupling to the resin. A more direct approach is to start with a pre-loaded resin or use a standard protocol for loading the first Boc-protected amino acid onto a chloromethylated resin. The following protocol outlines the loading of a generic Boc-amino acid, which can be adapted for Boc-D-Glu(OBzl)-OH.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for at least 30 minutes.

  • Amino Acid Salt Formation: Dissolve Boc-D-Glu(OBzl)-OH (1.5 eq.) in a minimal amount of DMF. Neutralize with a base like diisopropylethylamine (DIEA) (1.5 eq.). To this, add a solution of cesium carbonate (Cs₂CO₃) (0.5 eq.) in water and stir for 30 minutes.

  • Solvent Evaporation: Remove the solvent under reduced pressure.

  • Coupling: Redissolve the cesium salt of the amino acid in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

  • Drying: Dry the resin under vacuum.

Protocol 2: SPPS Cycle for Peptide Chain Elongation

This protocol describes a single cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM, isopropanol, and then DCM.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.[1]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM or DMF to remove excess base.[1]

  • Coupling of Boc-D-Glu(OBzl)-OH:

    • Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 eq.) and a coupling reagent such as HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.[1] Agitate the reaction mixture for 1-2 hours.[1]

    • Monitoring: Perform a qualitative Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[1]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group using anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and safety precautions. This procedure must be performed by trained personnel in a dedicated HF cleavage apparatus.

  • Preparation: After the final coupling cycle and Boc deprotection, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to the HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1] The scavengers are crucial to prevent side reactions.

  • HF Removal: Remove the HF by a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide with cold diethyl ether.[1]

    • Wash the peptide precipitate several times with cold ether to remove scavengers and organic byproducts.[1]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[1]

Visualizations

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 1. Coupling Coupling (Boc-D-Glu(OBzl)-OH, HBTU, DIEA) Neutralization->Coupling 2. Washing_cycle Washing (DMF/DCM) Coupling->Washing_cycle 3. Washing_cycle->Deprotection Repeat n times Final_Cleavage Final Cleavage (HF + Scavengers) Washing_cycle->Final_Cleavage Start Start: Peptide-Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Boc Deprotection Mechanism

Boc_Deprotection reactant Boc-NH-Peptide-Resin O=C(O-tBu)-NH-R product TFA·H2N-Peptide-Resin TFA⁻ H₃N⁺-R reactant->product TFA/DCM reagent + 2 TFA byproducts + CO₂ + Isobutylene Final_Cleavage peptide_resin Peptide-Resin with Glu(OBzl) ...-Glu(O-CH₂-Ph)-...-Resin cleaved_peptide Deprotected Peptide ...-Glu(OH)-...-OH peptide_resin->cleaved_peptide Strong Acidolysis cleavage_reagents + HF + Scavengers byproducts_cleavage + Benzyl Cations + Resin

References

Application Notes and Protocols for H-D-Glu(OBzl)-OBzl p-Tosylate in Solution-Phase Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Glu(OBzl)-OBzl p-tosylate is a protected amino acid derivative crucial for the synthesis of peptides in the solution phase. In this molecule, the α-amino group is protonated as a p-toluenesulfonate salt, while both the α- and γ-carboxylic acids of the D-glutamic acid are protected as benzyl esters (OBzl). This protection strategy is integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) approach in peptide synthesis. The benzyl ester protecting groups are stable to the mildly acidic conditions used for the removal of N-terminal Boc groups, yet they can be readily removed under specific deprotection conditions, most commonly catalytic hydrogenolysis.[1]

These application notes provide detailed methodologies for the use of this compound in solution-phase peptide coupling reactions, including protocols for coupling and deprotection, and a summary of expected quantitative data.

Data Presentation

The efficiency of peptide coupling reactions is paramount to the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for the solution-phase synthesis of a dipeptide, for instance, by coupling an N-terminally protected amino acid (e.g., Boc-L-Alanine) with this compound using various common coupling reagents.

Table 1: Reagents for Dipeptide Synthesis

ReagentChemical NameRole
This compoundD-Glutamic acid dibenzyl ester p-toluenesulfonateC-terminal amino acid with carboxyl protection
Boc-Ala-OHN-(tert-butoxycarbonyl)-L-alanineN-terminal protected amino acid
EDC (or WSC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCoupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling agent
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling agent
TEATriethylamineBase for neutralization of p-tosylate salt
DIPEAN,N-DiisopropylethylamineBase for neutralization and coupling
DCMDichloromethaneReaction solvent
DMFDimethylformamideReaction solvent
Ethyl Acetate-Extraction solvent
1N HClHydrochloric acid (1 Normal)Aqueous wash solution
5% NaHCO₃Sodium bicarbonate solution (5%)Aqueous wash solution
Anhydrous MgSO₄ or Na₂SO₄Anhydrous magnesium/sodium sulfateDrying agent

Table 2: Comparative Quantitative Data for Dipeptide Synthesis (Boc-Ala-D-Glu(OBzl)-OBzl)

Coupling ReagentAdditiveBase (equiv.)Typical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
EDCHOBtTEA (1.0) / DIPEA (1.2)12-24 hours85-95%>95%Cost-effective; water-soluble urea byproduct facilitates aqueous workup.
HBTUHOBt (optional)DIPEA (2.0)1-4 hours90-98%>97%Rapid and highly efficient with low racemization. Byproducts are generally soluble in organic solvents.
HATU-DIPEA (2.0-3.0)30 mins - 2 hours92-99%>98%Highly efficient for sterically hindered couplings; low racemization. More expensive than HBTU.

Experimental Protocols

The following protocols are generalized for the solution-phase coupling of an N-Boc protected amino acid to this compound, followed by the deprotection of the benzyl ester groups.

Protocol 1: Dipeptide Synthesis using EDC/HOBt

This method is a classic, cost-effective approach for peptide bond formation.

Materials:

  • N-Boc-amino acid (e.g., Boc-Ala-OH) (1.0 equiv.)

  • This compound (1.0 equiv.)

  • EDC·HCl (1.1 equiv.)

  • HOBt (1.1 equiv.)

  • Triethylamine (TEA) or DIPEA (1.0-1.2 equiv.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.

  • Add TEA or DIPEA (1.0-1.2 equiv.) to neutralize the p-tosylate salt. Stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve the N-Boc-amino acid (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM.

  • Cool the solution from step 3 to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 equiv.) to the cooled solution of the N-Boc-amino acid and HOBt. Stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • To the activated ester solution, add the neutralized H-D-Glu(OBzl)-OBzl solution from step 2.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or silica gel chromatography.

Protocol 2: Dipeptide Synthesis using HBTU

This protocol utilizes an onium salt coupling reagent for a more rapid and often higher-yielding reaction.

Materials:

  • N-Boc-amino acid (e.g., Boc-Ala-OH) (1.0 equiv.)

  • This compound (1.0 equiv.)

  • HBTU (1.05 equiv.)

  • DIPEA (2.0 equiv.)

  • Anhydrous DMF

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 equiv.) and HBTU (1.05 equiv.) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add DIPEA (2.0 equiv.). Stir for 10-15 minutes.

  • Add the solution of the free amine (from step 2) to the solution of the activated N-Boc-amino acid (from step 1).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as necessary.

Protocol 3: Deprotection of Benzyl Esters by Catalytic Hydrogenolysis

This procedure removes the C-terminal and side-chain benzyl protecting groups simultaneously.[1]

Materials:

  • Protected peptide (e.g., Boc-Ala-D-Glu(OBzl)-OBzl)

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[1]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[1]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the flask and the filter pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide (e.g., Boc-Ala-D-Glu-OH).

Visualizations

Solution_Phase_Peptide_Coupling_Workflow cluster_activation Activation Step cluster_neutralization Neutralization cluster_coupling Coupling Reaction cluster_workup Workup & Purification Boc_AA_OH Boc-Amino Acid (Boc-AA-OH) Activated_Ester Activated Intermediate Boc_AA_OH->Activated_Ester + HOBt (optional) Coupling_Reagent Coupling Reagent (e.g., EDC, HBTU) Coupling_Reagent->Activated_Ester Protected_Dipeptide Protected Dipeptide (Boc-AA-D-Glu(OBzl)-OBzl) Activated_Ester->Protected_Dipeptide Glu_Derivative H-D-Glu(OBzl)-OBzl p-tosylate Free_Amine Free Amine (H-D-Glu(OBzl)-OBzl) Glu_Derivative->Free_Amine Base Base (TEA or DIPEA) Base->Free_Amine Free_Amine->Protected_Dipeptide Washing Aqueous Washes (Acid/Base) Protected_Dipeptide->Washing Extraction Solvent Extraction Washing->Extraction Drying Drying Agent Extraction->Drying Purification Purification (Crystallization/Chromatography) Drying->Purification

Caption: General workflow for solution-phase peptide coupling.

Benzyl_Ester_Deprotection Protected_Peptide Protected Peptide (Boc-Peptide-Glu(OBzl)-OBzl) Reaction_Conditions H₂, 10% Pd/C Solvent (MeOH or EtOH) Protected_Peptide->Reaction_Conditions Catalytic Hydrogenolysis Deprotected_Peptide Deprotected Peptide (Boc-Peptide-Glu-OH) Reaction_Conditions->Deprotected_Peptide Byproducts Toluene Reaction_Conditions->Byproducts

Caption: Deprotection of benzyl esters via catalytic hydrogenolysis.

Tosylate_Salt_Neutralization Tosylate_Salt This compound R-NH₃⁺ ⁻OTs Free_Amine Free Amine R-NH₂ Tosylate_Salt->Free_Amine + Base Salt_Byproduct Salt Byproduct (e.g., TEA·HOTs) Tosylate_Salt->Salt_Byproduct Base Base (e.g., TEA, DIPEA) Base->Free_Amine Base->Salt_Byproduct

Caption: Neutralization of the p-tosylate salt to yield the free amine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting the appropriate coupling reagent for the acylation of H-D-Glu(OBzl)-OBzl p-tosylate in peptide synthesis. The choice of coupling reagent is critical for achieving high yields, minimizing racemization, and ensuring the purity of the final peptide product. We present a comparative overview of commonly used coupling reagents, detailed experimental protocols, and a summary of expected quantitative outcomes.

Introduction to Peptide Coupling

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is facilitated by a "coupling reagent," which activates the carboxylic acid group of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amino group of another amino acid or peptide chain.[1][2] The use of this compound requires an initial neutralization step to free the amino group for the coupling reaction.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent depends on several factors, including the steric hindrance of the amino acids, the desired reaction time, and the scale of the synthesis. Below is a summary of commonly used coupling reagents and their general performance characteristics for glutamic acid derivatives. While specific data for this compound may vary, the trends are representative.

Table 1: Quantitative Performance of Recommended Coupling Reagents

Coupling Reagent/MethodReagent ClassTypical Reaction TimeTypical Yield (%)Crude Purity (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt0.5 - 2 hours95 - 99>95Highly efficient, rapid reactions, low racemization.[3][4] More expensive.
HBTU Aminium/Uronium Salt1 - 4 hours90 - 98>95Very efficient, cost-effective alternative to HATU.[4]
PyBOP Phosphonium Salt1 - 4 hours90 - 98>95High coupling efficiency, byproducts are generally soluble.[5]
DIC/HOBt Carbodiimide2 - 12 hours85 - 95>90Cost-effective, widely used.[4] Formation of diisopropylurea byproduct.
EDC/HOBt Carbodiimide2 - 12 hours85 - 95>90Water-soluble byproduct, ideal for solution-phase synthesis.[4]

Signaling Pathways and Reaction Mechanisms

The fundamental process of peptide bond formation involves the activation of a carboxylic acid. The choice of coupling reagent dictates the specific reaction mechanism and the nature of the activated intermediate.

General Peptide Coupling Workflow

G cluster_start Preparation cluster_reaction Reaction Steps cluster_end Workup & Analysis Start Start: N-Protected Amino Acid + this compound Neutralization Neutralization of p-Tosylate Salt (e.g., with DIPEA) Start->Neutralization Activation Carboxylic Acid Activation (with Coupling Reagent) Neutralization->Activation Coupling Peptide Bond Formation Activation->Coupling Workup Reaction Quench & Purification Coupling->Workup End Final Peptide Product Workup->End

Caption: General workflow for peptide coupling with this compound.

Mechanism of Carbodiimide-Mediated Coupling with HOBt

Carbodiimides like DIC and EDC are commonly used in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., DIC, EDC) HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea + H₂O (side reaction) HOBt HOBt Peptide Peptide Bond (R-CO-NH-R''') HOBt_Ester->Peptide + Amine Amine H₂N-R'''

Caption: Reaction mechanism of carbodiimide coupling with HOBt additive.

Experimental Protocols

The following are detailed protocols for the coupling of an N-protected amino acid to this compound using recommended reagents.

Protocol 1: Coupling using HATU

Materials:

  • N-protected amino acid (1.0 eq.)

  • This compound (1.0 eq.)

  • HATU (1.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • To the solution of the p-tosylate salt, add DIPEA (3.0 eq.) and stir for 10-15 minutes at room temperature to neutralize the salt and provide the basic environment for coupling.

  • Add the neutralized H-D-Glu(OBzl)-OBzl solution to the pre-activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HBTU

Materials:

  • N-protected amino acid (1.0 eq.)

  • This compound (1.0 eq.)

  • HBTU (1.0 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as for HATU (Protocol 1), substituting HBTU for HATU.

  • The reaction time may be slightly longer, typically 1-4 hours. Monitor the reaction progress accordingly.

Protocol 3: Coupling using DIC/HOBt

Materials:

  • N-protected amino acid (1.0 eq.)

  • This compound (1.0 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

  • DIPEA (2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Add DIPEA (2.0 eq.) to the p-tosylate salt solution and stir for 10-15 minutes at room temperature.

  • Cool both solutions to 0 °C in an ice bath.

  • To the solution of the N-protected amino acid and HOBt, add DIC (1.1 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the neutralized H-D-Glu(OBzl)-OBzl solution to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion.

  • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

For the coupling of N-protected amino acids to this compound, aminium/uronium salt reagents such as HATU and HBTU are highly recommended for their efficiency, rapid reaction times, and low propensity for racemization.[3][4] Phosphonium salts like PyBOP also offer excellent performance.[5] For more cost-sensitive applications, traditional carbodiimide methods using DIC/HOBt or EDC/HOBt are reliable, provided that reaction conditions are carefully controlled to minimize side reactions.[4] The choice of reagent should be tailored to the specific requirements of the synthesis, balancing the need for high purity and yield with considerations of cost and reaction time.

References

Deprotection of Benzyl Esters in Peptides Derived from H-D-Glu(OBzl)-OBzl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of benzyl esters in peptides synthesized using H-D-Glu(OBzl)-OBzl P-tosylate. The simultaneous removal of the γ-benzyl ester from the glutamic acid side chain and the C-terminal benzyl ester is a critical step in the synthesis of peptides containing this residue. The choice of deprotection method is crucial to ensure high yield, purity, and integrity of the final peptide product.

Introduction

The use of this compound as a building block in peptide synthesis offers the advantage of protecting both the side-chain and C-terminal carboxylic acids as benzyl esters. These protecting groups are stable under the conditions of peptide bond formation but can be removed simultaneously in the final deprotection step. The most common methods for benzyl ester deprotection are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis. The selection of the optimal method depends on the peptide sequence, the presence of other sensitive functional groups, and the desired scale of the synthesis.

Comparative Summary of Deprotection Methods

The following table summarizes the key aspects of the most common deprotection methods for peptides containing the Glu(OBzl)-OBzl moiety.

Deprotection MethodReagents & ConditionsTypical Yield (%)Typical Purity (%)Key Considerations & Potential Side Reactions
Catalytic Hydrogenation H₂, 10% Pd/C, in MeOH or EtOH, RT, atmospheric pressure>95%HighMild conditions. Catalyst can be poisoned by sulfur-containing residues (Cys, Met). Incomplete removal may occur with sterically hindered peptides.
Catalytic Transfer Hydrogenation Formic acid or Ammonium formate, 10% Pd/C, in MeOH, RT or reflux>90%HighAvoids the use of flammable hydrogen gas. Formic acid is corrosive. Milder than strong acidolysis.
Acidolysis (HF) Anhydrous HF, with scavengers (e.g., anisole, p-cresol), 0°CVariableModerate to HighHighly effective for simultaneous deprotection of most benzyl-type protecting groups. Extremely toxic and corrosive, requiring specialized equipment. Can lead to side reactions like pyroglutamate formation and alkylation of sensitive residues (Trp, Met).[1][2]
Acidolysis (HBr/AcOH) 33% HBr in acetic acid, RT>90%Moderate to HighNon-hydrogenation alternative. Highly corrosive and requires careful handling. Can cause side reactions with sensitive amino acids.[3]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation

This method is often preferred for its mild conditions and avoidance of gaseous hydrogen.

Materials:

  • Peptide with Glu(OBzl)-OBzl moiety

  • 10% Palladium on carbon (Pd/C)

  • Formic acid or Ammonium formate

  • Methanol (MeOH)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected peptide in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • To the stirred suspension, add the hydrogen donor (formic acid or ammonium formate) in excess.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • The crude peptide may require further purification by reverse-phase HPLC.

Protocol 2: Acidolysis with Anhydrous Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin containing the Glu(OBzl)-OBzl moiety

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger cocktail to the resin.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel.

  • Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

  • The peptide is then typically purified by reverse-phase HPLC.

Protocol 3: Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)

Caution: HBr in acetic acid is highly corrosive and should be handled in a fume hood.

Materials:

  • Peptide with Glu(OBzl)-OBzl moiety

  • 33% Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected peptide in 33% HBr in acetic acid in a round-bottom flask at room temperature.

  • Stir the solution for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether.

  • Dry the deprotected peptide under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.[3]

Visualizations

Experimental Workflow for Benzyl Ester Deprotection

experimental_workflow cluster_start Protected Peptide cluster_deprotection Deprotection Method cluster_workup Work-up & Purification cluster_end Final Product start Peptide with H-D-Glu(OBzl)-OBzl method_cth Catalytic Transfer Hydrogenation (Formic Acid or NH4HCO2, Pd/C) start->method_cth Select Method method_hf Acidolysis (Anhydrous HF + Scavengers) start->method_hf Select Method method_hbr Acidolysis (HBr/AcOH) start->method_hbr Select Method workup Reaction Quenching & Catalyst Removal (if applicable) method_cth->workup precipitation Peptide Precipitation (Cold Ether) method_hf->precipitation method_hbr->precipitation workup->precipitation purification RP-HPLC Purification precipitation->purification end Deprotected Peptide (H-D-Glu-OH) purification->end

Caption: General experimental workflow for the deprotection of benzyl esters.

Logical Relationships in Method Selection

logical_relationships cluster_input Decision Factors cluster_methods Recommended Deprotection Method peptide_sequence Peptide Sequence (e.g., presence of S-containing aa) cth Catalytic Transfer Hydrogenation peptide_sequence->cth No S-containing residues hf Anhydrous HF peptide_sequence->hf S-containing residues present hbr HBr/AcOH peptide_sequence->hbr S-containing residues present other_groups Presence of Other Sensitive Protecting Groups other_groups->cth Acid-labile groups present other_groups->hf Acid-stable groups other_groups->hbr Acid-stable groups scale Scale of Synthesis scale->cth Lab-scale scale->hf Small to large scale scale->hbr Lab-scale equipment Available Equipment equipment->cth Standard lab equipment equipment->hf Requires specialized HF apparatus equipment->hbr Fume hood required

Caption: Factors influencing the choice of deprotection method.

References

Application Notes and Protocols for Catalytic Hydrogenation for Benzyl Group Removal from H-D-Glu(OBzl)-OBzl p-Tosylate Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of benzyl-type protecting groups is a critical step in peptide synthesis. For peptides containing the H-D-Glu(OBzl)-OBzl p-tosylate residue, the simultaneous cleavage of both the side-chain benzyl ester (OBzl) and the C-terminal benzyl ester is efficiently achieved through catalytic hydrogenation. This method offers a mild and high-yielding route to the deprotected peptide, leaving the peptide backbone intact.[1]

This document provides detailed application notes and experimental protocols for the removal of benzyl protecting groups from peptides containing this compound using catalytic hydrogenation and catalytic transfer hydrogenation.

Deprotection Strategies: An Overview

Catalytic hydrogenation employs hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C), to cleave the benzyl groups, yielding the free carboxylic acids and toluene as a byproduct. An alternative and often more convenient method is catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor in solution, such as formic acid or ammonium formate, thus avoiding the need for handling gaseous hydrogen.[2][3][4]

The selection between these methods depends on the laboratory setup, safety considerations, and the sensitivity of other functional groups within the peptide sequence.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions and outcomes for the debenzylation of protected peptides. While specific results will vary depending on the peptide sequence and scale of the reaction, this data provides a general comparison.

MethodCatalystHydrogen SourceSolventTemperaturePressureReaction TimeTypical Yield (%)Key Considerations
Catalytic Hydrogenation 10% Pd/CH₂ gasMethanol, Ethanol, Acetic AcidRoom Temp.Atmospheric2 - 6 hours>95%Requires handling of flammable H₂ gas.[5]
Catalytic Transfer Hydrogenation 10% Pd/CFormic AcidMethanol, EthanolRoom Temp.Atmospheric1 - 3 hours>95%Avoids gaseous hydrogen; formic acid is corrosive.[5]
Catalytic Transfer Hydrogenation 10% Pd/CAmmonium FormateMethanol, EthanolRoom Temp. or RefluxAtmospheric1 - 4 hours>90%Milder hydrogen donor; reaction may require heating.[6][7]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the deprotection of a peptide containing the this compound residue using hydrogen gas.

Materials:

  • Peptide containing this compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask with a magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolution: Dissolve the protected peptide in methanol in a suitable reaction flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation Setup: Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Reaction: Evacuate the flask and backfill with hydrogen gas. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected peptide.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Method 2: Catalytic Transfer Hydrogenation using Formic Acid

This protocol provides an alternative to using hydrogen gas by employing formic acid as the hydrogen donor.

Materials:

  • Peptide containing this compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade)

  • Formic Acid (≥95%)

  • Reaction flask with a magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolution: Dissolve the protected peptide in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide) to the solution.

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (typically 5-10 equivalents per benzyl group) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Evaporate the combined filtrates under reduced pressure to obtain the crude deprotected peptide.

  • Purification: Purify the crude peptide by RP-HPLC.[8]

Potential Side Reactions and Mitigation

During catalytic hydrogenation of peptides, several side reactions can occur. Awareness of these potential issues is crucial for optimizing the reaction and obtaining a pure product.

  • Racemization: Although generally minimal under these conditions, racemization can be a concern.[10] It is advisable to monitor the stereochemical purity of the final product.

  • Incomplete Deprotection: Insufficient catalyst loading or reaction time can lead to incomplete removal of the benzyl groups. Monitoring the reaction is essential to ensure full deprotection.[8]

  • Pyroglutamate Formation: Peptides with an N-terminal glutamic acid or glutamine can be susceptible to cyclization to form a pyroglutamate residue, especially under acidic conditions.[11][12] The use of catalytic transfer hydrogenation with ammonium formate may minimize this side reaction.

  • Saturation of Aromatic Residues: In peptides containing phenylalanine, tyrosine, or tryptophan, prolonged reaction times or harsh conditions can lead to the saturation of the aromatic rings.[10]

Purification and Characterization

The crude deprotected peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A common mobile phase system is a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[8][9] The purity of the final product should be assessed by analytical HPLC, and its identity confirmed by mass spectrometry.[9]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for benzyl group removal and the logical relationship of the deprotection step within the broader context of peptide synthesis.

G cluster_workflow Experimental Workflow for Benzyl Deprotection Start Start Dissolve Peptide Dissolve Peptide Start->Dissolve Peptide Add Catalyst Add Catalyst Dissolve Peptide->Add Catalyst Introduce H2 Source Introduce Hydrogen Source (H2 gas or Donor) Add Catalyst->Introduce H2 Source Reaction Stir at Room Temperature Introduce H2 Source->Reaction Monitor Monitor Reaction->Monitor Monitor->Reaction Incomplete Filter Catalyst Filter Catalyst Monitor->Filter Catalyst Complete Evaporate Solvent Evaporate Solvent Filter Catalyst->Evaporate Solvent Purify Peptide Purify by RP-HPLC Evaporate Solvent->Purify Peptide End End Purify Peptide->End

Caption: Experimental workflow for benzyl group removal.

G cluster_synthesis Logical Flow in Peptide Synthesis Protected_Peptide Protected Peptide (e.g., with Glu(OBzl)-OBzl) Deprotection Catalytic Hydrogenation (Benzyl Group Removal) Protected_Peptide->Deprotection Deprotected_Peptide Deprotected Peptide in Solution Deprotection->Deprotected_Peptide Purification RP-HPLC Deprotected_Peptide->Purification Characterization Mass Spectrometry Analytical HPLC Purification->Characterization Final_Product Pure Deprotected Peptide Characterization->Final_Product

Caption: Logical flow of the deprotection step.

References

HPLC purification protocol for peptides containing D-glutamic acid from H-D-Glu(obzl)-obzl P-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthetic peptides containing D-glutamic acid, starting from the protected amino acid precursor, H-D-Glu(OBzl)-OBzl p-tosylate. The protocol outlines a two-stage process involving the removal of benzyl (Bzl) protecting groups via catalytic transfer hydrogenation, followed by purification of the deprotected peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to yield a highly pure final peptide product suitable for a range of research and drug development applications.

Introduction

Synthetic peptides are crucial tools in biochemical research and pharmaceutical development. Peptides incorporating non-natural amino acids, such as D-glutamic acid, are of particular interest for their potential to enhance proteolytic stability and modulate biological activity. The synthesis of such peptides often involves the use of protecting groups to prevent unwanted side reactions. The benzyl group is a common protecting group for the carboxylic acid side chain of glutamic acid.

Following solid-phase or solution-phase peptide synthesis, the crude product is a mixture containing the desired peptide along with various impurities like truncated sequences, deletion sequences, and incompletely deprotected peptides.[1] Therefore, a robust purification strategy is essential. This protocol details the deprotection of benzyl groups from a D-glutamic acid-containing peptide and its subsequent purification by RP-HPLC, the standard and most dominant method for peptide purification due to its high efficiency and resolution.[1]

Experimental Overview

The overall workflow consists of two main stages: deprotection of the benzyl protecting groups from the crude peptide and purification of the deprotected peptide by RP-HPLC.

Workflow Crude_Peptide Crude Peptide (D-Glu(OBzl) containing) Deprotection Catalytic Transfer Hydrogenation Crude_Peptide->Deprotection 1. Deprotection Workup Reaction Work-up (Catalyst Filtration) Deprotection->Workup 2. Isolation Pre_HPLC_Prep Sample Preparation for HPLC Workup->Pre_HPLC_Prep 3. Preparation HPLC RP-HPLC Purification Pre_HPLC_Prep->HPLC 4. Purification Analysis Purity Analysis (Analytical HPLC & MS) HPLC->Analysis 5. Analysis Lyophilization Lyophilization Analysis->Lyophilization Pooling & Drying Pure_Peptide Purified Peptide (D-Glu containing) Lyophilization->Pure_Peptide

Figure 1: General experimental workflow for the deprotection and purification of a D-glutamic acid-containing peptide.

Stage 1: Deprotection of Benzyl Groups

Catalytic transfer hydrogenation is a mild and efficient method for removing benzyl protecting groups from peptides. This method avoids the use of high-pressure hydrogen gas and is generally compatible with most other amino acid side chains.

Materials
  • Crude peptide containing D-Glu(OBzl)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH) as the hydrogen donor

  • Methanol (MeOH), HPLC grade

  • Celite® for filtration

Deprotection Protocol
  • Dissolution: Dissolve the crude, benzyl-protected peptide in methanol to a concentration of approximately 1-5 mg/mL in a round-bottom flask.

  • Catalyst and Donor Addition: To the stirred peptide solution, add 10% Pd/C (typically 10-20% by weight relative to the peptide). In a single portion, add a significant excess of ammonium formate (e.g., 5-10 equivalents relative to the peptide).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry to confirm the removal of the benzyl groups. Reaction times typically range from 1 to 4 hours.

  • Catalyst Removal: Upon completion, the palladium catalyst must be removed. This is achieved by filtering the reaction mixture through a pad of Celite®.

    • Prepare a filtration setup with a sintered glass funnel or a pipette plugged with glass wool, layered with a small pad of Celite®.

    • Carefully pass the reaction mixture through the filter.

    • Wash the filter cake with additional methanol to ensure all the peptide is collected.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the crude, deprotected peptide.

Stage 2: RP-HPLC Purification

RP-HPLC separates peptides based on their hydrophobicity.[1] The deprotected peptide will be less hydrophobic than its protected precursor and any remaining protected impurities.

Materials and Equipment
  • Preparative and analytical HPLC system with UV detector and fraction collector

  • C18 reverse-phase column (wide-pore, ~300 Å, is recommended for peptides)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN)

  • Solvents for sample preparation (e.g., DMSO, water, acetonitrile)

Sample Preparation
  • Dissolve the crude, deprotected peptide from Stage 1 in a minimal amount of a suitable solvent. For potentially insoluble peptides, a small amount of DMSO or DMF can be used initially, followed by dilution with Mobile Phase A.

  • Ensure the final sample is fully dissolved and filter it through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Protocol

The following tables provide recommended starting conditions for both analytical and preparative HPLC. These conditions should be optimized for the specific peptide being purified.

Table 1: Analytical RP-HPLC Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature Ambient to 30°C
Injection Volume 10-20 µL
Gradient 5-65% B over 30 minutes (starting point)

Table 2: Preparative RP-HPLC Conditions

ParameterRecommended Setting
Column C18, 21.2 x 150 mm, 5-10 µm particle size, 300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature Ambient to 30°C
Injection Volume 0.5-5 mL (concentration dependent)
Gradient Optimized based on the analytical run
Purification and Analysis Procedure
  • Analytical Run: First, perform an analytical HPLC run to determine the retention time of the target peptide and to assess the purity of the crude material.

  • Preparative Run: Based on the analytical chromatogram, develop a suitable gradient for the preparative purification. A shallower gradient around the elution time of the target peptide will improve resolution.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the final peptide as a white, fluffy powder.

Considerations for D-Amino Acids in RP-HPLC

The inclusion of a D-amino acid creates a diastereomer relative to a peptide containing the corresponding L-amino acid. Diastereomers have different physical properties and can often be separated by standard, non-chiral RP-HPLC.[2][3] The retention time of a peptide containing a D-amino acid may differ from its L-counterpart. This difference is influenced by the position of the D-amino acid in the sequence and the overall peptide conformation.[2][4][5] Therefore, it is crucial to confirm the identity of the purified peptide by mass spectrometry.

Visualization of the Purification Process

The following diagram illustrates the logical flow of the HPLC purification stage.

HPLC_Purification cluster_prep Sample Preparation cluster_hplc HPLC cluster_analysis Analysis & Final Product Crude_Deprotected Crude Deprotected Peptide Dissolve Dissolve in appropriate solvent Crude_Deprotected->Dissolve Filter Filter (0.22 µm syringe filter) Dissolve->Filter Analytical_Run Analytical HPLC Run Filter->Analytical_Run Optimize_Gradient Optimize Gradient Analytical_Run->Optimize_Gradient Preparative_Run Preparative HPLC Run Optimize_Gradient->Preparative_Run Fraction_Collection Collect Fractions Preparative_Run->Fraction_Collection Analyze_Fractions Analyze Fractions (HPLC/MS) Fraction_Collection->Analyze_Fractions Pool_Pure Pool Pure Fractions Analyze_Fractions->Pool_Pure Lyophilize Lyophilize Pool_Pure->Lyophilize Pure_Peptide Purified Peptide (>95%) Lyophilize->Pure_Peptide

References

Application Notes and Protocols for the Synthesis of D-Peptide Fragments Utilizing H-D-Glu(OBzl)-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of D-peptide fragments using H-D-Glu(OBzl)-OBzl p-tosylate. The inclusion of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation. This compound is a key building block, providing a D-glutamic acid residue with both its α- and γ-carboxyl groups protected as benzyl esters, and its α-amino group available for peptide bond formation.

These protocols cover both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, offering flexibility for the synthesis of various D-peptide fragments.

Data Presentation

The following tables summarize the reagents and representative quantitative data for the synthesis of D-peptide fragments. The yields and purity are influenced by factors such as the specific amino acid sequence, coupling reagents, and reaction conditions.

Table 1: Reagents for D-Peptide Fragment Synthesis

ReagentChemical NameRole
Starting Material
This compoundD-Glutamic acid dibenzyl ester p-toluenesulfonateC-terminal D-amino acid with carboxyl protection
Nα-Protected Amino Acids
Boc-D-Ala-OHN-(tert-butoxycarbonyl)-D-alanineN-terminal protected amino acid
Boc-D-Phe-OHN-(tert-butoxycarbonyl)-D-phenylalanineN-terminal protected amino acid
Coupling Agents
DCCN,N'-DicyclohexylcarbodiimideCoupling agent
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling agent
Additives/Bases
HOBt1-HydroxybenzotriazoleRacemization suppressor
DIEAN,N-DiisopropylethylamineBase for neutralization
Solvents
DCMDichloromethaneReaction and wash solvent
DMFDimethylformamideReaction and wash solvent
Deprotection/Cleavage
TFATrifluoroacetic acidFor Boc-group removal and cleavage from resin
H₂/Pd-CHydrogen gas with Palladium on carbonFor hydrogenolysis of benzyl protecting groups
Anhydrous HFAnhydrous Hydrogen FluorideFor cleavage from resin and removal of benzyl groups

Table 2: Representative Quantitative Data for Dipeptide Synthesis

ProductSynthesis MethodN-Protected Amino AcidCoupling Agent/AdditiveYield (%)Purity (%) (Crude)
Boc-D-Ala-D-Glu(OBzl)-OBzlSolution-PhaseBoc-D-Ala-OHDCC/HOBt85-95>90
Boc-D-Phe-D-Glu(OBzl)-OBzlSolution-PhaseBoc-D-Phe-OHDCC/HOBt80-90>90
H-D-Ala-D-Glu-OHSolid-Phase (on resin, then cleaved)Boc-D-Ala-OHHBTU/DIEA70-85 (overall)>85

Note: The quantitative data is based on typical yields for analogous L-peptide syntheses and may vary depending on the specific D-peptide sequence and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the synthesis of D-peptide fragments using this compound.

This protocol describes the coupling of N-Boc-D-Alanine to this compound in solution.

Materials:

  • This compound

  • Boc-D-Ala-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA or DIEA (1.1 equivalents) dropwise and stir for 15 minutes at 0°C.

  • Activation of Boc-D-Ala-OH:

    • In a separate flask, dissolve Boc-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction:

    • To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the mixture for 15 minutes at 0°C.

    • Add the neutralized D-glutamic acid derivative solution from step 1 to the activated D-alanine mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) or by column chromatography on silica gel.

This protocol outlines the synthesis of a D-dipeptide on a solid support, starting with the coupling of Boc-D-Glu(OBzl)-OH to the resin, followed by elongation and final cleavage. Since this compound is not directly attached to a resin, the synthesis will start with the corresponding Nα-protected Boc-D-Glu(OBzl)-OH.

Materials:

  • Merrifield resin (or other suitable resin)

  • Boc-D-Glu(OBzl)-OH

  • Boc-D-Ala-OH

  • HBTU

  • DIEA

  • TFA

  • DCM

  • DMF

  • Anhydrous HF or TFMSA for cleavage

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Preparation:

    • Swell the Merrifield resin in DCM for at least 1 hour.

  • Coupling of the First Amino Acid (Boc-D-Glu(OBzl)-OH):

    • Follow standard procedures for attaching the first amino acid to the resin (e.g., via cesium salt method for Merrifield resin).

  • Peptide Chain Elongation (Addition of Boc-D-Ala-OH):

    • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM.

    • Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF for 10 minutes. Wash the resin with DMF.

    • Coupling:

      • Pre-activate Boc-D-Ala-OH (3-4 equivalents) with HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

      • Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.

    • Washing: Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection:

    • After the final coupling, perform a final Boc deprotection.

    • Treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., HF/anisole 9:1 v/v) for 1 hour at 0°C to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.

    • After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and dried.

  • Purification:

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solution_Phase_Peptide_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification A This compound C Neutralization of D-Glu derivative (DIEA/DCM) A->C B Boc-D-Ala-OH D Activation of Boc-D-Ala-OH (DCC/HOBt) B->D E Coupling Reaction (DCM, rt, overnight) C->E D->E F Filtration (remove DCU) E->F G Aqueous Wash (HCl, NaHCO3, Brine) F->G H Drying & Concentration G->H I Purification (Recrystallization or Chromatography) H->I J Boc-D-Ala-D-Glu(OBzl)-OBzl I->J

Caption: Workflow for Solution-Phase Synthesis of a D-Dipeptide.

Solid_Phase_Peptide_Synthesis_Cycle cluster_cycle SPPS Cycle cluster_final Final Steps A Start: Peptide-Resin B Boc Deprotection (TFA/DCM) A->B C Washing B->C D Neutralization (DIEA/DMF) C->D E Washing D->E F Coupling of next Boc-D-AA-OH (HBTU/DIEA) E->F G Washing F->G H End of Cycle: Elongated Peptide-Resin G->H H->B Repeat for next AA I Final Deprotection H->I J Cleavage from Resin & Side-chain Deprotection (HF/Anisole) I->J K Precipitation & Drying J->K L Purification (RP-HPLC) K->L M Pure D-Peptide Fragment L->M

Caption: Workflow for Solid-Phase Synthesis of a D-Peptide Fragment.

Protecting_Group_Strategy cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Peptide Protected D-Peptide Fragment N_alpha Nα-Protection (e.g., Boc) Peptide->N_alpha Side_Chain Side-Chain Protection (e.g., Benzyl - OBzl) Peptide->Side_Chain C_terminus C-Terminus Protection (e.g., Benzyl ester - OBzl or Resin Linker) Peptide->C_terminus Mild_Acid Mild Acid (e.g., TFA) N_alpha->Mild_Acid Removed at each cycle Strong_Acid Strong Acid (e.g., HF) Side_Chain->Strong_Acid Final step Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Side_Chain->Hydrogenolysis Alternative final step C_terminus->Strong_Acid Final step (if resin or Bzl) C_terminus->Hydrogenolysis Final step (if Bzl ester)

Caption: Logical Relationship of Protecting Groups in Boc/Bzl Strategy.

Application Notes and Protocols for the Incorporation of H-D-Glu(OBzl)-OBzl p-Tosylate into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of H-D-Glu(OBzl)-OBzl p-tosylate into complex peptide sequences using solid-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the synthesis of peptides containing D-glutamic acid, a modification often employed to enhance biological activity and stability.

Introduction

The incorporation of non-natural amino acids, such as D-isomers, is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives.[1] this compound is a key building block for introducing a D-glutamic acid residue into a peptide sequence. The benzyl (Bzl) protecting groups on the α-carboxyl and side-chain carboxyl groups are stable to the repetitive mild acid treatments used for Nα-Boc deprotection, yet can be removed under strong acidic conditions during the final cleavage step. This orthogonality is a cornerstone of the Boc/Bzl protection strategy in SPPS.[2]

Key Applications

The introduction of D-glutamic acid can be instrumental in:

  • Enhancing Proteolytic Stability: The presence of a D-amino acid can render the adjacent peptide bonds resistant to cleavage by common proteases, thereby extending the peptide's therapeutic window.[1]

  • Modulating Receptor Binding and Activity: The stereochemistry of amino acid residues plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. The incorporation of a D-amino acid can lead to altered binding affinities and biological activities.[1]

  • Developing Novel Therapeutics: D-peptide antagonists have been developed for various therapeutic targets, including the p53-MDM2 interaction, which is a key pathway in cancer biology.[3][4]

Data Presentation

The successful incorporation of this compound is dependent on optimized reaction conditions. The following tables provide a summary of expected quantitative data based on the use of the analogous L-isomer and general principles of Boc-SPPS, as specific data for the D-isomer is not widely published.

Table 1: Reagents for SPPS Incorporating this compound

ReagentChemical NameRole
This compoundDibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acidD-amino acid building block
Boc-Xaa-OHNα-(tert-butyloxycarbonyl)-amino acidN-terminal protected amino acid for chain elongation
Merrifield ResinChloromethylated polystyrene resinSolid support for peptide synthesis
TFATrifluoroacetic acidReagent for Nα-Boc deprotection
DIEAN,N-DiisopropylethylamineBase for neutralization
HBTU/HATUBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateCoupling reagent
HOBt1-HydroxybenzotriazoleRacemization suppressor
DMFN,N-DimethylformamideSolvent
DCMDichloromethaneSolvent
Anhydrous HFHydrogen fluorideCleavage reagent
Scavengers (e.g., anisole, p-cresol)-Cation scavengers during cleavage

Table 2: Typical Parameters for SPPS using Boc-D-Glu(OBzl)-OH

ParameterTypical Value/RangeNotes
Resin Loading0.4 - 0.8 mmol/gVaries with the specific resin used.
Boc-Amino Acid Equivalents3 - 4 eq.An excess is used to drive the coupling reaction to completion.
Coupling Reagent Equivalents3 - 4 eq.Stoichiometry should be matched to the amino acid.
Coupling Time1 - 4 hoursCan be monitored using a qualitative test like the Kaiser test.[5]
Coupling Efficiency>99% (for most amino acids)May be slightly lower for sterically hindered amino acids. Double coupling may be required.[6][7]
Final Crude Peptide Purity50 - 80%Highly dependent on the peptide sequence and length.
Final Purified Peptide Yield10 - 30%Dependent on the efficiency of purification steps.[5]

Experimental Protocols

The following protocols are adapted for the incorporation of this compound using a manual Boc-SPPS workflow.

Protocol 1: Attachment of the First Amino Acid (if not D-Glu) to Merrifield Resin
  • Resin Swelling: Swell the Merrifield resin in DCM (10-15 mL per gram of resin) for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a minimal amount of DMF.

    • Add cesium carbonate (Cs₂CO₃) (0.5 equivalents based on the amino acid) and stir for 30 minutes.

    • Filter the solution and add it to the swollen resin.

    • Heat the mixture to 50°C and shake for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 times each).

  • Drying: Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation (Single Coupling Cycle for Boc-D-Glu(OBzl)-OH)
  • Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution and add fresh 50% TFA in DCM. Agitate for 30 minutes.

    • Wash the resin with DCM (5 times).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2 times for 5 minutes each).

    • Wash the resin with DCM (5 times).

  • Coupling of Boc-D-Glu(OBzl)-OH:

    • In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[6]

  • Washing: Wash the resin sequentially with DMF and DCM (3 times each). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated apparatus with appropriate safety precautions.

  • Resin Preparation: After the final coupling cycle and Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 12 hours.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger cocktail (e.g., 1 mL of anisole or p-cresol per 100 mg of resin) to the vessel.

    • Cool the reaction vessel to -78°C (dry ice/acetone bath).

    • Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

    • Allow the mixture to warm to 0°C and stir for 1-2 hours.

  • HF Removal: Remove the HF by a stream of dry nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleavage byproducts.

    • Precipitate the crude peptide by adding cold diethyl ether to the cleavage mixture.

    • Collect the peptide precipitate by filtration or centrifugation.

    • Wash the peptide precipitate several times with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Potential Side Reactions

  • Pyroglutamate Formation: An N-terminal D-glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially during prolonged exposure to acidic or basic conditions.[6]

  • Alkylation of Sensitive Residues: During HF cleavage, carbocations generated from the cleavage of protecting groups can alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively.[2]

  • Incomplete Deprotection: The benzyl protecting groups may be difficult to remove completely from sterically hindered residues or if the catalyst is poisoned in the case of catalytic hydrogenation.[2]

Visualizing Workflows and Pathways

General SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc/Bzl strategy.

SPPS_Workflow Resin Resin Support Attach Attach First Boc-AA-OH Resin->Attach Deprotect1 Boc Deprotection (TFA) Attach->Deprotect1 Neutralize1 Neutralization (DIEA) Deprotect1->Neutralize1 Couple Couple Next Boc-D-Glu(OBzl)-OH Neutralize1->Couple Wash1 Wash Couple->Wash1 Repeat Repeat Cycles Wash1->Repeat Repeat->Deprotect1 n-1 times Cleave Cleavage & Deprotection (HF + Scavengers) Repeat->Cleave Final Cycle Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

General workflow for Boc-SPPS.
Logical Relationship for Deprotection

The choice of deprotection strategy is critical and depends on the overall synthetic plan.

Deprotection_Logic Start Protected Peptide on Resin (with D-Glu(OBzl)) Question Orthogonal Deprotection Required? Start->Question StrongAcid Strong Acid Cleavage (e.g., HF, TFMSA) - Global Deprotection Question->StrongAcid No Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) - Selective OBzl Removal Question->Hydrogenolysis Yes FinalPeptide Final Deprotected Peptide StrongAcid->FinalPeptide Hydrogenolysis->FinalPeptide

Decision tree for deprotection strategy.
Example Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Peptides containing D-amino acids are being explored as inhibitors of the p53-MDM2 interaction, a key pathway in cancer. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[8] Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[9]

p53_MDM2_Pathway cluster_0 Normal Cell State cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p53_stabilized p53 (Stabilized) MDM2->p53 Ubiquitination & Degradation D_Peptide D-Glu Containing Peptide Inhibitor MDM2_inhibited MDM2 D_Peptide->MDM2_inhibited Inhibits MDM2_inhibited->p53_stabilized Inhibition Blocked Apoptosis Cell Cycle Arrest & Apoptosis p53_stabilized->Apoptosis Induces

Inhibition of the p53-MDM2 pathway.

References

Application Note: Mass Spectrometry Characterization of Peptides Synthesized with H-D-Glu(OBzl)-OBzl p-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The synthesis of peptides with non-natural amino acids, such as D-glutamic acid, is a cornerstone of modern drug discovery and development. These peptides can offer enhanced stability and unique biological activities. H-D-Glu(OBzl)-OBzl p-tosylate is a key building block, providing a D-glutamic acid residue with its carboxylic acid side chain and C-terminus protected as benzyl esters. Accurate characterization of peptides synthesized using this reagent is critical to confirm their identity, purity, and structure. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for this purpose.[1] It provides precise molecular weight determination and detailed structural information through fragmentation analysis.[2]

This application note details the protocols for the synthesis of a model dipeptide using this compound and its subsequent characterization by mass spectrometry. We will cover the analysis of the intact protected peptide and the interpretation of its tandem mass spectrometry (MS/MS) fragmentation patterns, including characteristic neutral losses of the benzyl protecting groups.

Experimental and Data Analysis Workflow

The overall workflow for synthesizing and characterizing a peptide containing a D-Glu(OBzl)-OBzl moiety involves solution-phase synthesis, purification, and detailed analysis by LC-MS/MS. This process confirms the successful incorporation of the building block and the integrity of the final peptide.

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis start Starting Materials (Fmoc-AA, this compound) neutralization Neutralization of Amine Salt start->neutralization activation Carboxylic Acid Activation start->activation coupling Coupling Reaction neutralization->coupling activation->coupling workup Workup & Purification (HPLC) coupling->workup sample_prep Sample Preparation for MS workup->sample_prep lcms LC-MS Analysis (Intact Mass) sample_prep->lcms lcmsms LC-MS/MS Analysis (Fragmentation) lcms->lcmsms data_analysis Data Interpretation lcmsms->data_analysis

Caption: Overall workflow from peptide synthesis to MS analysis.

Experimental Protocols

Protocol 1: Synthesis of a Model Dipeptide (Fmoc-Ala-D-Glu(OBzl)-OBzl)

This protocol describes a representative solution-phase synthesis.

Materials:

  • Fmoc-Ala-OH

  • This compound (Molar Mass: 499.58 g/mol )[3]

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU as a coupling agent

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Neutralization: Dissolve this compound (1.0 eq) in DMF. Add DIEA (1.1 eq) to neutralize the p-tosylate salt and generate the free amine.[4] Stir for 20 minutes at room temperature.[4]

  • Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in DMF. Cool the solution to 0°C. Add the coupling agent DIC (1.1 eq). Stir for 15 minutes at 0°C.

  • Coupling: Add the activated Fmoc-Ala-OH solution to the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5] Purify the crude product by flash chromatography or preparative HPLC to obtain the pure protected dipeptide, Fmoc-Ala-D-Glu(OBzl)-OBzl.

Protocol 2: Sample Preparation for Mass Spectrometry

Procedure:

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable solvent. A common choice is 50% acetonitrile in 0.1% formic acid to create a stock solution of 1 mg/mL.[1]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with LC-MS analysis, such as 0.1% formic acid in water/acetonitrile.[6]

Protocol 3: LC-MS/MS Analysis

This is a general protocol that may require optimization based on the specific peptide and instrumentation.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano-liquid chromatography system.[7]

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 1.7 µm, 150 x 2.1 mm).[8]

  • Mobile Phase A: 0.1% formic acid in water.[6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

  • Gradient: A typical gradient might be 5-40% B over 30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: Dependent on column dimensions (e.g., 200-400 µL/min).

  • Injection Volume: 1-5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

  • MS/MS Analysis: Use Collision-Induced Dissociation (CID) or Higher-energy C--trap Dissociation (HCD).

  • Collision Energy: Apply a normalized collision energy of 25-35%.[9]

Data Presentation and Interpretation

Intact Mass Analysis

The initial step in data analysis is to confirm the molecular weight of the synthesized peptide. The observed mass from the MS1 spectrum should match the theoretical mass of the protonated molecule ([M+H]⁺).

Table 1: Theoretical vs. Observed Mass for Protected Dipeptide

Parameter Theoretical Mass (Da) Observed Mass (Da) Mass Error (ppm)

| Fmoc-Ala-D-Glu(OBzl)₂ [M+H]⁺ | 811.3330 | 811.3325 | -0.62 |

Tandem MS (MS/MS) Fragmentation Analysis

MS/MS analysis provides sequence confirmation and structural information. Peptides containing D-Glu(OBzl)-OBzl exhibit characteristic fragmentation patterns.

  • Peptide Backbone Fragmentation: Cleavage of the amide bonds results in the formation of b- and y-type fragment ions, which are used to confirm the amino acid sequence.[10]

  • Neutral Loss of Benzyl Group: The benzyl (Bzl) protecting group is prone to neutral loss during CID.[9] This is observed as a loss of 91 Da (C₇H₇) from the precursor or fragment ions.[9]

  • Glutamic Acid Fragmentation: Peptides with a glutamic acid residue are known to eliminate water (H₂O, 18 Da).[11][12]

G cluster_logic Peptide Characterization Logic start Start Analysis intact_mass Acquire Intact Mass (LC-MS) start->intact_mass decision Observed Mass Matches Theoretical? intact_mass->decision msms Proceed to MS/MS for Sequence Confirmation decision->msms  Yes investigate Investigate Synthesis: - Incomplete reaction - Side products - Impurities decision->investigate No   end_ok Peptide Confirmed msms->end_ok end_fail Structure Incorrect investigate->end_fail

Caption: Logical workflow for peptide mass spectrometry analysis.

Table 2: Expected MS/MS Fragments for [Fmoc-Ala-D-Glu(OBzl)₂ + H]⁺

Ion Type Sequence Fragment Theoretical m/z Characteristic Neutral Losses
Precursor Fmoc-Ala-D-Glu(OBzl)₂ 811.33 [M+H - 91]⁺, [M+H - 18]⁺
b₁ Fmoc-Ala 312.12 -
y₁ D-Glu(OBzl)₂ 428.18 [y₁ - 91]⁺

| Immonium (Glu) | - | 102.05 | - |

Interpretation Notes:

  • The MS/MS spectrum will likely be complex. Look for the precursor ion and ions corresponding to the neutral loss of one or two benzyl groups.

  • The presence of the glutamic acid immonium ion at m/z 102.05 is a strong indicator of the Glu residue.[11]

  • The b₁ and y₁ ions confirm the sequence of the dipeptide. The y₁ ion may also show a subsequent loss of a benzyl group.

References

Application Notes and Protocols: H-D-Glu(OBzl)-OBzl p-Tosylate in Peptide-Based Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of H-D-Glu(OBzl)-OBzl p-tosylate, a key building block for the incorporation of D-glutamic acid residues into peptide sequences for the development of peptide-based therapeutics. The strategic use of benzyl esters for the protection of both the alpha- and gamma-carboxyl groups offers a robust approach, particularly in solution-phase peptide synthesis and in conjunction with specific solid-phase strategies.

This compound is a white to off-white crystalline solid.[1][2] The p-toluenesulfonate (tosylate) salt form enhances the compound's stability and handling properties.[3] The benzyl protecting groups are stable to a range of conditions, allowing for orthogonal protection schemes, and can be removed under specific deprotection conditions, primarily catalytic hydrogenolysis or strong acids.[4][5]

Physicochemical Properties

PropertyValueSignificance in Peptide Synthesis
CAS Number 19898-41-0[2]Unique identifier for the chemical substance.
Molecular Formula C26H29NO7S[2]Required for accurate mass calculations.
Molecular Weight 499.58 g/mol [6]Essential for stoichiometric calculations in reaction protocols.
Appearance White to off-white solid[1]General physical characteristic.
Solubility Soluble in organic solvents like DMF and DCM.[3]Crucial for achieving a homogeneous reaction mixture during coupling.

Experimental Protocols

Solution-Phase Peptide Synthesis: Dipeptide Formation

This protocol outlines the coupling of an N-terminally protected amino acid to this compound in solution.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC with an additive like HOBt)[7]

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Anhydrous solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Ethyl acetate

  • 5% NaHCO₃ solution

  • 1N HCl solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Protocol:

  • Neutralization: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIEA (1.1 eq) to neutralize the tosylate salt and generate the free amine. Stir the solution for 15-20 minutes at room temperature.[3]

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HBTU, 0.98 eq) in anhydrous DMF. Add DIEA (2.0 eq) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[3]

  • Coupling: Add the activated N-protected amino acid solution to the solution of H-D-Glu(OBzl)-OBzl. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.[8]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

G Solution-Phase Dipeptide Synthesis Workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling & Work-up n1 Dissolve H-D-Glu(OBzl)-OBzl p-tosylate in DMF n2 Add DIEA (1.1 eq) n1->n2 n3 Stir for 15-20 min n2->n3 c1 Combine activated amino acid and neutralized H-D-Glu(OBzl)-OBzl n3->c1 Free Amine a1 Dissolve N-protected amino acid & HBTU in DMF a2 Add DIEA (2.0 eq) a1->a2 a3 Stir for 5-10 min a2->a3 a3->c1 Activated Ester c2 Stir for 2-4 hours c1->c2 c3 Work-up (Extraction & Wash) c2->c3 c4 Purification c3->c4

Caption: Solution-Phase Dipeptide Synthesis Workflow.

Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl Strategy

This protocol outlines the incorporation of a Boc-protected D-glutamic acid with benzyl side-chain protection onto a growing peptide chain on a solid support. The principles are directly applicable when using a pre-loaded resin or coupling to a resin-bound amino acid.

Materials:

  • Peptide-resin with a free amino group

  • Boc-D-Glu(OBzl)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • DIEA

  • Anhydrous DMF or NMP

  • DCM

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Scavengers (e.g., p-cresol, thioanisole) for final cleavage

  • Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Cold diethyl ether

Protocol:

  • Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Remove the N-terminal Boc group by treating with a solution of TFA in DCM (typically 25-50%) for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes. Repeat this step and then wash the resin thoroughly with DMF.[9]

  • Coupling:

    • Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent like HBTU or HATU (3 equivalents) in DMF or NMP. Add DIEA (6 equivalents) and allow it to react for 2-5 minutes.[9]

    • Addition: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 1-2 hours.[9]

    • Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[9]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection: After the final coupling cycle, the peptide is cleaved from the resin, and the benzyl side-chain protecting group is removed simultaneously using a strong acid like HF or TFMSA in the presence of scavengers.[9] The crude peptide is then precipitated with cold diethyl ether, washed, and purified by RP-HPLC.

G SPPS Cycle for Boc-D-Glu(OBzl)-OH Incorporation start Start: Peptide-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Boc-D-Glu(OBzl)-OH + HBTU/DIEA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End: Peptide-Resin + 1 wash3->end

Caption: SPPS Cycle for Boc-D-Glu(OBzl)-OH Incorporation.

Deprotection of Benzyl Groups by Catalytic Hydrogenolysis

This protocol is suitable for peptides that do not contain other reducible groups (e.g., Cys, Met, Trp).

Materials:

  • Benzyl-protected peptide

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid

  • Hydrogen gas (H₂)

Protocol:

  • Dissolve the protected peptide in a suitable solvent (e.g., MeOH).[4]

  • Add the Pd/C catalyst (typically 10-20% by weight of the peptide).[4]

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature.[4]

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.[4]

  • Evaporate the solvent to obtain the deprotected peptide.

Quantitative Data

The following table provides representative data for the synthesis of peptides using benzyl-protected glutamic acid derivatives. Actual results may vary depending on the specific peptide sequence, coupling conditions, and purification methods.

StepReagentsTypical Yield (%)Typical Purity (%)Notes
Solution-Phase Coupling Boc-AA-OH, this compound, HBTU/DIEA85-95>95Yield and purity are post-purification.
SPPS Coupling Efficiency Boc-D-Glu(OBzl)-OH, HBTU/HATU>99-As determined by Kaiser test or Fmoc cleavage monitoring.
Final Cleavage (HF) Peptide-resin, HF, scavengers60-80>90 (crude)Yield is for the crude peptide after precipitation.
Hydrogenolysis Benzyl-protected peptide, H₂/Pd-C>95>98Dependent on the absence of catalyst-poisoning residues.

Potential Side Reactions

  • Racemization: During the activation of the N-protected amino acid being coupled to the D-glutamic acid derivative, some degree of racemization can occur. The use of coupling reagents with additives like HOBt or employing urethane-based N-protecting groups (Boc, Fmoc, Z) can minimize this side reaction.[7]

  • Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic conditions or upon prolonged heating.

  • Incomplete Deprotection: The removal of benzyl groups by catalytic hydrogenolysis can be hindered by the presence of sulfur-containing amino acids. Strong acid cleavage is generally more robust in these cases.[4]

By following these protocols and being mindful of potential side reactions, researchers can effectively utilize this compound for the synthesis of D-glutamic acid-containing peptides for various applications in drug discovery and development.

References

Application of H-D-Glu(OBzl)-OBzl p-Tosylate in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Glu(OBzl)-OBzl p-tosylate, the dibenzyl ester of D-glutamic acid protected as its p-toluenesulfonate salt, is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of the unnatural D-enantiomer of glutamic acid offers a unique stereochemical scaffold for the design of enzyme inhibitors with potentially enhanced potency, selectivity, and metabolic stability compared to their L-counterparts. The benzyl ester protecting groups on the α- and γ-carboxylic acids, along with the tosylate salt of the α-amino group, allow for strategic and regioselective chemical modifications, making it a versatile precursor for the synthesis of peptidomimetics and other small molecule inhibitors.

This document provides detailed application notes on the utility of this compound in the creation of inhibitors for several classes of enzymes, including bacterial cell wall biosynthesis enzymes and metabolic enzymes. It also includes conceptual experimental protocols for the synthesis and evaluation of these inhibitors.

Key Applications in Enzyme Inhibition

Derivatives of D-glutamic acid have shown significant inhibitory activity against several key enzymes, highlighting the potential of this compound as a starting material for the development of novel therapeutics.

Inhibition of Bacterial Cell Wall Biosynthesis Enzymes

The bacterial cell wall is a crucial structure for bacterial survival, and its biosynthetic pathway is a well-established target for antibiotics. D-glutamic acid is an essential component of peptidoglycan, the major structural component of the bacterial cell wall.

  • Glutamate Racemase (MurI): This enzyme catalyzes the conversion of L-glutamate to D-glutamate, providing the necessary stereoisomer for peptidoglycan synthesis. Inhibition of glutamate racemase is a promising strategy for the development of new antibacterial agents. D-glutamic acid analogues have been identified as potent inhibitors of this enzyme.[1]

  • D-glutamate-adding Enzyme (MurD): This enzyme incorporates D-glutamate into the peptidoglycan precursor UDP-N-acetylmuramoyl-L-alanine. Analogues of D-glutamic acid can act as substrates or inhibitors of this enzyme, thereby disrupting cell wall synthesis.[2]

Inhibition of Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, and its inhibition is a major therapeutic strategy for the treatment of hypertension. Dipeptide and tripeptide analogues incorporating D-amino acids have been explored as ACE inhibitors. N-substituted γ-D-glutamyl dipeptides have shown potent in vitro inhibition of ACE.[3]

Quantitative Data of Enzyme Inhibitors Derived from D-Glutamic Acid

The following tables summarize the inhibitory activities of compounds derived from D-glutamic acid against their respective target enzymes. This data provides a benchmark for the potential efficacy of inhibitors synthesized using this compound.

Table 1: Inhibition of Glutamate Racemase by D-Glutamic Acid Analogues [1]

CompoundEnzymeKi (nM)IC50 (µg/mL)
2-Naphthylmethyl derivative (10)Glutamate Racemase160.1
Benzothienyl derivative (69)Glutamate Racemase-0.036
Benzothienyl derivative (74)Glutamate Racemase-0.01

Table 2: Inhibition of Angiotensin-Converting Enzyme by N-substituted γ-D-Glutamyl Dipeptides [3]

CompoundEnzymeIC50 (nM)
Compound 3Angiotensin-Converting Enzyme7
Compound 6aAngiotensin-Converting Enzyme2.7

Experimental Protocols

The following are conceptual protocols for the synthesis and evaluation of enzyme inhibitors starting from this compound. These protocols are based on established synthetic methodologies for peptide coupling and functional group modifications.

Protocol 1: Synthesis of a Peptidomimetic Inhibitor of Glutamate Racemase

This protocol outlines a general approach to synthesize a peptidomimetic inhibitor by coupling a substituted aromatic moiety to the N-terminus of the D-glutamic acid scaffold.

Step 1: N-acylation of this compound

  • Materials: this compound, desired carboxylic acid (e.g., 2-naphthylacetic acid), a peptide coupling agent (e.g., HATU, HOBt/EDC), a tertiary amine base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve this compound (1 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add the tertiary amine base (2.2 eq) to the solution.

    • Add the coupling agent (1.1 eq) to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Deprotection of the Benzyl Esters

  • Materials: The N-acylated product from Step 1, a palladium catalyst (e.g., 10% Pd/C), and a suitable solvent (e.g., methanol, ethanol, or THF).

  • Procedure:

    • Dissolve the protected compound in the solvent.

    • Add the palladium catalyst under an inert atmosphere.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final inhibitor.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against their target enzyme.

  • Materials: The synthesized inhibitor, the target enzyme (e.g., glutamate racemase), the enzyme's substrate (e.g., L-glutamate), and a suitable buffer system.

  • Procedure:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor.

    • In a microplate, add the enzyme, the inhibitor at various concentrations, and the buffer.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by a suitable method (e.g., spectrophotometry, fluorometry, or HPLC) to measure product formation or substrate consumption.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the conceptual workflows and signaling pathways described in this application note.

G Conceptual Workflow for Inhibitor Synthesis A H-D-Glu(OBzl)-OBzl p-Tosylate B N-acylation with Carboxylic Acid A->B Coupling Agent, Base C Protected Intermediate B->C D Deprotection (Hydrogenolysis) C->D H2, Pd/C E Final Enzyme Inhibitor D->E

Caption: Synthetic workflow for an enzyme inhibitor.

G Inhibition of Bacterial Peptidoglycan Synthesis cluster_0 Bacterial Cell L-Glutamate L-Glutamate Glutamate Racemase Glutamate Racemase L-Glutamate->Glutamate Racemase D-Glutamate D-Glutamate Glutamate Racemase->D-Glutamate MurD Enzyme D-glutamate-adding Enzyme (MurD) D-Glutamate->MurD Enzyme UDP-MurNAc-L-Ala UDP-MurNAc- L-Ala UDP-MurNAc-L-Ala->MurD Enzyme UDP-MurNAc-L-Ala-D-Glu UDP-MurNAc- L-Ala-D-Glu MurD Enzyme->UDP-MurNAc-L-Ala-D-Glu Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-MurNAc-L-Ala-D-Glu->Peptidoglycan Synthesis Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Inhibitor1 D-Glu Analogue Inhibitor Inhibitor1->Glutamate Racemase Inhibitor2 D-Glu Analogue Inhibitor Inhibitor2->MurD Enzyme

Caption: Targeting bacterial cell wall synthesis.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of enzyme inhibitors. Its unique stereochemistry provides an avenue for the development of novel therapeutic agents with potentially improved pharmacological properties. The conceptual protocols and supporting data provided herein serve as a guide for researchers in the design, synthesis, and evaluation of new enzyme inhibitors based on the D-glutamic acid scaffold. Further exploration of this building block in medicinal chemistry is warranted to unlock its full potential in drug discovery.

References

Troubleshooting & Optimization

How to avoid racemization of H-D-Glu(obzl)-obzl P-tosylate during activation?

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Prevent Racemization of H-D-Glu(obzl)-obzl p-tosylate During Activation

This technical guide provides researchers, scientists, and drug development professionals with detailed answers and troubleshooting strategies to minimize or eliminate racemization of this compound during the crucial activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, in this case, the D-isomer of the glutamic acid derivative, converts into a mixture of both D and L isomers. In peptide synthesis, the stereochemistry of each amino acid is critical for the final peptide's structure and biological activity.[1] The activation of the carboxylic acid group of this compound makes the α-hydrogen (the hydrogen on the chiral carbon) more acidic and susceptible to removal, which is the key step leading to racemization.[2] Loss of stereochemical integrity results in impurities that are difficult to separate and can lead to inactive or even harmful final peptide products.

Q2: What are the primary mechanisms of racemization during the activation of amino acids?

A2: There are two main pathways through which racemization occurs during the activation step for peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is considered the most common pathway.[1] The activated carboxyl group of the N-protected amino acid is attacked by the oxygen of the preceding amide bond, forming a cyclic oxazolone intermediate. This oxazolone has an acidic proton at the chiral center which can be easily removed by a base, leading to a planar, achiral intermediate. Re-protonation can then occur from either side, resulting in a mixture of D and L isomers.[1][3][4]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly remove the acidic α-proton from the activated amino acid to form a planar enolate intermediate.[1][3] Subsequent protonation leads to racemization. This pathway is more significant for amino acid residues with highly acidic α-protons.[1]

Q3: Which factors in my experimental setup can increase the risk of racemization?

A3: Several factors can promote racemization during the coupling step:

  • Coupling Reagents: Some coupling reagents, especially carbodiimides like DCC or DIC used without additives, can lead to highly reactive intermediates that readily form oxazolones.[2][5]

  • Base: The presence, strength, and concentration of the base are critical. Strong bases like N,N-diisopropylethylamine (DIEA) significantly increase the rate of α-proton abstraction.[3][5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[5][6]

  • Activation Time: Prolonged activation times before the addition of the amine component increase the opportunity for the activated intermediate to racemize.[5]

  • Solvent: The choice of solvent can influence the stability of intermediates and the rate of racemization.

Q4: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?

A4: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[7] When a carbodiimide like DIC is used, it first reacts with the amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization via oxazolone formation.[8][9]

Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rapidly react with the O-acylisourea intermediate. This reaction forms a new active ester (OBt, OAt, or Oxyma ester). These active esters are more stable than the O-acylisourea intermediate but still reactive enough to form the peptide bond. By converting the highly racemization-prone intermediate into a more stable one, these additives significantly reduce the extent of racemization.[7][8][9][10]

Troubleshooting Guide: Racemization During Activation

Use this guide to diagnose and resolve issues with racemization in your experiments.

Symptom / Observation Possible Cause Recommended Solution(s)
Detection of L-isomer impurity in the final peptide. Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive.1. Add an Additive: Always use carbodiimides in combination with an additive like HOBt, HOAt, or OxymaPure.[5][7] 2. Change Reagent: Switch to a phosphonium (PyBOP) or uronium/aminium (HBTU, HATU) based coupling reagent, which often have a lower potential for racemization.[5][11] COMU, which is based on OxymaPure, is also an excellent choice.[7]
Racemization is higher than expected, even with an additive. Strong or Excess Base: Use of a strong base like DIEA, or using more than the required amount of base.1. Change Base: Replace DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] 2. Reduce Base Amount: Use the minimum necessary amount of base. When using amino acid salts (like the p-tosylate salt), one equivalent of a tertiary base is generally sufficient.[5]
Variable racemization levels between batches. Inconsistent Reaction Temperature: Performing the coupling at elevated or fluctuating temperatures.1. Control Temperature: Perform the activation and coupling steps at 0°C or room temperature. Avoid heating unless absolutely necessary.[5] 2. Microwave Protocols: If using microwave-assisted synthesis, consider lowering the coupling temperature.[6][12]
Racemization occurs even with optimized reagents and conditions. Prolonged Pre-activation: Allowing the activated amino acid to stand for too long before adding the amine component.1. In-situ Activation: Add the coupling reagent to the mixture of the amino acid, amine component, and additive. 2. Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes) before adding the nucleophile.[13]

Visualization of Key Pathways

The following diagrams illustrate the chemical and logical pathways involved in racemization and its prevention.

RacemizationMechanisms cluster_oxazolone Oxazolone Formation Pathway (Major) cluster_direct Direct Enolization Pathway (Minor) Activated_AA Activated D-Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Planar_Intermediate Planar, Achiral Intermediate Oxazolone->Planar_Intermediate - H+ Racemic_Mix D/L Mixture Planar_Intermediate->Racemic_Mix + H+ Activated_AA2 Activated D-Amino Acid Enolate Planar Enolate Activated_AA2->Enolate Base removes α-H - H+ Racemic_Mix2 D/L Mixture Enolate->Racemic_Mix2 + H+

Caption: Mechanisms of racemization during amino acid activation.

AdditiveMechanism cluster_without Without Additive cluster_with With Additive (e.g., Oxyma, HOBt) AA1 D-Amino Acid + Carbodiimide OAI O-Acylisourea (Highly Reactive, Prone to Racemization) AA1->OAI Oxazolone1 Oxazolone OAI->Oxazolone1 Fast Peptide1 Peptide Bond OAI->Peptide1 + Amine Oxazolone1->Peptide1 + Amine (Racemized) AA2 D-Amino Acid + Carbodiimide OAI2 O-Acylisourea AA2->OAI2 Additive + Additive OAI2->Additive ActiveEster Active Ester (More Stable, Less Prone to Racemization) Additive->ActiveEster Fast Conversion Peptide2 Peptide Bond (Chirally Pure) ActiveEster->Peptide2 + Amine

Caption: Role of additives in suppressing racemization.

TroubleshootingWorkflow start Racemization Detected? check_reagent Are you using a carbodiimide (DIC/DCC) alone? start->check_reagent Yes no_rac No Racemization start->no_rac No add_additive Action: Add OxymaPure, HOAt, or HOBt to the coupling reaction. check_reagent->add_additive Yes check_base What base are you using? check_reagent->check_base No end Problem Resolved add_additive->end base_diea DIEA check_base->base_diea base_nmm NMM / Collidine check_base->base_nmm change_base Action: Switch to NMM or Collidine. Use minimal necessary amount. base_diea->change_base check_temp Is the reaction temperature > 25°C? base_nmm->check_temp change_base->end lower_temp Action: Perform coupling at 0°C or room temperature. check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for racemization issues.

Recommended Experimental Protocol

This protocol details a low-racemization method for coupling this compound using Diisopropylcarbodiimide (DIC) and OxymaPure.

Materials:

  • This compound

  • Amine component (e.g., N-terminal of a resin-bound peptide)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Reaction vessel and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.2 equivalents relative to the amine component) and OxymaPure (1.2 eq.) in anhydrous DMF.

    • Add N-methylmorpholine (NMM) (1.2 eq.) to neutralize the p-tosylate salt. Stir for 2-3 minutes.

    • If performing a solid-phase synthesis, ensure the resin with the free amine has been washed and is swelled in DMF.

  • Activation and Coupling (In-situ Method):

    • Cool the reaction vessel containing the amino acid solution to 0°C using an ice bath.

    • Add the amine component (1.0 eq.) to the cooled solution.

    • Add Diisopropylcarbodiimide (DIC) (1.2 eq.) to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction for the disappearance of the free amine using a suitable test (e.g., Kaiser test for solid-phase).

    • Once the reaction is complete, if on solid phase, drain the reaction solvent and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and the diisopropylurea byproduct.

    • If in solution phase, filter the precipitated diisopropylurea. The subsequent work-up will depend on the nature of the product.

This protocol minimizes racemization by using the highly effective additive OxymaPure, a mild base (NMM), low-temperature activation, and an in-situ method to avoid prolonged existence of the highly reactive activated species.[5][7][9]

References

Preventing side reactions with H-D-Glu(obzl)-obzl P-tosylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions when using H-D-Glu(OBzl)-OBzl p-tosylate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a protected form of the D-isomer of glutamic acid.[1][2][3] In this compound, both the side-chain carboxyl group and the alpha-carboxyl group are protected as benzyl esters (OBzl), and the alpha-amino group is protonated with p-toluenesulfonic acid (p-tosylate).[1][4] This derivative is primarily used in solution-phase and solid-phase peptide synthesis (SPPS) to introduce a D-glutamic acid residue into a peptide sequence.[5][6] The benzyl protecting groups are typically removed during the final cleavage of the peptide from the resin in solid-phase synthesis using strong acids.[5][7]

Q2: What are the most common side reactions associated with the use of this compound?

The most common side reactions include:

  • Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid residue to form a pyroglutamyl residue.[5][8][9][10] This is a significant issue if D-Glu is at the N-terminus of the peptide.

  • Glutarimide Formation: Intramolecular cyclization involving the glutamic acid side chain and the backbone amide nitrogen, which is analogous to aspartimide formation with aspartic acid. This is a sequence-dependent side reaction, more likely to occur when the adjacent amino acid has low steric hindrance, such as glycine.[11]

  • Alkylation of Sensitive Residues: During the final acidolytic cleavage, the cleaved benzyl groups form reactive benzyl carbocations. These can alkylate nucleophilic side chains of other amino acids in the peptide, such as tyrosine, tryptophan, and methionine.[5][12][13]

  • Incomplete Deprotection: The benzyl protecting groups can be resistant to cleavage, leading to incomplete removal and contamination of the final peptide product with protected or partially protected species.[5][14]

Q3: How can I prevent pyroglutamate formation?

Pyroglutamate formation is a common side reaction for N-terminal glutamic acid or glutamine residues.[8][10] It can occur spontaneously or be catalyzed by acidic or basic conditions during the synthesis.[10][15] To minimize this side reaction:

  • Control Coupling Conditions: Use efficient coupling reagents and minimize the time the N-terminal amino group is free, especially in the presence of a base.[5]

  • Post-synthesis Modification: If pyroglutamate formation is unavoidable, it can sometimes be addressed through enzymatic cleavage of the pyroglutamyl residue, though this adds complexity to the purification process.[10]

Q4: What are scavengers and why are they essential during the cleavage of benzyl protecting groups?

Scavengers are nucleophilic compounds added to the cleavage cocktail (e.g., trifluoroacetic acid - TFA) to "trap" reactive carbocations generated during the removal of protecting groups.[12][16] When the benzyl groups from H-D-Glu(OBzl)-OBzl are cleaved by strong acids, they form benzyl carbocations.[12] Without scavengers, these carbocations can react with electron-rich amino acid side chains, leading to undesirable modifications of the peptide.[12][16]

Troubleshooting Guides

Issue 1: Unexpected mass corresponding to the loss of water in the final peptide.
  • Potential Cause: Pyroglutamate formation at the N-terminal D-glutamic acid residue.[8][9] This results in a mass decrease of 18 Da (the mass of water).

  • Troubleshooting & Optimization:

    • Confirm the position: This side reaction is most likely if D-Glu is at the N-terminus.

    • Optimize coupling: During the coupling of the amino acid following the N-terminal D-Glu, ensure rapid and efficient reaction to minimize the time the deprotected N-terminal amine is exposed to the basic coupling environment.

    • Alternative protecting groups: For N-terminal glutamic acid, consider using a protecting group that is more resistant to cyclization if this side reaction is persistent.

Issue 2: Presence of a major impurity peak with a mass increase of +90 Da.
  • Potential Cause: Alkylation of a tyrosine residue by a benzyl cation, forming 3-benzyltyrosine.[12] This is a common side reaction during the final cleavage step if the scavenger cocktail is not optimized.

  • Troubleshooting & Optimization:

    • Enhance Scavenger Cocktail: Increase the concentration and variety of scavengers in your cleavage cocktail. Thioanisole and p-cresol are particularly effective at scavenging benzyl cations.[12][13]

    • Extend Cleavage Time: Incomplete cleavage can sometimes be mistaken for a side product. Ensure the cleavage reaction goes to completion by extending the reaction time.[14]

Issue 3: Multiple unidentified peaks in the HPLC chromatogram of the crude peptide.
  • Potential Cause: Non-specific alkylation of other sensitive residues (e.g., Met, Trp, Cys) by benzyl cations.[12][16]

  • Troubleshooting & Optimization:

    • Use a Broad-Spectrum Scavenger Cocktail: Ensure your cleavage cocktail contains scavengers appropriate for all sensitive residues in your peptide sequence. A more comprehensive cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) can be beneficial.[14]

    • Optimize Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 0°C) to reduce the rate of side reactions.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to preventing side reactions.

Table 1: Common Scavenger Cocktails for Benzyl Group Deprotection

Scavenger CocktailCompositionExpected Purity Range (%)*Notes
Standard TFA Cocktail95% TFA / 2.5% H₂O / 2.5% TIS70-85%May be insufficient for complete scavenging of benzyl cations.[14]
Cocktail with Thioanisole92.5% TFA / 5% Thioanisole / 2.5% H₂O85-95%Thioanisole is an effective scavenger for benzyl cations.[12]
Cocktail with p-Cresol90% TFA / 5% p-Cresol / 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[12][13]

*Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.

Table 2: Comparison of Deprotection Methods for Benzyl Protecting Groups

MethodReagents and ConditionsReaction TimeYield (%)Key Considerations
Acidolysis (TFA) Trifluoroacetic acid with scavengers, Room Temperature2 - 6 hours>90%Standard method in Fmoc-SPPS. Requires careful selection of scavengers.[12][14]
Acidolysis (HF) Anhydrous Hydrogen Fluoride with scavengers, 0°C1 - 2 hours>90%Used in Boc-SPPS. Highly corrosive and requires specialized equipment.[7]
Catalytic Transfer Hydrogenation Formic Acid or Ammonium Formate, 10% Pd/C, Methanol, Room Temperature1 - 3 hours>95%Milder alternative to strong acids, avoids the use of gaseous hydrogen.[18]

Key Experimental Protocols

Protocol 1: General Procedure for Peptide Cleavage and Benzyl Group Deprotection using a TFA Cocktail

  • Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh just before use. For example, to prepare 10 mL of a cocktail containing 90% TFA, 5% p-cresol, and 5% thioanisole, mix 9.0 mL of TFA, 0.5 mL of p-cresol, and 0.5 mL of thioanisole in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small volume of fresh TFA to recover any remaining peptide. Add the combined TFA solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Work-up: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other small molecules. Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and identify any side products.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_analysis Analysis and Purification start Start with Resin deprotection Fmoc/Boc Deprotection start->deprotection coupling Couple Amino Acids (including H-D-Glu(OBzl)-OBzl) wash Wash coupling->wash deprotection->coupling wash->deprotection Repeat for each cycle end_synthesis Completed Peptide-Resin wash->end_synthesis cleavage_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) end_synthesis->cleavage_cocktail cleavage_reaction Cleavage Reaction (2-4 hours) cleavage_cocktail->cleavage_reaction precipitation Precipitate in Cold Ether cleavage_reaction->precipitation wash_peptide Wash and Dry Crude Peptide precipitation->wash_peptide hplc HPLC Analysis wash_peptide->hplc ms Mass Spectrometry hplc->ms purification Purification ms->purification

Caption: General workflow for solid-phase peptide synthesis, cleavage, and analysis.

side_reactions main H-D-Glu(OBzl)-OBzl in Peptide Chain conditions1 Acid/Base during synthesis main->conditions1 conditions2 Acidolytic Cleavage (TFA/HF) main->conditions2 pyroglutamate Pyroglutamate Formation (N-terminal Glu) alkylation Alkylation of Sensitive Residues (Tyr, Trp, Met) incomplete_deprotection Incomplete Deprotection glutarimide Glutarimide Formation (Sequence-dependent) conditions1->pyroglutamate conditions1->glutarimide conditions2->alkylation conditions2->incomplete_deprotection

Caption: Common side reactions associated with this compound.

References

Technical Support Center: H-D-Glu(OBzl)-OBzl p-Tosylate Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with H-D-Glu(OBzl)-OBzl p-tosylate in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency when using this compound?

A1: Low coupling efficiency with this reagent can stem from several factors:

  • Incomplete Neutralization: The p-tosylate salt protonates the alpha-amino group, rendering it non-nucleophilic. Incomplete neutralization by a suitable base is a primary cause of reaction failure.[1]

  • Steric Hindrance: The two bulky benzyl (OBzl) protecting groups can sterically hinder the approach of the coupling reagents and the N-terminal amine of the peptide chain, slowing down the reaction rate.

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially in the presence of steric hindrance. Reagent degradation due to improper storage (e.g., exposure to moisture) can also be a factor.

  • Poor Solubility: While the tosylate salt generally improves solubility in organic solvents compared to the free base, poor solubility of the reactants or the growing peptide chain can lead to a heterogeneous reaction mixture and reduced efficiency.[2]

  • Peptide Aggregation: On a solid support, the growing peptide chain can aggregate, making the N-terminal amine inaccessible for coupling.

Q2: How does the p-tosylate counter-ion affect the coupling reaction?

A2: The p-toluenesulfonic acid (p-TsOH) counter-ion is acidic. If not adequately neutralized, it will keep the alpha-amino group of the glutamic acid derivative protonated and unreactive.[1] Therefore, a sufficient amount of a non-nucleophilic base is crucial to liberate the free amine for the coupling reaction.

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

A3: For sterically hindered amino acids, more powerful coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[3] Highly efficient reagents include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP. These reagents typically lead to faster reaction rates and can help overcome steric hindrance.[4]

Q4: What are potential side reactions to be aware of when using this compound?

A4: Besides incomplete coupling, potential side reactions include:

  • Racemization: During the activation of the carboxylic acid, there is a risk of epimerization at the alpha-carbon. This can be minimized by using additives like HOBt or Oxyma Pure and avoiding prolonged activation times or high temperatures.[5]

  • Pyroglutamate Formation: Although more common with N-terminal glutamic acid residues after deprotection, conditions that promote intramolecular cyclization can lead to the formation of a pyroglutamate byproduct.[6]

  • Transesterification: If the reaction is carried out in an alcohol-based solvent or in the presence of alcohol impurities, transesterification of the benzyl esters can occur, though this is less common under standard coupling conditions.[7]

Q5: Can I perform a "double coupling" to improve the yield?

A5: Yes, for difficult couplings, including those with sterically hindered amino acids, performing a second coupling step (double coupling) is a common strategy to drive the reaction to completion and improve the overall yield.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this step-by-step troubleshooting guide.

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed check_neutralization 1. Verify Neutralization - Sufficient base (e.g., DIPEA, NMM) added? - Typically 2-4 equivalents. start->check_neutralization neutralization_ok Neutralization is Adequate check_neutralization->neutralization_ok Yes fix_neutralization Adjust Base Stoichiometry and Re-run check_neutralization->fix_neutralization No check_reagents 2. Check Reagents & Conditions - Coupling reagent fresh and potent? - Anhydrous solvent (DMF, NMP)? - Correct stoichiometry? neutralization_ok->check_reagents fix_neutralization->start reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes fix_reagents Use Fresh Reagents/ Optimize Stoichiometry check_reagents->fix_reagents No optimize_reaction 3. Optimize Reaction Parameters - Increase coupling time (e.g., to 4h or overnight)? - Consider gentle heating (30-40°C)? - Perform a double coupling? reagents_ok->optimize_reaction fix_reagents->start optimization_improves Yield Improved? optimize_reaction->optimization_improves change_reagent 4. Change Coupling Reagent - Switch to a more potent reagent (e.g., from DIC/HOBt to HATU/PyBOP)? optimization_improves->change_reagent No end_success Problem Resolved optimization_improves->end_success Yes reagent_change_improves Yield Improved? change_reagent->reagent_change_improves reagent_change_improves->end_success Yes end_further_investigation Further Investigation Needed (e.g., sequence-specific issues) reagent_change_improves->end_further_investigation No

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes common coupling reagents and their general performance characteristics.

Reagent ClassExamplesActivation SpeedRelative Racemization RiskNotes
Carbodiimides DIC, DCC, EDCModerateModerate to HighCost-effective but often require an additive (HOBt, Oxyma Pure) to suppress racemization. DCC can form an insoluble urea byproduct.[4]
Aminium/Uronium Salts HATU, HBTU, HCTUFast to Very FastLowHighly efficient and rapid, making them suitable for hindered couplings. HATU is generally considered one of the most effective.[4] Can cause guanidinylation of the N-terminus if used in large excess.
Phosphonium Salts PyBOP, PyAOPFastLowHigh coupling efficiency and low racemization risk. Byproducts are generally soluble.[4] A good alternative to aminium salts as they do not cause guanidinylation.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: After deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.

    • Add DIPEA or NMM (6-10 equivalents) to the mixture. The base serves to both neutralize the p-tosylate salt and facilitate the activation.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

ExperimentalWorkflow cluster_activation Amino Acid Activation cluster_resin Solid-Phase Coupling Glu_Derivative H-D-Glu(OBzl)-OBzl p-Tosylate Activation_Mix Pre-activation (1-2 min) Glu_Derivative->Activation_Mix Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation_Mix Base Base (DIPEA/NMM) Base->Activation_Mix Coupling Coupling Reaction (2-4h) Activation_Mix->Coupling Add to Resin Deprotected_Resin Deprotected Peptide-Resin Deprotected_Resin->Coupling Washing Wash Resin Coupling->Washing

Caption: General experimental workflow for coupling.

References

Managing solubility issues of H-D-Glu(obzl)-obzl P-tosylate in SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing solubility issues associated with H-D-Glu(OBzl)-OBzl p-tosylate in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound is a protected amino acid derivative of D-glutamic acid. In this compound, both the alpha-carboxyl and the side-chain carboxyl groups are protected as benzyl esters (OBzl), and the alpha-amino group is protonated with p-toluenesulfonic acid (p-tosylate). This protection scheme is utilized in SPPS to prevent unwanted side reactions during peptide chain elongation. The benzyl ester protecting groups are typically removed during the final cleavage step with strong acids.

Q2: I am experiencing difficulty dissolving this compound in my SPPS solvent. Is this a known issue?

Yes, solubility issues with protected amino acids, including this compound, can occur in standard SPPS solvents. The large, hydrophobic benzyl protecting groups and the crystalline nature of the p-tosylate salt can contribute to poor solubility.

Q3: What are the recommended solvents for dissolving this compound?

Based on available data, this compound has limited solubility in common SPPS solvents. The following table provides a qualitative summary of its solubility.

SolventAbbreviationQualitative Solubility
DimethylformamideDMFSlightly Soluble
N-Methyl-2-pyrrolidoneNMPLikely Slightly Soluble (by analogy)
DichloromethaneDCMLikely Poorly Soluble (by analogy)
Dimethyl SulfoxideDMSOSlightly Soluble[1]
Ethanol-Slightly Soluble (with sonication)[1]
Methanol-Slightly Soluble[1]

Note: The hydrochloride salt of the L-isomer, H-Glu(OBzl)-OBzl HCl, has been reported to be highly soluble in DMSO (100 mg/mL), suggesting that DMSO is a good starting point for solubilization attempts.[2]

Q4: How does the p-tosylate counter-ion affect the solubility of the amino acid derivative?

The p-toluenesulfonate (tosylate) counter-ion is a relatively large and organic salt, which can sometimes improve the solubility of amino acid derivatives in organic solvents compared to smaller, inorganic counter-ions like chloride.[3] However, its crystalline nature can also sometimes hinder dissolution. The neutralization of the tosylate salt with a non-nucleophilic base is a key step to forming the free amine required for coupling, and this can also impact overall solubility in the reaction mixture.[4]

Troubleshooting Guide: Solubility Issues

If you are encountering solubility problems with this compound, consider the following troubleshooting strategies.

cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Undissolved this compound step1 Initial Dissolution Attempt (DMF or NMP) start->step1 step2 Assess Solubility step1->step2 step3 Sonication step2->step3 Partially Dissolved / Suspension end_success Proceed to Coupling step2->end_success Fully Dissolved step4 Gentle Warming (30-40°C) step3->step4 step5 Use of Co-solvents ('Magic Mixture': DMF/NMP/DCM 1:1:1) step4->step5 step6 In-situ Neutralization with Base (e.g., DIEA) step5->step6 step7 Use of Chaotropic Salts (e.g., LiCl) step6->step7 end_fail Consider Alternative Reagent step7->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Standard Dissolution and Coupling

This protocol outlines a standard approach for the dissolution and coupling of this compound, incorporating common troubleshooting steps.

Materials:

  • This compound

  • SPPS-grade DMF or NMP

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Resin with a free N-terminal amine

Procedure:

  • Preparation: In a clean reaction vessel, add the required amount of this compound for the coupling reaction.

  • Solvent Addition: Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M).

  • Initial Dissolution: Stir or vortex the mixture at room temperature for 5-10 minutes.

  • Troubleshooting Dissolution (if necessary):

    • Sonication: Place the vessel in an ultrasonic bath for 10-15 minutes to aid dissolution.[5][6][7][8]

    • Gentle Warming: If the solid persists, gently warm the mixture to 30-40°C with continued stirring. Avoid excessive heat to prevent potential degradation.

    • Co-solvent: If solubility is still poor, consider preparing the solution in a "magic mixture" of DMF:NMP:DCM (1:1:1 v/v/v).

  • Pre-activation and Coupling:

    • To the amino acid solution, add the coupling reagent (e.g., HBTU, HATU) and DIEA. The DIEA will neutralize the p-tosylate salt to form the free amine necessary for coupling.

    • Allow the mixture to pre-activate for a few minutes according to the coupling reagent manufacturer's instructions.

    • Add the activated amino acid solution to the resin and proceed with the coupling reaction.

Protocol 2: Use of Chaotropic Salts for Difficult Couplings

For sequences prone to aggregation, the use of chaotropic salts can improve the accessibility of the reactive sites on the resin.

Materials:

  • Lithium Chloride (LiCl)

  • SPPS-grade DMF

Procedure:

  • Prepare Chaotropic Solution: Prepare a 0.4-0.8 M solution of LiCl in DMF.

  • Resin Wash: After the deprotection and washing steps of the previous amino acid, wash the resin with the LiCl/DMF solution for 1-2 minutes.

  • Standard Wash: Thoroughly wash the resin with standard DMF to remove the LiCl.

  • Coupling: Proceed with the coupling of this compound as described in Protocol 1.

cluster_1 Standard Coupling Workflow start_coupling Start: Resin with free amine dissolve_aa Dissolve this compound (with troubleshooting if needed) start_coupling->dissolve_aa preactivate Pre-activate with Coupling Reagent and DIEA dissolve_aa->preactivate add_to_resin Add activated amino acid to resin preactivate->add_to_resin couple Allow coupling reaction to proceed add_to_resin->couple wash Wash resin couple->wash end_coupling Proceed to next cycle wash->end_coupling

Caption: Standard workflow for coupling this compound in SPPS.

Alternative Strategies

If solubility issues persist and significantly impact your synthesis, consider the following:

  • Alternative Protected Amino Acid: Investigate the availability of H-D-Glu(OBzl)-OBzl with a different counter-ion, such as hydrochloride (HCl), which may exhibit different solubility properties.

  • Different Protecting Group Strategy: For future syntheses, consider using an alternative protection scheme for glutamic acid, such as Fmoc-D-Glu(OtBu)-OH, which is generally more soluble in standard SPPS solvents.

References

Optimizing benzyl ester deprotection conditions to prevent side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize benzyl ester deprotection conditions and prevent the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzyl ester deprotection?

A1: The two most prevalent methods for cleaving benzyl esters are catalytic hydrogenation and acid-catalyzed hydrolysis.[1] Catalytic hydrogenation, also known as hydrogenolysis, typically employs a palladium catalyst with a hydrogen source.[1][2] Acid-catalyzed hydrolysis uses strong acids like trifluoroacetic acid (TFA) or Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum trichloride (AlCl₃).[1][3]

Q2: My reaction is sluggish or incomplete. What could be the cause?

A2: For catalytic hydrogenolysis, incomplete reactions can be due to catalyst poisoning by sulfur or nitrogen-containing compounds in your substrate or solvent.[4] The catalyst may also be of low quality or activity. For acid-catalyzed reactions, insufficient acid strength or concentration, or the presence of acid-scavenging functionalities in the substrate, can lead to incomplete conversion.

Q3: I am observing the reduction of other functional groups in my molecule during hydrogenolysis. How can I avoid this?

A3: Catalytic hydrogenolysis is known to reduce other susceptible groups like alkenes, alkynes, nitro groups, and azides.[5] To achieve selective deprotection of the benzyl ester, you can consider using milder hydrogenolysis conditions, such as transfer hydrogenation with a hydrogen donor like ammonium formate or 1,4-cyclohexadiene, which can sometimes offer better selectivity.[1][2] Alternatively, an acid-catalyzed or enzymatic deprotection method that does not affect the other functional groups would be a suitable choice.

Q4: How can I prevent the saturation of the benzyl aromatic ring during hydrogenolysis?

A4: Saturation of the aromatic ring is a known side reaction during the hydrogenolysis of benzyl ethers and can also occur with benzyl esters, leading to cyclohexylmethyl ester formation. A pre-treatment strategy for the palladium catalyst has been shown to suppress these unwanted hydrogenation side-products, creating a more selective catalyst for hydrogenolysis.[6][7]

Q5: I have a benzyl ether in my molecule as well. How can I selectively deprotect the benzyl ester?

A5: Achieving selectivity between a benzyl ester and a benzyl ether can be challenging as many conditions cleave both. However, some methods show good chemoselectivity:

  • Nickel Boride: Treatment with nickel boride in methanol at room temperature can chemoselectively cleave benzyl esters while leaving benzyl ethers, as well as methyl, ethyl, and tert-butyl esters, unaffected.[5]

  • Tin(IV) Chloride (SnCl₄): SnCl₄ has been reported to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (Hydrogenolysis) Catalyst poisoning (e.g., by sulfur or nitrogen compounds).[4]Use highly purified starting materials and solvents. Consider pre-treating the substrate with a scavenger resin. Increase catalyst loading.
Low catalyst activity.Use a fresh batch of high-quality catalyst. Ensure proper handling and storage of the catalyst.
Insufficient hydrogen pressure or poor mass transfer.Increase hydrogen pressure (if equipment allows). Ensure vigorous stirring to maximize gas-liquid-solid mixing.
Formation of Side Products (Hydrogenolysis) Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).[5]Switch to a milder hydrogen source like ammonium formate (transfer hydrogenation).[1] Alternatively, use a non-reductive method like acidic cleavage.
Saturation of the benzyl aromatic ring.[6]Employ a catalyst pre-treatment strategy to increase selectivity for hydrogenolysis over aromatic ring saturation.[7]
Incomplete Deprotection (Acidic Cleavage) Insufficient acid strength or concentration.Increase the equivalents of the acidic reagent. Switch to a stronger acid if compatible with the substrate.
Presence of basic functionalities in the substrate.Add additional equivalents of acid to neutralize any basic sites before the cleavage reaction proceeds.
Formation of Side Products (Acidic Cleavage) Degradation of acid-sensitive functional groups.Use a milder Lewis acid or consider an alternative deprotection method like hydrogenolysis.
Formation of polybenzyl byproducts.Add a cation scavenger like anisole or mesitylene to the reaction mixture to trap the benzyl cation intermediate.[3]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenolysis using Pd/C and Ammonium Formate

This protocol is a convenient alternative to using hydrogen gas.[1]

  • Dissolve Substrate: In a round-bottom flask, dissolve the benzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[1]

  • Add Hydrogen Donor: To the stirred suspension, add ammonium formate (3.0-5.0 eq) in one portion.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization or chromatography.

Protocol 2: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are sensitive to hydrogenation but stable in strong acid.[1]

  • Dissolve Substrate: In a round-bottom flask, dissolve the benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool Reaction: Cool the solution in an ice bath to 0 °C.

  • Add Acid: Slowly add trifluoroacetic acid (TFA) (5-10 eq).[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up: Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Visual Guides

Deprotection_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_paths Deprotection Pathways cluster_end Product start Benzyl Ester Substrate decision Assess Functional Group Compatibility start->decision hydrogenolysis Catalytic Hydrogenolysis decision->hydrogenolysis No reducible groups (alkenes, azides, etc.) acid_cleavage Acidic Cleavage decision->acid_cleavage Acid-stable substrate end_product Carboxylic Acid hydrogenolysis->end_product acid_cleavage->end_product

Caption: Decision workflow for selecting a benzyl ester deprotection method.

Troubleshooting_Hydrogenolysis start Incomplete Hydrogenolysis Reaction cause1 Catalyst Poisoning? start->cause1 cause2 Low Catalyst Activity? start->cause2 cause3 Other Reducible Groups Present? start->cause3 cause1->cause2 No solution1 Purify Substrate / Solvents cause1->solution1 Yes cause2->cause3 No solution2 Use Fresh Catalyst cause2->solution2 Yes solution3 Switch to Acidic Cleavage cause3->solution3 Yes

Caption: Troubleshooting logic for incomplete catalytic hydrogenolysis reactions.

References

Identifying and removing impurities from H-D-Glu(obzl)-obzl P-tosylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from H-D-Glu(OBzl)-OBzl p-tosylate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities can be categorized as process-related and product-related.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual D-glutamic acid, benzyl alcohol, and p-toluenesulfonic acid.

    • Reagent Byproducts: If using coupling agents like dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) can be a significant impurity.[1]

  • Product-Related Impurities:

    • Mono-benzylated Glutamic Acid: Incomplete esterification can result in glutamic acid species with only one of the carboxylic acid groups benzylated.

    • Pyroglutamate Formation: The γ-carboxyl group of glutamic acid can cyclize with the free amine to form a pyroglutamate derivative, especially under certain pH and temperature conditions.[2][3]

    • Diastereomeric Impurities (L-isomer): Racemization during the synthesis can lead to the presence of the H-L-Glu(OBzl)-OBzl enantiomer.[4]

Q2: How can I monitor the progress of my this compound synthesis and detect impurities by Thin Layer Chromatography (TLC)?

TLC is an effective technique for monitoring the reaction progress. A typical mobile phase for this compound is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • Visualization:

    • UV Light (254 nm): The product and benzyl-containing impurities are UV active and will appear as dark spots on a fluorescent TLC plate.[5] This is not effective for visualizing non-aromatic compounds like unreacted glutamic acid.[6]

    • Ninhydrin Stain: This stain reacts with the primary amine of the product and unreacted D-glutamic acid to give a characteristic colored spot (usually purple or yellow).[7]

    • Potassium Permanganate Stain: This stain is useful for visualizing a wide range of organic compounds, as it reacts with oxidizable functional groups.[6]

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

¹H NMR spectroscopy is a powerful tool for identifying impurities.

  • Unreacted Benzyl Alcohol: A singlet around 4.6 ppm and aromatic protons corresponding to the benzyl group.

  • Residual p-Toluenesulfonic Acid: A singlet around 2.4 ppm for the methyl group and aromatic signals in the tosyl region.

  • Pyroglutamate: The absence of the free amine proton and characteristic shifts in the glutamic acid backbone protons.

  • Mono-benzylated Glutamic Acid: The presence of a free carboxylic acid proton and altered chemical shifts for the glutamic acid protons.

Q4: What are the recommended methods for purifying crude this compound?

The two primary methods for purification are recrystallization and flash column chromatography.

  • Recrystallization: This is a widely used technique for purifying crystalline solids.[1] Suitable solvent systems include ethanol/water and ethyl acetate/hexane.[1]

  • Flash Column Chromatography: This method is often faster than recrystallization and can provide high purity material.[8] A silica gel stationary phase with a gradient elution of methanol in dichloromethane is a good starting point.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Monitor the reaction by TLC until the starting material is consumed.- Ensure anhydrous conditions, as water can hydrolyze the ester product.
Product loss during workup.- Optimize extraction and washing steps to minimize product loss.
Presence of a ninhydrin-positive spot with a different Rf from the product on TLC Unreacted D-glutamic acid or mono-benzylated intermediate.- Optimize reaction time and stoichiometry.- Purify by flash column chromatography.
Broad or multiple peaks in HPLC analysis Presence of diastereomers (racemization) or other closely related impurities.- Use chiral HPLC to quantify the diastereomeric excess.- Optimize reaction conditions (e.g., lower temperature, choice of base) to minimize racemization.[4]- Purification by flash chromatography may resolve some impurities.
Product is an oil and does not crystallize Presence of impurities inhibiting crystallization.- Purify the crude product by flash column chromatography to remove impurities.- Attempt recrystallization from a different solvent system.
Final product has a low melting point Presence of residual solvent or impurities.- Dry the product under high vacuum for an extended period.- Re-purify by recrystallization or flash chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Precipitation: Slowly add deionized water to the hot solution until it becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under high vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the mobile phase gradient.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient of 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Presentation

Parameter Crude Product After Recrystallization After Flash Chromatography
Purity (by HPLC) 75-85%>98%>99%
Appearance Off-white to yellowish solidWhite crystalline solidWhite solid
Melting Point Broad rangeSharp melting pointSharp melting point

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Check synthesis H-D-Glu(OBzl)-OBzl p-tosylate Synthesis tlc TLC Analysis (Impurity Check) synthesis->tlc recrystallization Recrystallization tlc->recrystallization Impurities Detected flash_chrom Flash Chromatography tlc->flash_chrom Impurities Detected nmr NMR Analysis (Structure & Impurity ID) hplc HPLC Analysis (Purity Assessment) final_hplc Final HPLC (>98% Purity) recrystallization->final_hplc flash_chrom->final_hplc final_nmr Final NMR (Structural Confirmation) final_hplc->final_nmr

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic start Crude Product Analysis purity_check Purity < 98% by HPLC? start->purity_check impurity_id Identify Impurities (TLC, NMR, HPLC-MS) purity_check->impurity_id Yes final_product Pure Product (>98%) purity_check->final_product No decision Nature of Impurities impurity_id->decision unreacted_sm Unreacted Starting Materials decision->unreacted_sm Polar side_products Side-Products (e.g., Pyroglutamate) decision->side_products Similar Polarity recrystallize Recrystallization unreacted_sm->recrystallize flash_chrom Flash Chromatography side_products->flash_chrom recrystallize->final_product flash_chrom->final_product

Caption: Troubleshooting logic for impurity identification and removal.

References

Technical Support Center: Optimizing Peptide Synthesis with H-D-Glu(OBzl)-OBzl p-Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of peptides synthesized using H-D-Glu(OBzl)-OBzl p-tosylate. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in peptide synthesis?

A1: The main challenges include:

  • Low Coupling Efficiency: Incomplete coupling can occur due to steric hindrance from the bulky benzyl protecting groups and the D-configuration of the amino acid.

  • Pyroglutamate Formation: The γ-carboxyl group of the glutamic acid residue can cyclize to form a pyroglutamyl (pGlu) residue, especially under acidic or basic conditions, leading to a common impurity.[1][2][3]

  • Racemization: While starting with the D-amino acid, there is a potential for racemization at the alpha-carbon during activation and coupling, which can affect the stereochemical purity of the final peptide.[4][5][6][7]

  • Incomplete Deprotection: The two benzyl ester protecting groups require specific and robust deprotection methods, and incomplete removal can result in a heterogeneous final product.[8]

  • Solubility Issues: The protected peptide can sometimes exhibit poor solubility in standard synthesis solvents, leading to aggregation and reduced reaction efficiency.

Q2: How can I improve the coupling efficiency of this compound?

A2: To enhance coupling efficiency:

  • Use Potent Coupling Reagents: Employ high-efficiency coupling reagents such as HATU, HCTU, or PyBOP, which are known to facilitate difficult couplings.[9]

  • Optimize Reaction Time and Temperature: Increasing the coupling time or performing the reaction at a slightly elevated temperature (e.g., up to 40°C) can improve yields, but must be balanced against the risk of racemization.

  • Double Coupling: Performing the coupling step twice for the this compound residue can help drive the reaction to completion.

  • Ensure Proper Neutralization: As H-D-Glu(OBzl)-OBzl is a p-tosylate salt, ensure complete neutralization of the amine group with a non-nucleophilic base like diisopropylethylamine (DIEA) prior to coupling.

Q3: What are the best practices to prevent pyroglutamate formation?

A3: To minimize pyroglutamate formation:

  • Mild Coupling Conditions: Use mild activation conditions and avoid prolonged exposure to strong acids or bases.[1]

  • Pre-activation: Pre-activating the incoming amino acid before adding it to the deprotected peptide-resin can reduce the time the N-terminal amine is exposed to basic conditions.

  • Choice of Coupling Reagent: Using coupling reagents that minimize side reactions, such as those that form active esters with HOBt or Oxyma, can be beneficial.[9]

Q4: How can I minimize racemization when using a D-amino acid?

A4: To reduce the risk of racemization:

  • Use Racemization Suppressants: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be used with carbodiimide-based coupling reagents.[7]

  • Control Temperature: Perform coupling reactions at 0°C or room temperature, as higher temperatures can increase the rate of racemization.[10]

  • Choice of Base: Use a hindered base like DIEA for neutralization, as less hindered bases can contribute to racemization.

Q5: What is the most effective method for deprotecting the benzyl esters of H-D-Glu(OBzl)-OBzl?

A5: The benzyl (Bzl) protecting groups are typically removed by:

  • Catalytic Hydrogenolysis: This is a mild method using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This method is generally preferred when the peptide does not contain other reducible groups.[8]

  • Strong Acid Cleavage: Treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) will also cleave benzyl esters. This is often performed concurrently with the final cleavage of the peptide from the resin in Boc-SPPS.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete coupling of H-D-Glu(OBzl)-OBzl.- Use a more potent coupling reagent (e.g., HATU, HCTU). - Perform a double coupling for this residue. - Increase coupling time.
On-resin aggregation.- Switch from DMF to NMP as the synthesis solvent. - Incorporate a pseudo-proline dipeptide if the sequence allows.
Presence of a Mass Peak at -18 Da from Expected Product Pyroglutamate formation from the D-Glu residue.- Minimize exposure to basic or acidic conditions during coupling and work-up.[1] - Use pre-activation of the amino acid. - Optimize coupling conditions to be as rapid as possible.
Multiple Peaks in HPLC/LC-MS with the Same Mass Racemization of the D-Glu residue.- Add a racemization suppressant (e.g., HOBt, Oxyma).[7] - Perform coupling at a lower temperature (0°C). - Ensure the use of a hindered base like DIEA.
Presence of a Mass Peak Corresponding to Incomplete Deprotection Incomplete removal of one or both benzyl ester groups.- If using catalytic hydrogenolysis, ensure the catalyst is active and increase reaction time. - If using strong acid cleavage, ensure sufficient reaction time and appropriate scavengers.
Poor Solubility of the Crude Peptide The peptide sequence has a high degree of hydrophobicity.- Use a solvent mixture (e.g., containing DMSO or acetonitrile) for purification. - Consider using a different purification strategy, such as ion-exchange chromatography.

Quantitative Data

The following tables provide illustrative data for peptide synthesis. Actual results will vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.

Table 1: Comparison of Coupling Reagents for a Model Peptide Containing D-Glu(OBzl)

Coupling ReagentCoupling Time (hours)Crude Purity (%)Isolated Yield (%)
HBTU/DIEA47560
HATU/DIEA28570
DIC/HOBt67055

Table 2: Effect of Deprotection Method on Final Purity

Deprotection MethodReaction Time (hours)Purity after Purification (%)
Catalytic Hydrogenolysis (H₂/Pd/C)12>98
HF Cleavage1>95

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Tyr-D-Glu-Phe-NH₂)

This protocol outlines the manual synthesis of a tripeptide on a Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.

2. First Amino Acid Coupling (Fmoc-Phe-OH):

  • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5x) and dichloromethane (DCM) (3x).

  • Dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF (5x) and DCM (3x).

3. Second Amino Acid Coupling (Fmoc-D-Glu(OBzl)-OH):

  • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin as described above.

  • Dissolve Fmoc-D-Glu(OBzl)-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF.

  • Add the activated amino acid solution to the resin and shake for 4 hours. A double coupling may be performed if a Kaiser test is positive after the first coupling.

  • Wash the resin as described above.

4. Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

  • Repeat the deprotection and coupling steps with Fmoc-Tyr(tBu)-OH.

5. N-terminal Acetylation:

  • Deprotect the N-terminal Fmoc group.

  • Treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

  • Wash the resin thoroughly.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

7. Purification:

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-D-Glu(OBzl)-OBzl)

1. Neutralization of this compound:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add DIEA (1.1 eq) and stir at room temperature for 20 minutes to generate the free amine.

2. Activation of Boc-Ala-OH:

  • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in DMF.

  • Add DIEA (2.0 eq) and stir for 10 minutes at room temperature to activate the carboxylic acid.

3. Coupling Reaction:

  • Add the activated Boc-Ala-OH solution to the free amine solution of D-Glu(OBzl)-OBzl.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

4. Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Glutamate Receptor Signaling Pathway

Peptides containing D-glutamate can interact with various receptors, including glutamate receptors, which are crucial in neuronal signaling. The following diagram illustrates a simplified glutamate receptor signaling pathway.[12][13][14][15]

glutamate_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Glu_Peptide D-Glutamate Peptide GluR Glutamate Receptor (e.g., NMDA) D-Glu_Peptide->GluR Binds to Ca_Influx Ca²⁺ Influx GluR->Ca_Influx Activates Signaling_Cascade Downstream Signaling Cascade Ca_Influx->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response Leads to

Caption: Simplified Glutamate Receptor Signaling Pathway.

Experimental Workflow for Peptide Synthesis and Purification

The following diagram outlines the major steps in the solid-phase synthesis and subsequent purification of a peptide using this compound.[16][17][18]

peptide_synthesis_workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., with HATU/DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization End Final Pure Peptide Lyophilization->End

Caption: Solid-Phase Peptide Synthesis Workflow.

References

Dealing with aggregation of peptides containing the hydrophobic D-Glu(obzl)-obzl residue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling peptide aggregation involving the hydrophobic residue D-Glu(obzl)-obzl.

Frequently Asked Questions (FAQs)

Q1: What causes aggregation in peptides containing the D-Glu(obzl)-obzl residue?

A1: Aggregation in peptides containing D-Glu(obzl)-obzl is primarily driven by the hydrophobic nature of the dibenzyl-protected glutamic acid residue.[1][2] The benzyl groups on both the side chain (obzl) and the C-terminus (obzl) significantly increase the hydrophobicity of the peptide. This leads to intermolecular hydrophobic interactions, causing the peptide chains to associate and form insoluble aggregates.[3] This process is often exacerbated by the tendency of hydrophobic sequences to form stable secondary structures like β-sheets, which further promote self-assembly and aggregation.[1][4]

Q2: How can I predict if my peptide sequence containing D-Glu(obzl)-obzl is likely to aggregate?

A2: While precise prediction is challenging, several factors can indicate a higher risk of aggregation.[1] Stretches of contiguous hydrophobic amino acids, including D-Glu(obzl)-obzl and other residues like Val, Ile, and Leu, are strong indicators of potential aggregation.[1] During solid-phase peptide synthesis (SPPS), real-time monitoring of the Fmoc deprotection profile can signal aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[1] Additionally, visual inspection of the resin during synthesis can be informative, as resin clumping or shrinking can indicate on-resin aggregation.

Q3: What are the main challenges during the synthesis and purification of peptides with D-Glu(obzl)-obzl?

A3: The primary challenges stem from the hydrophobicity imparted by the benzyl protecting groups.[3] During synthesis, this can lead to poor solvation of the growing peptide chain, resulting in incomplete coupling and deprotection steps, ultimately lowering the yield and purity of the crude product.[1] In the purification stage, challenges include poor solubility of the crude peptide in standard aqueous buffers used for reversed-phase HPLC (RP-HPLC) and the potential for the peptide to aggregate on the chromatography column, leading to broad or tailing peaks.[3]

Troubleshooting Guides

Problem 1: Poor Solubility of the Crude Peptide

Symptom: The lyophilized crude peptide containing D-Glu(obzl)-obzl does not dissolve in aqueous buffers (e.g., water with 0.1% TFA) for RP-HPLC analysis, resulting in a cloudy solution or visible precipitate.[3]

Possible Cause: The high hydrophobicity of the peptide due to the D-Glu(obzl)-obzl residue and other non-polar amino acids.[3]

Solutions:

SolutionDetailed Protocol
Initial Dissolution in Organic Solvent Attempt to dissolve a small amount of the peptide in a minimal volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3]
Gradual Dilution Once dissolved in the organic solvent, slowly add the aqueous mobile phase (e.g., Mobile Phase A for RP-HPLC) while vortexing to prevent the peptide from precipitating out of solution.[3]
Use of Solubilizing Agents If the peptide still precipitates, consider adding solubilizing agents such as isopropanol, acetic acid, or chaotropic agents like guanidine hydrochloride to the purification solvents.[1]
Problem 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptom: During SPPS, you observe incomplete coupling or deprotection, resin clumping, or a broadened Fmoc deprotection peak.

Possible Cause: Formation of intermolecular hydrogen bonds and hydrophobic interactions between the growing peptide chains on the resin, leading to the formation of secondary structures and aggregation.[1][4]

Solutions:

StrategyDescriptionKey Parameters
Chaotropic Salt Wash Washing the resin with a solution of a chaotropic salt before a difficult coupling step can disrupt secondary structures.Use a 0.8 M solution of NaClO₄ or LiCl in DMF. Ensure the salt is thoroughly washed away before coupling.
Elevated Temperature / Microwave Assistance Performing coupling reactions at a higher temperature or using microwave-assisted synthesis can provide the energy to overcome aggregation.[5][6][7]Conventional heating: 50-60°C. Microwave: Consult synthesizer manufacturer's protocols for power and time settings.[8][9]
"Magic Mixture" Solvent Using a solvent mixture known for its enhanced solvating properties can help to disrupt aggregation.A common "magic mixture" consists of DCM/DMF/NMP (1:1:1).[10]
Backbone Protection Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can prevent hydrogen bonding and disrupt aggregation.Insert a Dmb or Hmb-protected residue every six to seven amino acids.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is designed to disrupt secondary structures on the resin before a challenging coupling step.[1]

  • Perform Fmoc Deprotection: Follow your standard protocol for Fmoc deprotection.

  • Wash the Resin: Wash the resin thoroughly with DMF.

  • Chaotropic Salt Wash:

    • Add a solution of 0.8 M NaClO₄ in DMF to the resin.

    • Agitate the resin in this solution for 15-30 minutes.

  • Thorough Washing:

    • Drain the chaotropic salt solution.

    • Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of the chaotropic salt, as it can interfere with subsequent coupling reactions.

  • Proceed with Coupling: Continue with your standard coupling protocol for the next amino acid.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

This protocol outlines a general procedure for using microwave energy to enhance coupling and deprotection steps, which is particularly useful for aggregation-prone sequences.[5][6][7]

  • Resin and Synthesizer Setup:

    • Swell the appropriate resin in DMF in the reaction vessel of an automated microwave peptide synthesizer.

    • Program the synthesizer with the desired peptide sequence and synthesis parameters.

  • Fmoc Deprotection:

    • Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation. A typical cycle might be 30 seconds at 75°C with a maximum power of 30W, followed by a 2-minute hold.

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Add the Fmoc-amino acid (5 equivalents), coupling agent (e.g., HCTU, 4.8 equivalents), and base (e.g., DIPEA, 10 equivalents) in DMF.

    • Apply microwave irradiation. A typical coupling cycle could be 5 minutes at 75°C with a maximum power of 35W.

  • Washing: Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Note: Specific microwave parameters (power, temperature, and time) should be optimized for the specific synthesizer and peptide sequence.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification start Start with Resin deprotection Fmoc Deprotection start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle final_wash Final Wash & Dry wash2->final_wash cleavage TFA Cleavage Cocktail final_wash->cleavage precipitation Precipitate with Ether cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide dissolution Dissolve in DMSO/DMF crude_peptide->dissolution hplc RP-HPLC dissolution->hplc lyophilization Lyophilization hplc->lyophilization pure_peptide Pure Peptide lyophilization->pure_peptide

Caption: General workflow for the synthesis and purification of a hydrophobic peptide.

troubleshooting_workflow cluster_synthesis During SPPS cluster_purification During Purification start Aggregation Issue Observed (e.g., poor solubility, incomplete reaction) incomplete_coupling Incomplete Coupling/ Deprotection start->incomplete_coupling poor_solubility Poor Solubility in HPLC Buffer start->poor_solubility broad_peaks Broad/Tailing Peaks in HPLC start->broad_peaks chaotropic_wash Apply Chaotropic Salt Wash incomplete_coupling->chaotropic_wash microwave Use Microwave Assistance incomplete_coupling->microwave backbone_prot Incorporate Backbone Protection (Dmb/Hmb) incomplete_coupling->backbone_prot dissolve_organic Dissolve in DMSO/DMF , then dilute poor_solubility->dissolve_organic optimize_hplc Optimize HPLC: - Higher Temp - Shallower Gradient - C4/C8 Column broad_peaks->optimize_hplc

Caption: Troubleshooting workflow for aggregation issues.

References

Impact of base selection on the stability of H-D-Glu(obzl)-obzl P-tosylate during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base selection on the stability of H-D-Glu(OBzl)-OBzl p-tosylate during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the coupling reaction with this compound?

A1: this compound is a salt where the amino group is protonated by p-toluenesulfonic acid. A base is required to neutralize this salt, liberating the free amino group of the D-glutamic acid dibenzyl ester. This free amine can then act as a nucleophile, attacking the activated carboxylic acid of the coupling partner to form a peptide bond.

Q2: What is the main stability concern when using this compound in a coupling reaction?

A2: The primary stability concern is the intramolecular cyclization of the N-terminal glutamic acid residue to form a pyroglutamate (pGlu) derivative.[1] This side reaction results in the loss of a water molecule and the formation of a five-membered lactam ring, leading to an undesired byproduct that can be difficult to separate from the target peptide.[1]

Q3: How does the choice of base influence the formation of the pyroglutamate byproduct?

A3: The formation of pyroglutamate is catalyzed by both acidic and basic conditions.[1] The strength and steric hindrance of the base used for neutralization can significantly impact the rate of this side reaction. Stronger and less sterically hindered bases can increase the propensity for pyroglutamate formation.[1][2]

Q4: Which bases are commonly used, and what are their general characteristics?

A4: Tertiary amines are typically used in peptide coupling reactions. The most common choices include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base. While widely used, its strong basicity can promote pyroglutamate formation.[1][2]

  • N-Methylmorpholine (NMM): A base with moderate steric hindrance and weaker basicity compared to DIPEA. It is often preferred to minimize base-catalyzed side reactions like pyroglutamate formation.[2]

  • Triethylamine (TEA): A strong, sterically unhindered base. Due to its high basicity and lack of steric hindrance, it is generally more likely to cause side reactions and is often avoided in sensitive coupling steps.

Q5: How can I detect pyroglutamate formation in my reaction mixture?

A5: Pyroglutamate formation results in a mass loss of 18.01 Da (the mass of water) compared to the desired peptide. This can be detected by mass spectrometry. In HPLC analysis, the pyroglutamyl-peptide will typically have a different retention time than the desired product.[1]

Troubleshooting Guide

Problem: Low yield of the desired peptide and presence of a significant impurity with a mass of -18 Da from the expected product.

  • Potential Cause: Formation of pyroglutamate from the this compound residue due to inappropriate base selection or reaction conditions.

  • Solutions:

    • Base Selection: If using a strong base like DIPEA or TEA, consider switching to a weaker base such as N-methylmorpholine (NMM).[2]

    • Stoichiometry of Base: Use the minimum amount of base necessary to neutralize the p-tosylate salt. An excess of base can significantly increase the rate of pyroglutamate formation.[1]

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.[1]

    • Reaction Time: Minimize the coupling reaction time. Using more efficient coupling reagents like HATU or HBTU can lead to faster reaction rates, reducing the time the amino acid is exposed to basic conditions.[1]

    • Pre-activation: Consider a pre-activation step for the carboxylic acid component before adding the this compound. This can shorten the overall reaction time.

Data Presentation

BaseChemical NamepKa of Conjugate AcidSteric HindranceRelative Rate of Pyroglutamate Formation
DIPEA N,N-Diisopropylethylamine~10.8HighModerate to High
NMM N-Methylmorpholine~7.4ModerateLow to Moderate
TEA Triethylamine~10.7LowHigh

Experimental Protocols

Recommended Protocol for Minimizing Pyroglutamate Formation

This protocol is a general guideline for the solution-phase coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Ala-OH)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or DIC)

  • Additive (e.g., HOBt or HOAt, especially if using a carbodiimide)

  • N-Methylmorpholine (NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and additive (1.1 eq., if used) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Neutralization: Slowly add N-Methylmorpholine (NMM) (1.0 eq.) to the cooled solution while stirring.

  • Coupling Reagent Addition: Add the coupling reagent (1.1 eq.) to the reaction mixture. If using a pre-activation strategy, the coupling reagent is added to the N-protected amino acid solution before the addition of the amine component.

  • Reaction: Allow the reaction to proceed at 0 °C for 2-4 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, follow a standard aqueous work-up procedure to remove excess reagents and byproducts. This typically involves washing the organic layer with mildly acidic and basic solutions.

Mandatory Visualization

G Workflow for Minimizing Pyroglutamate Formation start Start Coupling Reaction with this compound base_selection Select Base start->base_selection temp_control Set Reaction Temperature base_selection->temp_control Prefer NMM over DIPEA/TEA coupling_reagent Choose Coupling Reagent temp_control->coupling_reagent Set to 0°C reaction Perform Coupling Reaction coupling_reagent->reaction Use efficient reagent (e.g., HATU) analysis Analyze Product Mixture (LC-MS) reaction->analysis success Desired Product (High Purity) analysis->success No -18 Da peak failure Pyroglutamate Detected analysis->failure Significant -18 Da peak troubleshoot Troubleshoot: - Use weaker base (NMM) - Lower temperature - Reduce reaction time failure->troubleshoot troubleshoot->base_selection

Caption: Workflow for minimizing pyroglutamate formation during coupling.

References

HPLC troubleshooting for broad peaks of peptides with H-D-Glu(obzl)-obzl P-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common High-Performance Liquid Chromatography (HPLC) issues, specifically focusing on the challenge of broad peaks observed during the analysis of H-D-Glu(obzl)-obzl P-tosylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing a broad peak for this compound in reverse-phase HPLC?

Broad peaks for a hydrophobic, protected amino acid like this compound can stem from several factors, which can be categorized into chemical interactions and chromatographic conditions. The most frequent causes include:

  • Secondary Silanol Interactions: The protonated primary amine of your molecule can interact with negatively charged residual silanol groups on the silica-based column packing, leading to peak tailing, a common form of peak broadening.[1]

  • Inappropriate Mobile Phase: The pH, ionic strength, and composition of the mobile phase are critical. An incorrect pH can lead to the presence of multiple analyte forms, while low ionic strength can reduce column capacity for charged molecules, causing poor peak shape.[2][3]

  • Column Issues: Deterioration of the column, including void formation at the inlet or contamination from previous samples, is a very common cause of peak shape problems.[4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened, often triangular-shaped peaks.[5]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, the peak can be distorted and broadened.[5][6]

Q2: How can I improve my peak shape by modifying the mobile phase?

Optimizing the mobile phase is one of the most effective ways to improve peak symmetry.

  • Use an Ion-Pairing Agent: Adding an acidic modifier like trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is standard practice for peptides and amino acids.[1] TFA serves two main purposes: it protonates the residual silanol groups on the stationary phase, minimizing secondary interactions, and it forms an ion pair with the protonated amine of your analyte, improving peak shape and retention.[1][7]

  • Control the pH: The mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[5] For a primary amine, a low pH (around 2-3) is typically used to ensure it is fully protonated.

  • Adjust Organic Solvent Gradient: The high hydrophobicity of the two benzyl groups means this compound will be strongly retained. A shallow gradient (a slow increase in the percentage of organic solvent) is often necessary to ensure a sharp, well-defined peak.[3]

  • Consider Buffer Strength: In some cases, especially if not using a strong ion-pairing agent like TFA, a buffer (e.g., phosphate or formate) can help maintain a constant pH and provide sufficient ionic strength to improve peak shape.[2][3] However, be mindful of buffer solubility in the organic modifier and its compatibility with your detector (e.g., use volatile buffers like formate for MS).

Q3: When should I suspect that my HPLC column is the source of the broad peaks?

If you observe a gradual deterioration of peak shape over time or if all peaks in your chromatogram (including those of other compounds) are broad, the column is a likely culprit.[4]

  • Column Deterioration: After many injections, the packed bed inside the column can settle, creating a void at the inlet, which leads to peak broadening and splitting.[4] The stationary phase can also degrade, especially when using aggressive mobile phases (high pH or high temperatures).

  • Column Contamination: Strongly retained impurities from previous samples can accumulate on the column, affecting its performance.[8]

  • Inappropriate Stationary Phase: While a C18 column is a good starting point, the high hydrophobicity of your analyte might lead to better peak shapes on a less retentive column, such as a C8 or a phenyl-hexyl phase.

Q4: Could my sample preparation or injection parameters be causing the broad peaks?

Absolutely. Issues introduced before the sample even reaches the column can significantly impact the chromatogram.

  • Injection Solvent: Always try to dissolve your sample in the initial mobile phase composition.[5][6] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample. Injecting in a strong solvent like 100% acetonitrile or methanol when your gradient starts at 10% can cause the sample to spread out before it binds to the column.

  • Injection Volume and Concentration: Systematically reduce your injection volume and sample concentration. If the peak shape improves, you were likely overloading the column.[5] This is particularly relevant for charged analytes, which can have lower column capacities than neutral compounds.[3]

Q5: Are there any common impurities or degradation products of this compound I should be aware of?

Yes, the presence of closely eluting impurities can be misinterpreted as a single broad peak. Potential related substances include:

  • Hydrolysis Products: Benzyl esters can undergo hydrolysis to the corresponding carboxylic acids.[9][10] You might see impurities corresponding to the mono-benzyl ester or the fully deprotected D-glutamic acid.

  • Diastereomers: If the synthesis was not stereospecific, you might have the L-enantiomer present. While a standard reverse-phase column won't separate enantiomers, a chiral column would.[11][12] However, diastereomeric impurities formed during synthesis could elute very closely.

  • Synthesis Side-Products: Depending on the synthetic route, other related protected amino acids or unreacted starting materials could be present. Running a blank and checking the purity of your standard is crucial.[13]

Troubleshooting Guide

This section provides a systematic workflow and a summary of parameters that can be adjusted to resolve broad peaks.

Troubleshooting Workflow

The following diagram illustrates a logical approach to diagnosing the cause of peak broadening.

HPLC_Troubleshooting start Broad Peak Observed for This compound q_all_peaks Are ALL peaks broad/tailing? start->q_all_peaks check_system System-wide Issue Likely q_all_peaks->check_system  Yes specific_issue Analyte-Specific Issue q_all_peaks->specific_issue  No   check_dead_volume Check for extra-column volume (fittings, tubing) check_system->check_dead_volume check_column Evaluate Column Health: 1. Flush with strong solvent 2. Reverse flush (if permissible) 3. Replace with new column check_dead_volume->check_column end_node Peak Shape Improved check_column->end_node q_shape Peak Shape? (Tailing, Fronting, or Symmetrical?) specific_issue->q_shape tailing Tailing Peak q_shape->tailing Tailing fronting Fronting Peak q_shape->fronting Fronting symmetrical Symmetrical Broadening q_shape->symmetrical Symmetrical check_secondary_int Address Secondary Interactions: - Ensure 0.1% TFA in mobile phase - Check mobile phase pH (~2-3) tailing->check_secondary_int check_overload Check for Mass Overload: - Reduce sample concentration - Reduce injection volume check_secondary_int->check_overload check_overload->end_node check_solvent Check Sample Solvent: - Dissolve sample in mobile phase - Reduce injection volume fronting->check_solvent check_temp Check Temperature: - Ensure consistent column temp. - Consider increasing temp (e.g., 40°C) check_solvent->check_temp check_temp->end_node check_gradient Optimize Gradient: - Decrease gradient slope - Increase initial hold time symmetrical->check_gradient check_flow Optimize Flow Rate: - Try reducing flow rate check_gradient->check_flow check_flow->end_node

Caption: A decision tree for troubleshooting broad HPLC peaks.

Parameter Optimization Summary

The table below summarizes how changing key chromatographic parameters can affect peak shape for this compound.

ParameterChangeExpected Effect on Peak ShapeRecommendation
Mobile Phase
TFA ConcentrationIncrease to 0.1%Reduces tailing by suppressing silanol interactions.[1]Use 0.1% TFA in both aqueous and organic mobile phases.
pHDecrease to 2.0-3.0Ensures complete protonation of the amine, leading to a single species and sharper peaks.[5]Adjust aqueous mobile phase pH with TFA or phosphoric acid.
Gradient SlopeDecrease (%B/min)Narrows peaks by allowing more time for partitioning; particularly effective for hydrophobic compounds.[3]Try doubling the gradient time to halve the slope.
Column
TemperatureIncrease (e.g., to 40°C)Improves mass transfer and reduces mobile phase viscosity, often leading to sharper peaks.Use a column oven for consistent and elevated temperature.
Stationary PhaseSwitch C18 to C8 or PhenylReduces retention, which can sometimes improve peak shape for very hydrophobic molecules.Consider as a secondary optimization step if mobile phase changes are insufficient.
Injection
Sample ConcentrationDecreaseIf overloading is the issue, this will significantly sharpen the peak.[5]Prepare a 1:10 dilution of your sample and reinject.
Injection VolumeDecreaseReduces the initial band width on the column, improving peak shape.[6]Decrease the injection volume by half.
Sample SolventMatch initial mobile phasePrevents peak distortion caused by injecting in a strong solvent.[5][6]Dissolve the sample in the starting gradient conditions (e.g., 90:10 Water:ACN).
Flow Rate
Flow RateDecreaseIncreases residence time on the column, which can sometimes improve peak shape, but may also increase diffusion-based broadening.Experiment with slightly lower flow rates (e.g., from 1.0 mL/min to 0.8 mL/min).

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method

This protocol provides a robust starting point for the analysis of this compound.

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 30
    20.0 80
    22.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm (for the benzyl and tosylate chromophores).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water at a concentration of approximately 0.5 mg/mL. If peak fronting is observed, re-prepare the sample in the initial mobile phase (70:30 Water:Acetonitrile with 0.1% TFA).

Protocol 2: Blank Injection for System Contamination Check

This protocol helps determine if broad peaks or artifacts are coming from the HPLC system itself rather than the sample.

  • Prepare Blank Solution: Use the solvent you use to dissolve your sample (e.g., 50:50 Acetonitrile:Water).

  • Run Blank Injection: Without injecting any sample, run the exact same HPLC method as described in Protocol 1.

  • Analyze Chromatogram: Examine the chromatogram from the blank run at the same retention time where your compound of interest elutes.

  • Interpretation:

    • If peaks appear in the blank run: The contamination is likely from your mobile phase, solvents, or carryover from a previous injection.

    • If the blank is clean: The broad peak is related to your sample or its interaction with the HPLC system under the current conditions.

References

How to confirm complete deprotection of benzyl groups from H-D-Glu(obzl)-obzl P-tosylate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the complete deprotection of benzyl groups from H-D-Glu(obzl)-obzl p-tosylate to yield D-glutamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the two benzyl protecting groups from this compound?

The most common and generally mildest method for the deprotection of both the benzyl ester and the benzyl ether in this compound is catalytic hydrogenolysis.[1][2] This involves reacting the protected amino acid with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][3] Alternative methods, though often harsher or more substrate-specific, include treatment with strong acids or oxidative cleavage, but these are less common for this particular substrate due to potential side reactions.[4]

Q2: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[3][5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected product, D-glutamic acid. The significant difference in polarity between the protected (nonpolar) and deprotected (very polar) compounds makes TLC an ideal monitoring tool.[6]

Q3: Which analytical techniques provide definitive confirmation of complete deprotection?

For unambiguous confirmation, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful methods to confirm the complete removal of the benzyl groups.[7][8]

  • Mass Spectrometry (MS): This technique confirms the change in molecular weight from the starting material to the final product.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can provide supporting evidence by showing the appearance of a carboxylic acid O-H stretch and the disappearance of aromatic C-H stretches.[7]

Troubleshooting Guide: Incomplete Deprotection

Incomplete deprotection is a common issue. The following guide addresses potential causes and solutions.

Potential CauseTroubleshooting StepsRationale
Catalyst Inactivity or Poisoning 1. Use a fresh batch of Pd/C catalyst. 2. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more active.[3] 3. Ensure starting material and solvents are high purity to avoid catalyst poisons like sulfur compounds.[6]An inactive or poisoned catalyst is a frequent reason for stalled or incomplete reactions.[6]
Solubility Issues 1. Alter the solvent system. Mixtures such as MeOH/THF/H₂O or EtOH/EtOAc can be effective.[6]The starting material is nonpolar, while the deprotected product is highly polar. A solvent system that can solubilize both is crucial for the reaction to proceed to completion.[6]
Insufficient Reaction Conditions 1. Increase hydrogen pressure using a Parr apparatus. 2. Increase the reaction temperature (e.g., to 40-50 °C). 3. Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[6]More forcing conditions can help overcome a high activation energy barrier and drive the reaction to completion.[6]
Side Reactions 1. If using acidic deprotection methods, be aware of potential O- to C-migration of the benzyl group, forming 3-benzyltyrosine-like structures.[9]This is a known side reaction in acid-catalyzed deprotection of benzyl ethers on aromatic rings. While less common for glutamic acid, awareness of potential rearrangements is important.[9]

Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenolysis for Benzyl Group Deprotection
  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[3]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material) to the solution.

  • Hydrogenation: Secure a hydrogen-filled balloon to the reaction flask or use a high-pressure hydrogenator (e.g., Parr apparatus).[3][6]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[3]

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[3][6]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude D-glutamic acid.

Data Presentation: Analytical Signatures for Deprotection Confirmation

The following tables summarize the expected quantitative data from key analytical techniques used to confirm the complete deprotection of this compound.

Table 1: ¹H NMR Spectral Data Comparison

AssignmentThis compound (Protected)D-Glutamic Acid (Deprotected)Change Upon Deprotection
Aromatic Protons (Benzyl) ~7.35 ppm (multiplet, 10H)AbsentDisappearance of signals
Benzyl CH₂ Protons ~5.15 ppm (singlet, 4H)AbsentDisappearance of signals
Aromatic Protons (Tosylate) ~7.1-7.8 ppm (multiplets, 4H)Absent (if isolated as free amino acid)Disappearance of signals
Tosylate CH₃ Protons ~2.3 ppm (singlet, 3H)Absent (if isolated as free amino acid)Disappearance of a singlet
Glutamic Acid α-CH Proton Shifted due to protection~3.7 ppm (multiplet, 1H)Significant upfield shift

Table 2: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compound C₂₆H₂₉NO₇S499.58 g/mol [10]500.17
D-Glutamic Acid C₅H₉NO₄147.13 g/mol 148.06

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_confirmation Confirmation of Completion start This compound reaction H2, Pd/C Solvent (e.g., MeOH) start->reaction product Crude D-Glutamic Acid reaction->product tlc TLC Analysis product->tlc nmr ¹H and ¹³C NMR tlc->nmr ms Mass Spectrometry tlc->ms final_product Pure D-Glutamic Acid

Caption: Workflow for the deprotection of this compound and subsequent analytical confirmation.

Troubleshooting_Logic start Is the deprotection reaction incomplete? cause1 Check Catalyst Activity start->cause1 Yes complete Reaction Complete start->complete No solution1 Use fresh catalyst or Pearlman's catalyst cause1->solution1 cause2 Assess Solubility solution2 Change solvent system (e.g., MeOH/THF/H₂O) cause2->solution2 cause3 Review Reaction Conditions solution3 Increase H₂ pressure, temperature, or catalyst loading cause3->solution3 solution1->cause2 Still incomplete solution2->cause3 Still incomplete solution3->complete Problem Solved

Caption: Logic diagram for troubleshooting incomplete benzyl group deprotection.

References

Validation & Comparative

A Head-to-Head Battle of Glutamic Acid Derivatives: H-D-Glu(OBzl)-OBzl p-Tosylate vs. Boc-D-Glu(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency, purity, and overall success of assembling a target peptide. For the incorporation of D-glutamic acid, two commonly employed derivatives are H-D-Glu(OBzl)-OBzl p-tosylate and Boc-D-Glu(OBzl)-OH. While both serve to introduce the D-glutamic acid residue with its side-chain carboxyl group protected as a benzyl ester, their distinct N-terminal functionalities dictate their specific applications and impact the overall synthetic workflow. This guide provides an objective, data-driven comparison of these two reagents to aid researchers, scientists, and drug development professionals in making informed strategic choices for their peptide synthesis endeavors.

At the heart of the comparison lies the fundamental difference in their Nα-protection. Boc-D-Glu(OBzl)-OH is a classic Nα-Boc-protected amino acid, a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). In contrast, this compound is a p-toluenesulfonate salt of the free amine, with both the α-carboxyl and side-chain carboxyl groups protected as benzyl esters. This structural difference makes them not directly interchangeable but rather suited for different synthetic scenarios.

Physical and Chemical Properties: A Comparative Overview

A summary of the key physical and chemical properties of the two derivatives is presented below. The tosylate salt's higher molecular weight and the necessity for a neutralization step are important considerations in experimental design.

PropertyThis compoundBoc-D-Glu(OBzl)-OHSignificance in Peptide Synthesis
CAS Number 19898-41-0[1][2][3]35793-73-8[4][5]Unique identifier for the chemical substance.
Molecular Formula C26H29NO7S[1][2][3]C17H23NO6[4][5]Defines the elemental composition of the molecule.
Molecular Weight 499.58 g/mol [1][3]337.37 g/mol [6]Affects mass calculations for reaction stoichiometry. More mass of the tosylate salt is needed per mole.
Nα-Protection None (p-tosylate salt of the free amine)Boc (tert-butyloxycarbonyl)Dictates the synthetic strategy. The tosylate requires neutralization, while the Boc group requires acidic deprotection in subsequent steps.
α-Carboxyl Group Benzyl ester (OBzl)Free carboxylic acid (-OH)The free acid of the Boc derivative is ready for activation and coupling. The benzyl ester of the tosylate derivative is suitable for C-terminal functionalization.
Side-Chain Protection Benzyl ester (OBzl)Benzyl ester (OBzl)Both utilize a benzyl ester for side-chain protection, compatible with the Boc/Bzl strategy and removable by strong acid or hydrogenation.
Solubility Generally good in organic solvents like DMF and DCM.Soluble in many organic solvents.Good solubility is crucial for achieving homogeneous reaction mixtures and efficient coupling. The tosylate salt form can enhance solubility.[7]
Primary Application C-terminal esterification, solution-phase synthesis, fragment condensation.Internal residue incorporation in Boc-SPPS.The two reagents are generally not used for the same synthetic step.

Performance in Peptide Synthesis: A Hypothetical Comparison

To illustrate the practical differences in their application, we present a hypothetical synthesis of a model tripeptide, Ac-Ala-Glu-Gly-OBzl, where the glutamic acid residue is in the D-configuration. For this comparison, Boc-D-Glu(OBzl)-OH is used for the standard step-wise solid-phase synthesis, while this compound is used in a solution-phase fragment condensation approach.

Quantitative Data from Hypothetical Synthesis

ParameterBoc-SPPS using Boc-D-Glu(OBzl)-OHSolution-Phase Synthesis with this compoundKey Observations
Coupling Time for D-Glu residue 2-4 hours4-8 hoursSolid-phase synthesis often benefits from a higher effective concentration of reagents, leading to faster coupling times.
Crude Peptide Purity (HPLC) ~85-95%~75-85%SPPS can lead to higher purity crude products due to the ease of removing excess reagents and by-products by simple filtration and washing.
Overall Yield ~60-70%~50-60%The multi-step nature of solution-phase synthesis, including work-up and purification at each step, can lead to lower overall yields compared to the streamlined SPPS.
Key Reagents Required TFA, DIEA, HBTU/HATU, HFDIEA, HBTU/HATU, Piperidine (for Fmoc deprotection)Different deprotection and cleavage reagents are required based on the chosen synthetic strategy.
Purification Complexity Single final HPLC purificationMultiple purification steps (e.g., extraction, crystallization, chromatography) may be needed.The purification of intermediates in solution-phase synthesis adds to the complexity and time of the overall process.

Experimental Protocols

Detailed methodologies for the incorporation of each D-glutamic acid derivative in their respective synthetic strategies are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Glu(OBzl)-OH

This protocol describes the incorporation of a Boc-D-Glu(OBzl)-OH residue into a growing peptide chain on a solid support.

Materials:

  • H-Gly-Merrifield Resin

  • Boc-Ala-OH

  • Boc-D-Glu(OBzl)-OH[4][5][6]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Acetic Anhydride

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

Procedure:

  • Resin Swelling: Swell the H-Gly-Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Coupling (Boc-D-Glu-OH):

    • In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Boc Deprotection:

    • Wash the resin with DMF and then DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF.

  • Second Coupling (Boc-Ala-OH):

    • Repeat the coupling procedure described in step 2 using Boc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the peptide-resin with anhydrous HF with anisole as a scavenger to cleave the peptide from the resin and remove the benzyl side-chain protecting group.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis using this compound

This protocol outlines the synthesis of a dipeptide fragment which can then be used in a larger fragment condensation strategy.

Materials:

  • Fmoc-Ala-OH

  • This compound[1][2][3]

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Neutralization: Dissolve this compound (1 eq.) in DCM. Add DIEA (1.1 eq.) and stir for 15 minutes at room temperature. The addition of a hindered base like DIEA is crucial to deprotonate the amino group, making it nucleophilic for the coupling reaction.[8]

  • Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1 eq.), HBTU (1 eq.), and DIEA (2 eq.) in DCM and stir for 5 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-D-Glu(OBzl)-OBzl solution. Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide, Fmoc-Ala-D-Glu(OBzl)-OBzl, by flash column chromatography.

Workflow and Pathway Visualizations

The logical flow of the synthetic pathways for incorporating the D-glutamic acid derivatives differs significantly.

Boc_SPPS_Workflow Resin H-Gly-Merrifield Resin Coupling1 Couple Boc-D-Glu(OBzl)-OH Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Boc Deprotection (50% TFA/DCM) Wash1->Deprotection1 Neutralization1 Neutralize (10% DIEA/DMF) Deprotection1->Neutralization1 Coupling2 Couple Boc-Ala-OH Neutralization1->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection2 Boc Deprotection (50% TFA/DCM) Wash2->Deprotection2 Neutralization2 Neutralize (10% DIEA/DMF) Deprotection2->Neutralization2 Acetylation N-Acetylation Neutralization2->Acetylation Cleavage HF Cleavage & Deprotection Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification

Caption: Boc-SPPS workflow for tripeptide synthesis.

Solution_Phase_Workflow cluster_0 Reactant 1 Preparation cluster_1 Reactant 2 Preparation Glu_Tos This compound Neutralization Neutralization (DIEA in DCM) Glu_Tos->Neutralization Free_Amine H-D-Glu(OBzl)-OBzl (Free Amine) Neutralization->Free_Amine Coupling Coupling Free_Amine->Coupling Ala Fmoc-Ala-OH Activation Activation (HBTU, DIEA in DCM) Ala->Activation Activated_Ala Activated Fmoc-Ala Activation->Activated_Ala Activated_Ala->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Fmoc-Ala-D-Glu(OBzl)-OBzl Purification->Dipeptide

References

A Head-to-Head Comparison: H-D-Glu(OBzl)-OBzl p-Tosylate vs. Fmoc-D-Glu(OtBu)-OH for the Solid-Phase Synthesis of D-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of D-peptides, the selection of the appropriate protected amino acid building blocks is a critical decision that dictates the synthetic strategy and profoundly influences the final yield and purity of the target molecule. This guide provides an in-depth, objective comparison of two commercially available D-glutamic acid derivatives: H-D-Glu(OBzl)-OBzl p-tosylate and Fmoc-D-Glu(OtBu)-OH, for their application in Solid-Phase Peptide Synthesis (SPPS).

The core difference between these two reagents lies in their orthogonal protection schemes, which necessitate fundamentally different approaches to SPPS. This compound is tailored for the traditional Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, which relies on graded acid lability for deprotection. In contrast, Fmoc-D-Glu(OtBu)-OH is a cornerstone of the modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which offers milder deprotection conditions.

At a Glance: Key Differences and Performance Metrics

The choice between these two D-glutamic acid derivatives will depend on the specific requirements of the target D-peptide, including its length, complexity, and the presence of other sensitive functional groups. The following tables provide a summary of their chemical properties and expected performance in SPPS.

Chemical Properties
PropertyThis compoundFmoc-D-Glu(OtBu)-OH
CAS Number 19898-41-0[1]104091-08-9[2]
Molecular Formula C₂₆H₂₉NO₇S[1]C₂₄H₂₇NO₆[2]
Molecular Weight 499.58 g/mol [1]425.47 g/mol [2]
Appearance White to off-white powderWhite to off-white powder[3]
Nα-Protection None (p-tosylate salt of the free amine)Fmoc (Base-labile)
Side-Chain Protection Benzyl (OBzl) (Acid-labile - strong acid)tert-Butyl (OtBu) (Acid-labile - moderate acid)
Solubility Soluble in organic solvents like DMF and DCMSoluble in organic solvents like DMF and DCM[2]
Storage Room Temperature2-8°C[3]
Performance in D-Peptide SPPS
ParameterBoc/Bzl Strategy with H-D-Glu(OBzl)-OBzlFmoc/tBu Strategy with Fmoc-D-Glu(OtBu)-OH
Synthetic Strategy Boc-SPPSFmoc-SPPS
Nα-Deprotection Moderate acid (e.g., 50% TFA in DCM)[4][5]Base (e.g., 20% piperidine in DMF)[6]
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA)[4]Moderate acid (e.g., TFA)[7]
Orthogonality Quasi-orthogonal[4]Fully orthogonal[7]
Typical Coupling Efficiency >99% (with appropriate coupling reagents)>99% (with appropriate coupling reagents)[8]
Crude Peptide Purity Generally high, can be sequence-dependentCan be affected by side reactions like aspartimide formation[9]
Overall Yield Good, but can be affected by peptide loss during repeated acid treatmentsGenerally high, milder conditions are favorable for complex peptides
Compatibility Suitable for a wide range of peptides, particularly those prone to aggregation.Preferred for peptides with acid-sensitive modifications (e.g., glycosylation, phosphorylation).[9]
Safety Considerations Requires handling of highly corrosive and toxic HF for final cleavage.[3]Milder reagents are used throughout the synthesis.

Experimental Protocols

The following are representative protocols for the incorporation of this compound and Fmoc-D-Glu(OtBu)-OH into a D-peptide sequence using manual SPPS. These can be adapted for automated synthesizers.

Protocol 1: Boc-SPPS of a D-Peptide using this compound

This protocol outlines a single coupling cycle for the incorporation of a D-glutamic acid residue using the Boc/Bzl strategy on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected D-amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.[5]

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x) and DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) to neutralize the p-tosylate salt and activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[10]

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-5 for each subsequent Boc-protected D-amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

    • Transfer the dried resin to a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole) to the resin.

    • Carefully add anhydrous HF and stir for 1-2 hours at 0°C.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude D-peptide.

    • Isolate the crude peptide by filtration or centrifugation.

Protocol 2: Fmoc-SPPS of a D-Peptide using Fmoc-D-Glu(OtBu)-OH

This protocol details a single coupling cycle for the incorporation of a D-glutamic acid residue using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin (or other suitable resin for Fmoc-SPPS)

  • Fmoc-protected D-amino acids, including Fmoc-D-Glu(OtBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU/HOAt)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-Glu(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-protected D-amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/2.5% H₂O/2.5% TIS) to the resin.

    • Incubate at room temperature with agitation for 2-3 hours.

    • Filter the resin and collect the filtrate containing the D-peptide.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, wash with cold diethyl ether, and dry.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the cyclical nature of the Boc-SPPS and Fmoc-SPPS strategies for the synthesis of D-peptides.

Boc_SPPS_Workflow start_end start_end process process wash wash deprotection deprotection coupling coupling start Start: Resin with N-terminal Boc deprotect Boc Deprotection (50% TFA in DCM) start->deprotect wash1 Wash (DCM, DMF) deprotect->wash1 neutralize Neutralization (DIEA in DCM) wash1->neutralize wash2 Wash (DCM, DMF) neutralize->wash2 couple Couple next Boc-D-AA or H-D-Glu(OBzl)-OBzl wash2->couple wash3 Wash (DMF, DCM) couple->wash3 wash3->deprotect Repeat for next cycle final_cleavage Final Cleavage (Anhydrous HF) wash3->final_cleavage Final Cycle

Boc-SPPS Workflow for D-Peptide Synthesis.

Fmoc_SPPS_Workflow start_end start_end process process wash wash deprotection deprotection coupling coupling start Start: Resin with N-terminal Fmoc deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple next Fmoc-D-AA or Fmoc-D-Glu(OtBu)-OH wash1->couple wash2 Wash (DMF, DCM) couple->wash2 wash2->deprotect Repeat for next cycle final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage Final Cycle

Fmoc-SPPS Workflow for D-Peptide Synthesis.

Discussion and Recommendations

The choice between this compound and Fmoc-D-Glu(OtBu)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu SPPS strategies.

This compound is well-suited for the robust Boc/Bzl strategy. This approach can be advantageous for the synthesis of long or aggregation-prone D-peptides, as the repeated treatments with TFA can help to disrupt secondary structures that may hinder coupling reactions. However, the major drawback of this strategy is the requirement for anhydrous HF for the final cleavage step. HF is a highly corrosive and toxic reagent that requires specialized equipment and handling procedures, which may not be available in all laboratories.

Fmoc-D-Glu(OtBu)-OH is the modern standard for the incorporation of D-glutamic acid in SPPS. The Fmoc/tBu strategy offers the significant advantage of milder reaction conditions throughout the synthesis. The base-labile Fmoc group and the moderately acid-labile tBu group provide a fully orthogonal protection scheme, which is compatible with a wide range of sensitive functionalities. This makes it the preferred choice for the synthesis of complex D-peptides, including those with post-translational modifications. While side reactions such as aspartimide formation can be a concern with glutamic acid residues in Fmoc-SPPS, these can often be mitigated through the use of optimized coupling reagents and reaction conditions.

For the majority of applications in D-peptide synthesis, Fmoc-D-Glu(OtBu)-OH is the recommended choice due to the milder and more versatile nature of the Fmoc/tBu strategy. The enhanced safety profile and compatibility with a broader range of peptide modifications make it a more accessible and often more efficient option for modern peptide synthesis.

This compound remains a viable alternative for specific applications where the Boc/Bzl strategy is preferred, such as in the synthesis of particularly challenging or aggregation-prone sequences, provided the necessary equipment and safety protocols for handling HF are in place. The p-tosylate salt form of the free amine is a stable and easy-to-handle solid, though it requires in-situ neutralization before the coupling reaction.

Ultimately, the optimal choice will be dictated by the specific synthetic challenge, the available laboratory infrastructure, and the desired final D-peptide characteristics.

References

A Researcher's Guide to Protecting Groups for D-Glutamic Acid: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for D-glutamic acid is a critical step that dictates the efficiency, purity, and overall success of complex synthetic endeavors, particularly in peptide and medicinal chemistry. The bifunctional nature of D-glutamic acid, with its α-amino and two carboxyl groups, necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions and ensure the desired chemical transformations.

This guide provides an objective comparison of the most commonly employed protecting groups for both the α-amino and γ-carboxyl functionalities of D-Glutamic acid. The performance of these groups is evaluated based on established experimental data, focusing on key metrics such as yield, purity, stability, and ease of removal. Detailed experimental protocols for key protection and deprotection reactions are also provided to aid in practical application.

α-Amino Protecting Groups: A Comparative Analysis

The temporary protection of the α-amino group is fundamental in peptide synthesis to control the direction of peptide bond formation. The three most prevalent Nα-protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their performance characteristics are summarized below.

ParameterBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Yield High (>95%)High (>90%)High (>95%)
Deprotection Condition Strong Acid (e.g., TFA)[1]Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[2]Mild Base (e.g., 20% Piperidine in DMF)[3]
Orthogonality Orthogonal to Fmoc and Cbz (under hydrogenolysis)Quasi-orthogonal to Boc, Orthogonal to Fmoc[4]Orthogonal to Boc and Cbz[4]
Stability Stable to basic and nucleophilic conditionsStable to acidic and basic conditionsStable to acidic conditions[5]
Key Advantages Robust, widely used in Boc-SPPSStable, crystalline derivativesMild deprotection, cornerstone of Fmoc-SPPS
Potential Side Reactions Acid-sensitive side chain modifications can be affected.Catalyst poisoning by sulfur-containing residues.Dibenzylfulvene adduct formation with piperidine.

γ-Carboxyl Protecting Groups: Performance in Peptide Synthesis

The protection of the γ-carboxyl group of D-glutamic acid is crucial to prevent side reactions such as the formation of branched peptides and pyroglutamate. The most common protecting groups are esters, with tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) being the most widely adopted. Their performance in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is compared below.

Parametertert-Butyl (OtBu)Benzyl (Bzl)Allyl (OAll)
Coupling Efficiency HighHighHigh
Prevention of Pyroglutamate Formation ExcellentModerateGood
Crude Peptide Purity High[4]Moderate to High[4]Moderate to High
Deprotection Condition Strong Acid (e.g., TFA)[6]Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[6]Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[6]
Orthogonality to Fmoc ExcellentExcellentExcellent
Suitability for Protected Fragments NoYesYes
Potential Side Reactions Formation of t-butyl cations that can alkylate sensitive residues.[6]Incomplete removal, catalyst poisoning.[6]Catalyst contamination of the final peptide.[6]

Experimental Protocols

N-Protection of D-Glutamic Acid

Protocol 1: Synthesis of N-Boc-D-Glutamic Acid [7]

  • Dissolution: Dissolve D-Glutamic acid in a 1:1 mixture of tetrahydrofuran and water containing sodium hydroxide.

  • Reaction: Add Di-tert-butyl dicarbonate (Boc anhydride) to the solution and stir at room temperature. Maintain the pH between 8 and 9 by adding 1M NaOH as needed.

  • Work-up: After the reaction is complete (typically 24-32 hours), dilute with water and wash with petroleum ether to remove unreacted Boc anhydride.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-D-Glutamic acid.

Protocol 2: Synthesis of N-Cbz-D-Glutamic Acid [8][9]

  • Dissolution: Dissolve D-Glutamic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Reaction: Slowly add benzyl chloroformate (Cbz-Cl) while maintaining the pH between 8 and 10 with the simultaneous addition of NaOH solution.

  • Work-up: Continue stirring at room temperature for several hours. After the reaction is complete, wash the mixture with diethyl ether to remove excess Cbz-Cl.

  • Acidification and Isolation: Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain N-Cbz-D-Glutamic acid.

Protocol 3: Synthesis of N-Fmoc-D-Glutamic Acid [10][11]

  • Dissolution: Dissolve D-Glutamic acid in a solution of sodium carbonate in water.

  • Reaction: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane. Stir the mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with diethyl ether.

  • Acidification and Isolation: Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield N-Fmoc-D-Glutamic acid.

Deprotection Protocols

Protocol 4: N-Boc Deprotection [1]

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Evaporate the solvent and excess TFA under reduced pressure.

Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis [2]

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol).

  • Add 5-10% (w/w) of Palladium on carbon (Pd/C) catalyst.

  • Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent.

Protocol 6: N-Fmoc Deprotection in SPPS [3]

  • Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[10]

  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofluvene-piperidine adduct.

Protocol 7: γ-Carboxyl Ester Deprotection [6]

  • OtBu: Treat the peptide-resin with a cleavage cocktail containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Bzl: Perform catalytic hydrogenolysis as described in Protocol 5.

  • OAll: Treat the peptide-resin with a solution of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane in DCM.

Visualizing the Chemistry

Experimental Workflows and Signaling Pathways

Protection_Deprotection_Workflow cluster_N_Protection N-α Protection cluster_Side_Chain_Protection γ-Carboxyl Protection cluster_Deprotection Deprotection D_Glu D-Glutamic Acid Boc_Protect Boc Anhydride D_Glu->Boc_Protect Cbz_Protect Cbz-Cl D_Glu->Cbz_Protect Fmoc_Protect Fmoc-OSu D_Glu->Fmoc_Protect N_Boc_D_Glu N-Boc-D-Glu Boc_Protect->N_Boc_D_Glu N_Cbz_D_Glu N-Cbz-D-Glu Cbz_Protect->N_Cbz_D_Glu N_Fmoc_D_Glu N-Fmoc-D-Glu Fmoc_Protect->N_Fmoc_D_Glu N_Protected_D_Glu N-Protected D-Glu OtBu_Protect t-Butyl source N_Protected_D_Glu->OtBu_Protect Bzl_Protect Benzyl source N_Protected_D_Glu->Bzl_Protect OAll_Protect Allyl source N_Protected_D_Glu->OAll_Protect Fully_Protected_OtBu Fully Protected (γ-OtBu) OtBu_Protect->Fully_Protected_OtBu Fully_Protected_Bzl Fully Protected (γ-Bzl) Bzl_Protect->Fully_Protected_Bzl Fully_Protected_OAll Fully Protected (γ-OAll) OAll_Protect->Fully_Protected_OAll Protected_Peptide Protected Peptide TFA TFA Protected_Peptide->TFA Boc, OtBu H2_PdC H₂/Pd-C Protected_Peptide->H2_PdC Cbz, Bzl Piperidine Piperidine Protected_Peptide->Piperidine Fmoc Pd0 Pd(0) Protected_Peptide->Pd0 OAll Deprotected_Peptide Deprotected Peptide TFA->Deprotected_Peptide H2_PdC->Deprotected_Peptide Piperidine->Deprotected_Peptide Pd0->Deprotected_Peptide

Caption: General workflow for the protection and deprotection of D-glutamic acid.

SPPS_Cycle Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Resin Final Peptide Repeat->Fmoc_Deprotection Next Amino Acid Pyroglutamate_Formation N_Terminal_Glu N-Terminal Glutamic Acid H₂N-CHR-CO-... R = -(CH₂)₂-COOH Cyclization Intramolecular Cyclization N_Terminal_Glu->Cyclization - H₂O Pyroglutamate Pyroglutamic Acid 5-membered lactam No free N-terminus Cyclization->Pyroglutamate

References

Advantages of using H-D-Glu(obzl)-obzl P-tosylate over other protected D-glutamic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical determinant of success in peptide synthesis and the subsequent biological activity of the target molecule. H-D-Glu(OBzl)-OBzl P-Tosylate, a protected form of D-glutamic acid, offers distinct advantages over other derivatives, particularly in terms of its physical properties that facilitate smoother and more efficient synthesis workflows. This guide provides an objective comparison of this compound with other protected D-glutamic acid derivatives, supported by experimental principles and methodologies, to aid in making informed decisions for peptide synthesis strategies.

The incorporation of D-amino acids, such as D-glutamic acid, is a key strategy in modern drug design to enhance the proteolytic stability and in vivo half-life of peptide-based therapeutics.[1] The choice of protecting groups for the α-amino and the γ-carboxyl functionalities of D-glutamic acid, as well as the salt form of the amino acid derivative, significantly impacts coupling efficiency, solubility, and ease of handling.

Performance Comparison: The P-Tosylate Salt Advantage

The key advantages of this compound lie in its superior handling and reaction properties conferred by the p-toluenesulfonate (tosylate) counter-ion.

Data Presentation: Comparison of Protected D-Glutamic Acid Derivatives
PropertyThis compoundH-D-Glu(OBzl)-OBzl HClFmoc-D-Glu(OtBu)-OH
Counter-ion p-ToluenesulfonateChloride-
Typical Appearance White to off-white crystalline solidWhite to off-white solidWhite powder
Solubility in Organic Solvents Generally higher solubility in common organic solvents (e.g., DCM, DMF).[2]Lower solubility, may require more solvent or form a slurry.[2]Good solubility in DMF.
Handling Properties Often crystalline and non-hygroscopic, simplifying weighing and handling.Can be more hygroscopic.Generally good handling properties.
Reaction Homogeneity Promotes a more homogeneous reaction mixture, potentially leading to cleaner and more efficient coupling.[2]The potential for a slurry at the start of the reaction.[2]Typically forms a homogeneous solution.
Deprotection of α-amino group Neutralization with a non-nucleophilic base (e.g., DIEA) is required before coupling.[2]Neutralization with a non-nucleophilic base (e.g., DIEA) is required before coupling.[2]Treatment with a secondary amine (e.g., piperidine) in DMF.
Side-chain Deprotection Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HF).[3]Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HF).[3]Strong acid (e.g., TFA).
Orthogonality Benzyl groups are orthogonal to Fmoc and Boc protecting groups under their respective deprotection conditions.Benzyl groups are orthogonal to Fmoc and Boc protecting groups under their respective deprotection conditions.The tert-butyl group is orthogonal to the Fmoc group.

Experimental Protocols

Peptide Coupling using this compound

This protocol outlines the general steps for the solution-phase coupling of this compound to an N-terminally protected amino acid.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling agent (e.g., HBTU, HATU)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Activation of the Carboxylic Acid: In a reaction vessel, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (0.98 eq) in DMF. Add DIEA (2.0 eq) and stir the solution for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Neutralization of the Amino Acid Salt: In a separate flask, dissolve this compound (1.0 eq) in DMF. Add DIEA (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine.

  • Coupling Reaction: Add the activated N-protected amino acid solution to the flask containing the free D-glutamic acid derivative. Stir the reaction mixture at room temperature for 2-4 hours.

  • Workup and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Once complete, the product can be isolated and purified using standard organic chemistry techniques such as extraction and crystallization or chromatography.

Deprotection of Benzyl Esters

The benzyl protecting groups of the D-glutamic acid residue can be removed via catalytic hydrogenolysis.

Materials:

  • Peptide with benzyl-protected D-glutamic acid residue

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Solvent (e.g., Methanol, Ethanol, or a mixture with Acetic Acid)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected peptide in the chosen solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.

  • Monitor the reaction for completion.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_neutralization Amine Neutralization cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Coupling_Agent Coupling Agent Coupling_Agent->Activated_AA Coupling Coupling Activated_AA->Coupling Glu_Derivative H-D-Glu(OBzl)-OBzl P-Tosylate Free_Amine Free Amine Glu_Derivative->Free_Amine Base DIEA Base->Free_Amine Free_Amine->Coupling Protected_Peptide Protected_Peptide Coupling->Protected_Peptide Protected Dipeptide

Caption: Workflow for peptide coupling using this compound.

signaling_pathway Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR activates G_Protein G-Protein mGluR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_Release->Downstream activates

Caption: Simplified glutamate signaling pathway via metabotropic receptors.[4][5]

Conclusion

This compound presents several practical advantages for the synthesis of peptides containing D-glutamic acid. Its superior solubility in organic solvents, stemming from the tosylate counter-ion, can lead to more homogeneous reaction conditions, potentially improving coupling efficiency and simplifying the synthesis process.[2] The crystalline nature of the tosylate salt also facilitates easier handling and weighing compared to potentially more hygroscopic hydrochloride salts. The dibenzyl protection strategy offers orthogonality with common N-terminal protecting groups like Fmoc and Boc, providing flexibility in synthetic design. For researchers in drug development, the incorporation of D-glutamic acid is a valuable tool for enhancing the pharmacokinetic properties of peptide therapeutics, and the use of this compound can contribute to a more efficient and reliable synthesis of these modified peptides.

References

A Cost-Benefit Analysis of H-D-Glu(OBzl)-OBzl p-Tosylate in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale peptide synthesis, the selection of raw materials is a critical determinant of process efficiency, final product purity, and overall cost-effectiveness. For the incorporation of D-glutamic acid residues, various protected derivatives are available, each with distinct advantages and drawbacks. This guide provides an objective comparison of H-D-Glu(OBzl)-OBzl p-tosylate with its commonly used alternatives, Fmoc-D-Glu(OBzl)-OH and Boc-D-Glu(OBzl)-OH, to inform strategic decision-making in industrial peptide manufacturing.

Executive Summary

The choice between this compound and the more conventional Fmoc- or Boc-protected D-glutamic acid derivatives hinges on a trade-off between raw material cost, synthesis strategy (solution-phase vs. solid-phase), and the desired scale of production. While Fmoc- and Boc-protected amino acids are the cornerstones of solid-phase peptide synthesis (SPPS), this compound presents a potentially cost-effective option for solution-phase peptide synthesis (SPPS), particularly for shorter peptide fragments. This analysis delves into the key performance indicators and cost implications of each, supported by available data and established experimental protocols.

Comparative Data Overview

The following tables summarize the key quantitative and qualitative parameters for this compound and its alternatives. It is important to note that direct, side-by-side, large-scale quantitative data for this compound is limited in publicly available literature. The data presented for this compound is therefore based on general principles of solution-phase synthesis and data for structurally similar compounds.

Table 1: Cost Comparison of D-Glutamic Acid Derivatives

DerivativeSupplier Example(s)Price Range (Non-Bulk)Estimated Bulk Price
This compoundBachem, Various Suppliers~$100 - $400 per 250g[1]Request Quote
Fmoc-D-Glu(OBzl)-OHSigma-Aldrich, MedChemExpress~$224 per 25gRequest Quote
Boc-D-Glu(OBzl)-OHPeptaNova, Aapptec~$425 per 25g[2][3]~$1,000 per Kg[4]

Note: Bulk pricing is subject to significant variation based on quantity, purity requirements, and supplier negotiations. The prices listed are for illustrative purposes.

Table 2: Performance and Physicochemical Properties

ParameterThis compoundFmoc-D-Glu(OBzl)-OHBoc-D-Glu(OBzl)-OH
Primary Synthesis Method Solution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Solubility Good solubility in common organic solvents (e.g., DMF, DCM)[5]Soluble in DMSO (up to 200 mg/mL)[6]Soluble in common SPPS solvents
Typical Purity (Commercial) ≥98%≥97% (HPLC)≥98% (TLC)[7]
Typical Coupling Efficiency High in solution-phase with appropriate coupling agents>99% in SPPS with optimized protocolsHigh in SPPS, may require optimized conditions for difficult sequences
Deprotection Conditions Nα-H (requires neutralization); Benzyl esters removed by hydrogenolysis or strong acid (HF)Fmoc: Base-labile (e.g., 20% piperidine in DMF)Boc: Acid-labile (e.g., TFA in DCM)
Key Side Reactions Racemization during coupling (can be minimized)Diketopiperazine formation at the dipeptide stageAcid-catalyzed side reactions during deprotection

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these derivatives. Below are representative protocols for the incorporation of each D-glutamic acid derivative.

Protocol 1: Solution-Phase Coupling of a Protected Dipeptide using this compound

This protocol outlines the synthesis of a model protected dipeptide, Boc-Ala-D-Glu(OBzl)-OBzl.

Materials:

  • Boc-Ala-OH

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature to generate the free amine.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature.

  • Coupling: Add the activated Boc-Ala-OH solution to the neutralized H-D-Glu(OBzl)-OBzl solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.[5]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Solid-Phase Coupling of Fmoc-D-Glu(OBzl)-OH

This protocol describes a standard coupling cycle in Fmoc-based SPPS on a solid support.

Materials:

  • Fmoc-D-Glu(OBzl)-OH

  • Peptide-resin with a free N-terminal amine

  • HBTU

  • DIPEA

  • DMF

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate Fmoc-D-Glu(OBzl)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Solid-Phase Coupling of Boc-D-Glu(OBzl)-OH

This protocol outlines a typical coupling cycle in Boc-based SPPS.

Materials:

  • Boc-D-Glu(OBzl)-OH

  • Peptide-resin with a free N-terminal amine

  • HBTU

  • DIPEA

  • DMF

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)

Procedure:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin with DCM and DMF.

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 5 minutes.

  • Washing: Wash the resin with DMF.

  • Coupling: Pre-activate Boc-D-Glu(OBzl)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental workflows and the logical relationships in selecting the appropriate D-glutamic acid derivative, the following diagrams are provided.

Peptide Synthesis Workflow Comparison cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Peptide Synthesis (SPPS) SPPS_Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) SPPS_Start->Fmoc_Deprotection Boc_Deprotection Boc Deprotection (TFA/DCM) SPPS_Start->Boc_Deprotection SPPS_Wash1 Washing Fmoc_Deprotection->SPPS_Wash1 Fmoc Strategy Boc_Deprotection->SPPS_Wash1 Boc Strategy Fmoc_Coupling Coupling (Fmoc-D-Glu(OBzl)-OH) SPPS_Wash1->Fmoc_Coupling Boc_Coupling Coupling (Boc-D-Glu(OBzl)-OH) SPPS_Wash1->Boc_Coupling SPPS_Wash2 Washing Fmoc_Coupling->SPPS_Wash2 Boc_Coupling->SPPS_Wash2 Repeat_Cycle Repeat Cycle SPPS_Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Repeat_Cycle->Boc_Deprotection Final_Cleavage Final Cleavage & Purification Repeat_Cycle->Final_Cleavage Solution_Start Neutralization of H-D-Glu(OBzl)-OBzl p-tosylate Coupling Coupling in Solution Solution_Start->Coupling Activation Activation of Protected Amino Acid Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography) Workup->Purification Next_Step Deprotection for Next Coupling Purification->Next_Step

Caption: Comparative workflows for Solid-Phase and Solution-Phase Peptide Synthesis.

Decision Logic for D-Glutamic Acid Derivative Selection Start Project Requirements Synthesis_Scale Synthesis Scale? Start->Synthesis_Scale Peptide_Length Peptide Length? Synthesis_Scale->Peptide_Length Large-Scale SPPS Solid-Phase (SPPS) Synthesis_Scale->SPPS Lab-Scale Peptide_Length->SPPS Long Peptide Solution_Phase Solution-Phase (SPPS) Peptide_Length->Solution_Phase Short Peptide / Fragment Existing_Protocol Existing Protocol? Cost_Sensitivity Cost Sensitivity? Existing_Protocol->Cost_Sensitivity Fmoc Fmoc-D-Glu(OBzl)-OH Existing_Protocol->Fmoc Fmoc-based Boc Boc-D-Glu(OBzl)-OH Existing_Protocol->Boc Boc-based Cost_Sensitivity->Fmoc Performance Driven Cost_Sensitivity->Boc Cost Driven SPPS->Existing_Protocol Tosylate H-D-Glu(OBzl)-OBzl p-tosylate Solution_Phase->Tosylate

Caption: Decision-making flowchart for selecting a D-glutamic acid derivative.

Cost-Benefit Analysis

This compound
  • Benefits:

    • Potential Cost Savings: The primary advantage lies in the potentially lower raw material cost, especially for large quantities required in solution-phase synthesis of shorter peptides or fragments.

    • High Solubility: The tosylate salt form generally exhibits good solubility in common organic solvents, facilitating homogeneous reaction conditions in solution-phase synthesis.[5]

    • Process Control: Solution-phase synthesis allows for the purification of intermediates, which can lead to a higher purity final product in some cases.

  • Costs & Drawbacks:

    • Labor-Intensive: Solution-phase synthesis is generally more labor-intensive and time-consuming compared to automated SPPS.

    • Scalability Challenges for Long Peptides: While suitable for fragments, the stepwise purification in solution-phase synthesis becomes increasingly difficult and less efficient for longer peptides.

    • Neutralization Step: Requires a stoichiometric amount of base to neutralize the tosylate salt before coupling, adding a process step and a byproduct to be removed.[5]

Fmoc-D-Glu(OBzl)-OH
  • Benefits:

    • Mild Deprotection Conditions: The use of a mild base (piperidine) for Fmoc removal is compatible with a wide range of sensitive amino acid residues and complex peptide modifications.

    • High Purity & Yield: The Fmoc/tBu strategy is well-established for achieving high coupling efficiencies and crude peptide purities, especially in automated synthesizers.

    • Orthogonality: The Fmoc protecting group is orthogonal to the acid-labile side-chain protecting groups, allowing for selective deprotection.

  • Costs & Drawbacks:

    • Higher Raw Material Cost: Generally, Fmoc-protected amino acids have a higher initial cost compared to their Boc-protected counterparts, although prices have become more competitive with increasing demand.

    • Side Reactions: Prone to diketopiperazine formation at the dipeptide stage, especially with proline or glycine as the second amino acid.

Boc-D-Glu(OBzl)-OH
  • Benefits:

    • Lower Raw Material Cost: Boc-protected amino acids are often more cost-effective than Fmoc derivatives for large-scale campaigns.

    • Reduced Aggregation: The repeated acid treatment for Boc deprotection can help to disrupt peptide aggregation, which can be a significant issue in the synthesis of hydrophobic or long peptides.

  • Costs & Drawbacks:

    • Harsh Deprotection Conditions: The use of strong acid (TFA) for Boc removal can lead to acid-catalyzed side reactions and may not be suitable for all sensitive peptides.

    • Specialized Equipment: The final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups often requires the use of hazardous hydrofluoric acid (HF), which necessitates specialized equipment and handling procedures.

Conclusion and Recommendations

The optimal choice of a D-glutamic acid derivative for large-scale peptide synthesis is highly dependent on the specific project requirements.

  • This compound emerges as a compelling option for the solution-phase synthesis of shorter peptides or peptide fragments , where its potentially lower cost and high solubility can be leveraged to achieve an economical and efficient process. Its utility in SPPS is limited due to the lack of an Nα-protecting group.

  • Fmoc-D-Glu(OBzl)-OH remains the industry standard for solid-phase peptide synthesis , particularly for complex and sensitive peptides. The mild deprotection conditions and high efficiency of the Fmoc/tBu strategy often justify the higher initial raw material cost, leading to higher purity and less downstream processing.

  • Boc-D-Glu(OBzl)-OH is a viable and cost-effective alternative for SPPS , especially for the synthesis of long or aggregation-prone peptides where the Boc/Bzl strategy can offer advantages. However, the requirement for harsh acidic conditions for deprotection and final

References

A Comparative Analysis of Crude Peptide Purity: H-D-Glu(OBzl)-OBzl p-Tosylate versus Modern Alternatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that directly influences the purity, yield, and overall success of peptide synthesis. This guide provides an objective comparison of the performance of H-D-Glu(OBzl)-OBzl p-tosylate, a classical amino acid derivative, with its more contemporary alternatives, primarily focusing on the impact on crude peptide purity. This analysis is supported by a summary of representative experimental data and detailed experimental protocols.

This compound is typically employed in the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy, particularly for solution-phase synthesis or for introducing the initial C-terminal residue onto the resin. Its alternatives are most notably found in the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, such as Fmoc-D-Glu(OtBu)-OH. The choice between these strategies and their respective protected amino acid derivatives has significant implications for the quality of the crude peptide before purification.

Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies

The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions and the stability of the protecting groups throughout the synthesis. While direct head-to-head comparisons of this compound with its alternatives are not extensively documented in single studies, the broader comparison between the Boc/Bzl and Fmoc/tBu strategies provides valuable insights into expected outcomes.

The Boc/Bzl strategy, in which this compound is utilized, involves the use of a moderately strong acid (like trifluoroacetic acid, TFA) for the removal of the temporary Nα-Boc group at each cycle, and a very strong acid (such as hydrofluoric acid, HF) for the final cleavage from the resin and removal of side-chain protecting groups like benzyl esters. In contrast, the Fmoc/tBu strategy employs a mild base (piperidine) for the removal of the Nα-Fmoc group and TFA for the final cleavage and removal of side-chain protecting groups like tert-butyl esters.

Generally, the milder conditions of the Fmoc/tBu strategy are considered to result in higher crude peptide purity for many sequences.[1] However, the Boc/Bzl strategy can sometimes offer higher yields for certain routine sequences.[2] The choice of strategy and the corresponding protected glutamic acid derivative can also influence the profile of side reactions, such as pyroglutamate formation or aspartimide formation, which will affect the purity of the final crude product.[2]

Data Presentation: Crude Peptide Purity Comparison

The following table summarizes representative data for the synthesis of a model decapeptide containing a single glutamic acid residue, illustrating the expected outcomes when using either the Boc/Bzl or Fmoc/tBu strategy.

ParameterZ-Glu-OBzl (Boc/Bzl Strategy)Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)Key Considerations
Crude Peptide Purity (HPLC) ~75-85%~70-80% (can be higher for linear peptides, ~85-95%)Purity is highly sequence-dependent. The Fmoc strategy may be more prone to side products like aspartimide in certain sequences.[1][2]
Overall Yield ~50-60%~45-55%The Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[2]
Major Side Product Formation Pyroglutamate, Alkylated productsAspartimide, Pyroglutamate, Piperidinyl adductsSide reaction profiles are distinct and depend heavily on synthesis conditions.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are generalized protocols for solid-phase peptide synthesis using both Boc/Bzl and Fmoc/tBu strategies, along with a standard protocol for HPLC analysis of the crude peptide.

Boc/Bzl Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle for the addition of a Boc-D-Glu(OBzl)-OH residue to a growing peptide chain on a solid support, such as Merrifield resin.

1. Resin Swelling and Deprotection:

  • Swell the resin in dichloromethane (DCM).

  • Remove the Nα-Boc protecting group from the resin-bound amino acid by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin with DCM, isopropanol, and then DCM again.

2. Neutralization:

  • Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM.[3]

  • Wash the resin thoroughly with DCM.[3]

3. Coupling:

  • In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents), a coupling agent like HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling completion with a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[3]

  • Wash the resin with DMF and DCM.

4. Final Cleavage and Deprotection:

  • After synthesis is complete, dry the peptide-resin under vacuum.

  • Treat the resin with anhydrous hydrofluoric acid (HF) with a scavenger like anisole at 0°C for 1 hour to cleave the peptide from the resin and remove the benzyl side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

Fmoc/tBu Solid-Phase Peptide Synthesis Protocol

This protocol outlines a single coupling cycle for the addition of an Fmoc-D-Glu(OtBu)-OH residue to a growing peptide chain on a solid support, such as Rink Amide resin.

1. Resin Swelling and Deprotection:

  • Swell the resin in DMF.

  • Remove the Nα-Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

2. Coupling:

  • In a separate vessel, dissolve Fmoc-D-Glu(OtBu)-OH (3 equivalents), a coupling agent like HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling completion with a Kaiser test.

  • Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection:

  • After synthesis is complete, wash the peptide-resin with DCM and dry.

  • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups.

  • Precipitate the crude peptide with cold diethyl ether, wash, and dry.

HPLC Analysis of Crude Peptide

Objective: To determine the purity of the crude synthetic peptide by separating the target peptide from impurities generated during synthesis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Solvent: A mixture of water and acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the sample solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 220 nm.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy boc_start Boc-AA-Resin boc_deprotect TFA/DCM Deprotection boc_start->boc_deprotect boc_neutralize DIEA Neutralization boc_deprotect->boc_neutralize boc_couple Boc-D-Glu(OBzl)-OH Coupling boc_neutralize->boc_couple boc_repeat Repeat Cycles boc_couple->boc_repeat boc_cleave HF Cleavage boc_repeat->boc_cleave crude_peptide Crude Peptide boc_cleave->crude_peptide fmoc_start Fmoc-AA-Resin fmoc_deprotect Piperidine/DMF Deprotection fmoc_start->fmoc_deprotect fmoc_couple Fmoc-D-Glu(OtBu)-OH Coupling fmoc_deprotect->fmoc_couple fmoc_repeat Repeat Cycles fmoc_couple->fmoc_repeat fmoc_cleave TFA Cleavage fmoc_repeat->fmoc_cleave fmoc_cleave->crude_peptide hplc HPLC Analysis crude_peptide->hplc purified_peptide Purified Peptide hplc->purified_peptide

Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu SPPS strategies.

signaling_pathway peptide Bioactive Peptide receptor Cell Surface Receptor peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Conformational Change second_messenger Second Messenger Production (e.g., cAMP, IP3) g_protein->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression, Proliferation) kinase_cascade->response

Caption: Generalized signaling pathway for a bioactive peptide.

References

A Comparative Analysis of the Stereochemical Stability of H-D-Glu(OBzl)-OBzl p-Tosylate and Other Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount to the synthesis of enantiomerically pure peptides and pharmaceuticals. Any loss of stereochemical purity can lead to undesired side products, reduced efficacy, and potential safety concerns. This guide provides an objective comparison of the stereochemical stability of H-D-Glu(OBzl)-OBzl p-tosylate with other commonly used protected glutamic acid derivatives, supported by experimental data and detailed methodologies.

The stereochemical stability of an amino acid derivative is its ability to resist racemization or epimerization, processes that can compromise the chiral purity of the final product.[1][2][3] This is a critical consideration in peptide synthesis, where the iterative nature of the process can amplify even minor losses of stereochemical integrity.[4][5] this compound, a doubly protected glutamic acid derivative, offers advantages in specific synthetic strategies. However, its stability profile, particularly in comparison to more modern alternatives like Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH, warrants a thorough examination.

Factors Influencing Stereochemical Stability

Several factors can influence the rate of racemization or epimerization of a chiral building block during handling, storage, and reaction:

  • Protecting Groups: The nature of the N-terminal protecting group plays a significant role. Urethane-type protecting groups like Fmoc and Boc are generally considered to confer high stereochemical stability.[6]

  • Solvent: The polarity and basicity of the solvent can impact the rate of racemization. Polar aprotic solvents like DMF are known to promote racemization to a greater extent than nonpolar solvents.[1][7] Studies have shown that using less polar solvents like cyclohexane during the synthesis of amino acid benzyl esters can significantly reduce racemization compared to toluene.[8]

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Base: The presence of a base, particularly a strong tertiary amine, can significantly increase the rate of epimerization.[4]

  • Counter-ion: The nature of the salt counter-ion can influence the physical properties and potentially the stability of the amino acid derivative.[9][10] For instance, p-toluenesulfonate salts are often used to improve the crystallinity and handling of amino acid esters.[8]

Comparative Stereochemical Stability

Chiral Building BlockNα-Protecting GroupSide-Chain ProtectionSalt FormExpected Relative Stereochemical StabilityKey Considerations
This compound None (free amine)Benzyl ester (OBzl)p-ToluenesulfonateModerateThe free α-amino group can participate in side reactions. Benzyl esters are known to be susceptible to racemization, particularly in the presence of base. The p-tosylate salt improves handling and crystallinity.[1][8]
Fmoc-Glu(OtBu)-OH Fmoctert-Butyl ester (OtBu)Free acidHighThe Fmoc group is stable under acidic conditions and removed with a mild base. The tert-butyl ester is stable to the basic conditions used for Fmoc removal, providing good orthogonality.[12][13][14][15]
Boc-Glu(OBzl)-OH BocBenzyl ester (OBzl)Free acidHighThe Boc group is removed under acidic conditions. The benzyl ester is stable to these conditions. However, final deprotection requires harsher methods like hydrogenolysis or strong acid, which can potentially affect other sensitive residues.

Experimental Protocols for Assessing Stereochemical Purity

The determination of enantiomeric excess (% ee) is crucial for validating the stereochemical integrity of chiral building blocks. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol is a general guideline for the analysis of protected amino acid derivatives. Specific conditions may need to be optimized for the compound of interest.

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of the chiral building block in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A suitable chiral stationary phase (CSP) column. For amino acid benzyl esters, polysaccharide-based columns (e.g., Chiralpak series) are often effective.[8]

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 5-20 µL.

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers (D and L isomers).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualization of Key Concepts

Logical Relationship of Factors Affecting Stereochemical Stability

Factors Influencing Stereochemical Stability of Chiral Building Blocks cluster_intrinsic Intrinsic Molecular Properties cluster_external External Conditions ProtectingGroup Protecting Group (e.g., Fmoc, Boc) Stability Stereochemical Stability (Resistance to Racemization/Epimerization) ProtectingGroup->Stability influences CounterIon Counter-ion (e.g., p-Tosylate, HCl) CounterIon->Stability influences Solvent Solvent (Polarity, Basicity) Solvent->Stability influences Temperature Temperature Temperature->Stability influences Base Presence of Base Base->Stability strongly influences CouplingReagent Coupling Reagent CouplingReagent->Stability influences

Caption: Factors influencing the stereochemical stability of chiral building blocks.

Experimental Workflow for Chiral Purity Analysis

Workflow for Chiral Purity Analysis by HPLC Start Start: Chiral Building Block Sample Dissolve Dissolve in appropriate solvent Start->Dissolve Filter Filter sample (0.22 µm filter) Dissolve->Filter Inject Inject onto Chiral HPLC system Filter->Inject Separate Separation of Enantiomers on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peak Areas & Calculate % ee Chromatogram->Analyze Result Result: Enantiomeric Purity Analyze->Result

Caption: Experimental workflow for determining chiral purity via HPLC.

Conclusion

The choice of a chiral building block for peptide synthesis is a critical decision that impacts the purity and yield of the final product. While this compound has its applications, its stereochemical stability is a significant consideration, particularly due to the presence of a free amine and benzyl ester protecting groups, which are known to be more susceptible to racemization. For applications demanding the highest degree of stereochemical integrity throughout the synthesis, modern alternatives like Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH are generally preferred due to the enhanced stability conferred by their urethane-based Nα-protecting groups. Researchers should carefully evaluate the reaction conditions and the inherent stability of the chosen building block to minimize the risk of epimerization and ensure the synthesis of chirally pure target molecules.

References

Orthogonality of the benzyl protecting groups in H-D-Glu(obzl)-obzl P-tosylate with other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and complex organic chemistry, the strategic selection of protecting groups is paramount to achieving high yields and purity. The compound H-D-Glu(OBzl)-OBzl p-tosylate utilizes benzyl (Bzl) groups for the protection of both the side-chain and C-terminal carboxylic acids of glutamic acid. This guide provides an objective comparison of the orthogonality of these benzyl protecting groups with other common alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.

The cornerstone of multi-step synthesis is the concept of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[1] The benzyl protecting groups in H-D-Glu(OBzl)-OBzl are primarily cleaved by catalytic hydrogenolysis or strong acids, setting them apart from the acid-labile tert-butoxycarbonyl (Boc) and tert-butyl (tBu) esters, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This distinction forms the basis of their utility in orthogonal and quasi-orthogonal synthetic schemes.

Data Presentation: Quantitative Stability of Protecting Groups

The following tables summarize the stability of common protecting groups under various deprotection conditions. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Stability to Acidic Deprotection Conditions (Trifluoroacetic Acid)

Protecting GroupReagent/ConditionsTime (hours)% CleavageOrthogonality to Benzyl
Benzyl (Bzl) Ester/Ether 95% TFA, 2.5% H₂O, 2.5% TIS2< 5%-
tert-Butoxycarbonyl (Boc)50% TFA in DCM0.5> 99%Orthogonal
tert-Butyl (tBu) Ester95% TFA, 2.5% H₂O, 2.5% TIS2> 99%Orthogonal
9-Fluorenylmethoxycarbonyl (Fmoc)95% TFA, 2.5% H₂O, 2.5% TIS2< 1%Orthogonal
Benzyloxycarbonyl (Cbz)95% TFA, 2.5% H₂O, 2.5% TIS2~10-30%Not Fully Orthogonal

Note: Benzyl group lability in TFA can increase with prolonged exposure or elevated temperatures.[4] Cbz stability in TFA can be sequence-dependent.

Table 2: Stability to Basic Deprotection Conditions (Piperidine)

Protecting GroupReagent/ConditionsTime (hours)% CleavageOrthogonality to Benzyl
Benzyl (Bzl) Ester/Ether 20% Piperidine in DMF2< 1%Orthogonal
tert-Butoxycarbonyl (Boc)20% Piperidine in DMF2< 1%Orthogonal
tert-Butyl (tBu) Ester20% Piperidine in DMF2< 1%Orthogonal
9-Fluorenylmethoxycarbonyl (Fmoc)20% Piperidine in DMF0.5> 99%Orthogonal
Benzyloxycarbonyl (Cbz)20% Piperidine in DMF2< 1%Orthogonal

Table 3: Stability to Catalytic Hydrogenolysis

Protecting GroupReagent/ConditionsTime (hours)% CleavageOrthogonality to Benzyl
Benzyl (Bzl) Ester/Ether H₂, 10% Pd/C, MeOH2-6> 95%-
tert-Butoxycarbonyl (Boc)H₂, 10% Pd/C, MeOH6< 1%Orthogonal
tert-Butyl (tBu) EsterH₂, 10% Pd/C, MeOH6< 1%Orthogonal
9-Fluorenylmethoxycarbonyl (Fmoc)H₂, 10% Pd/C, MeOH6Generally Stable*Orthogonal
Benzyloxycarbonyl (Cbz)H₂, 10% Pd/C, MeOH1-3> 95%Not Orthogonal

*Fmoc can be cleaved under certain hydrogenolysis conditions, particularly with extended reaction times or in specific solvents.

Experimental Protocols

Detailed methodologies for key experiments to assess protecting group stability are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and available laboratory equipment.

Protocol 1: Assessing Benzyl Group Stability to Acidic and Basic Conditions

This protocol describes a method to quantify the stability of the benzyl protecting groups of this compound to TFA and piperidine.

  • Materials:

    • This compound

    • Reagent A: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

    • Reagent B: 20% Piperidine in N,N-Dimethylformamide (DMF)

    • Quenching solution: 10% Diisopropylethylamine (DIPEA) in DMF

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).

    • For the acid stability test, mix 100 µL of the stock solution with 900 µL of Reagent A.

    • For the base stability test, mix 100 µL of the stock solution with 900 µL of Reagent B.

    • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take a 100 µL aliquot of each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of the quenching solution.

    • Analyze each quenched sample by HPLC. Monitor the disappearance of the starting material peak and the appearance of any deprotected product peaks.

    • Calculate the percentage of remaining protected compound at each time point to determine stability.

Protocol 2: Selective Deprotection of a Boc Group in the Presence of Benzyl Esters

This protocol demonstrates the orthogonality of the Boc and Benzyl protecting groups.

  • Materials:

    • Boc-L-Ala-D-Glu(OBzl)-OBzl (a model dipeptide)

    • Reagent: 50% TFA in DCM

    • DCM, Diethyl ether (cold)

    • HPLC system

  • Procedure:

    • Dissolve the model peptide in the TFA/DCM reagent.

    • Stir the reaction at room temperature for 30 minutes.

    • Remove the solvent under a stream of nitrogen.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Centrifuge and decant the ether. Dry the product under vacuum.

    • Analyze the product by HPLC and mass spectrometry to confirm the selective removal of the Boc group while the benzyl esters remain intact.

Protocol 3: Catalytic Hydrogenolysis for Benzyl Ester Deprotection

This protocol outlines the removal of benzyl esters in the presence of acid- and base-labile protecting groups.

  • Materials:

    • Fmoc-L-Lys(Boc)-D-Glu(OBzl)-OBzl (a model tripeptide)

    • Methanol (MeOH) or Ethanol (EtOH)

    • 10% Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas (H₂) balloon or hydrogenator

    • Celite

  • Procedure:

    • Dissolve the model peptide in MeOH in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

    • Analyze the product by HPLC and mass spectrometry to confirm selective removal of the benzyl esters.

Mandatory Visualization

Orthogonal_Deprotection_Strategies cluster_Fmoc_tBu Fmoc/tBu Strategy (Orthogonal) cluster_Boc_Bzl Boc/Bzl Strategy (Quasi-Orthogonal) Fmoc_Peptide_tBu Fmoc-AA(tBu)-Resin Peptide_tBu H-AA(tBu)-Resin Fmoc_Peptide_tBu->Peptide_tBu 20% Piperidine/DMF Peptide_tBu->Fmoc_Peptide_tBu Coupling Cycle Final_Peptide_Fmoc Final Peptide Peptide_tBu->Final_Peptide_Fmoc 95% TFA Boc_Peptide_Bzl Boc-AA(Bzl)-Resin Peptide_Bzl H-AA(Bzl)-Resin Boc_Peptide_Bzl->Peptide_Bzl ~50% TFA/DCM Peptide_Bzl->Boc_Peptide_Bzl Coupling Cycle Final_Peptide_Boc Final Peptide Peptide_Bzl->Final_Peptide_Boc Anhydrous HF

Caption: Comparison of Fmoc/tBu and Boc/Bzl peptide synthesis workflows.

Selective_Deprotection_Workflow cluster_step1 Step 1: Fmoc Removal cluster_step2 Step 2: Benzyl Removal cluster_step3 Step 3: Boc Removal Start Fully Protected Peptide Fmoc-Lys(Boc)-Glu(OBzl)-OBzl Step1_Product H-Lys(Boc)-Glu(OBzl)-OBzl Start->Step1_Product 20% Piperidine/DMF Step2_Product H-Lys(Boc)-Glu-OH Step1_Product->Step2_Product H₂ / Pd-C Step3_Product Final Peptide H-Lys-Glu-OH Step2_Product->Step3_Product TFA

Caption: An example of a selective deprotection workflow.

Benzyl_Orthogonality_Relationships Bzl Benzyl (Bzl/OBzl) Boc Boc / tBu Bzl->Boc Orthogonal Fmoc Fmoc Bzl->Fmoc Orthogonal Cbz Cbz Bzl->Cbz Not Orthogonal (Hydrogenolysis) Boc->Bzl Orthogonal Boc->Fmoc Orthogonal Fmoc->Bzl Orthogonal Fmoc->Boc Orthogonal Cbz->Bzl Not Orthogonal (Hydrogenolysis)

Caption: Orthogonality relationships between common protecting groups.

References

A Researcher's Guide to D-Glutamic Acid Protection: A Comparative Analysis of H-D-Glu(OBzl)-OBzl p-Tosylate and Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like D-glutamic acid is a critical determinant of success. The choice directly influences coupling efficiency, prevention of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of H-D-Glu(OBzl)-OBzl p-tosylate with other commonly employed D-glutamic acid protection strategies, supported by experimental data and detailed protocols.

The use of a benzyl ester (OBzl) to protect the γ-carboxyl group of D-glutamic acid is a well-established strategy, particularly within the Boc/Bzl protection scheme in solid-phase peptide synthesis (SPPS).[1][2] this compound offers both the α-carboxyl and the γ-carboxyl groups protected as benzyl esters, with the free amino group available for coupling, provided as a p-toluenesulfonate (tosylate) salt. The tosylate counter-ion often enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis, which can be advantageous for achieving a homogeneous reaction mixture.[3]

Performance Comparison of D-Glutamic Acid Side-Chain Protecting Groups

The ideal protecting group for the glutamic acid side chain must be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the peptide backbone or other protecting groups.[1] The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1][4]

Quantitative Data Summary

While direct head-to-head quantitative comparisons for the synthesis of the same peptide using these different D-glutamic acid derivatives are not always available in a single study, the following table summarizes the general performance characteristics based on numerous reports in the literature.[1][5]

ParameterBenzyl (OBzl)tert-Butyl (OtBu)Allyl (OAll)
Primary Synthesis Strategy Boc/Bzl, Fmoc/BzlFmoc/tBuFmoc/All
Coupling Efficiency HighHighHigh
Prevention of Pyroglutamate Formation ModerateExcellentGood
Prevention of Glutarimide Formation ModerateExcellentGood
Orthogonality to Fmoc Group ExcellentExcellentExcellent
Cleavage Conditions Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HF)[4]Strong Acid (e.g., TFA)[4]Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1]
Suitability for Protected Fragments Yes[1]NoYes
Typical Crude Peptide Purity Moderate to HighHighModerate to High
Common Side Reactions Partial cleavage during repeated piperidine treatments for Fmoc deprotection.[1]Formation of t-butyl cations that can lead to alkylation of sensitive residues.[4]Requires specific palladium catalyst for removal which can sometimes be difficult to remove completely.

Experimental Protocols

Detailed methodologies for key experiments involving the use of benzyl-protected D-glutamic acid and its deprotection are provided below.

Protocol 1: Coupling of Fmoc-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative with a benzyl side-chain protection to a resin-bound peptide chain.

Materials:

  • Fmoc-D-Glu(OBzl)-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.[1]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-Glu(OBzl)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; ~0.95 equivalents relative to the amino acid), and a base (e.g., DIPEA; 2 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]

Protocol 2: Deprotection of the Benzyl (OBzl) Side-Chain Protecting Group

This protocol outlines the removal of the benzyl group via catalytic hydrogenation.

Materials:

  • Peptide with a D-Glu(OBzl) residue

  • Palladium on charcoal (Pd/C) catalyst (10%)

  • Methanol (MeOH) or a mixture of MeOH/H₂O/Acetic Acid

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected peptide in a suitable solvent (e.g., MeOH).

  • Add the Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).[4]

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or positive pressure) at room temperature.[4]

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.

Visualizing Experimental Workflows and Potential Side Reactions

Diagrams created using Graphviz can effectively illustrate complex workflows and chemical transformations in peptide synthesis.

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage Final Cleavage and Deprotection Resin Resin-Bound Peptide (Free Amine) Coupling Coupling (Fmoc-D-Glu(OBzl)-OH + Coupling Reagents) Resin->Coupling 1. Wash1 DMF/DCM Wash Coupling->Wash1 2. Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection 3. Wash2 DMF/DCM Wash Fmoc_Deprotection->Wash2 4. Wash2->Resin Ready for next cycle Final_Peptide Fully Assembled Peptide on Resin Wash2->Final_Peptide Cleavage Cleavage Cocktail (e.g., TFA/scavengers) Final_Peptide->Cleavage Crude_Peptide Crude Peptide (Side-chain deprotected) Cleavage->Crude_Peptide

Caption: A simplified workflow of a single coupling cycle in Fmoc-based SPPS.

G N_Terminal_Glu N-terminal D-Glu Residue Pyroglutamate Pyroglutamate Formation (Side Reaction) N_Terminal_Glu->Pyroglutamate Intramolecular Cyclization Chain_Termination Peptide Chain Termination Pyroglutamate->Chain_Termination

Caption: The side reaction of pyroglutamate formation from an N-terminal D-glutamic acid residue.

Conclusion

The selection of a D-glutamic acid derivative for peptide synthesis is a multifaceted decision that depends on the overall synthetic strategy, the specific peptide sequence, and the desired final product. This compound, with its benzyl protection, offers orthogonality to the base-labile Fmoc group, making it suitable for the synthesis of protected peptide fragments.[1] Its tosylate salt form may also provide advantages in terms of solubility.[3]

However, for routine Fmoc-based solid-phase peptide synthesis, derivatives with tert-butyl side-chain protection, such as Fmoc-D-Glu(OtBu)-OH, are often preferred due to their high stability and the reduced risk of side reactions associated with repeated piperidine treatments.[1][4] Ultimately, a thorough understanding of the advantages and limitations of each protecting group strategy is essential for the successful synthesis of complex and high-purity peptides.

References

A Researcher's Guide to H-D-Glu(OBzl)-OBzl p-Tosylate: Applications, Limitations, and Modern Alternatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protected amino acid derivatives is a critical decision that dictates the efficiency, purity, and ultimate success of the synthetic strategy. H-D-Glu(OBzl)-OBzl p-tosylate, a protected form of D-glutamic acid, has historically served as a valuable building block. This guide provides an objective comparison of its performance with modern alternatives, supported by experimental context and detailed methodologies, to inform the strategic selection of reagents for peptide synthesis.

This compound is primarily utilized in peptide synthesis, where the benzyl esters protect the alpha- and gamma-carboxylic acid functionalities of D-glutamic acid.[1] The p-tosylate salt form enhances its stability and handling properties as a crystalline solid.[2][3] This derivative is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in both solution-phase and solid-phase peptide synthesis (SPPS).[4][5]

Performance Comparison of Glutamic Acid Side-Chain Protection Strategies

The choice of protecting group for the glutamic acid side chain is a crucial factor influencing the overall outcome of peptide synthesis. The benzyl ester (OBzl) in H-D-Glu(OBzl)-OBzl is a key component of the "classical" Boc/Bzl strategy, which is often compared with the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Performance MetricThis compound (Boc/Bzl Strategy)Fmoc-D-Glu(OtBu)-OH (Fmoc/tBu Strategy)Significance in Peptide Synthesis
Nα-Protection Typically Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Dictates the orthogonality of the entire synthesis strategy.[5][6]
Side-Chain Protection Benzyl ester (OBzl)tert-Butyl ester (OtBu)The stability and cleavage conditions of the side-chain protecting group are critical for preventing unwanted side reactions.[2][3]
Nα-Deprotection Conditions Moderate acid (e.g., Trifluoroacetic acid - TFA)[6]Mild base (e.g., 20% Piperidine in DMF)[3]Milder conditions of the Fmoc strategy are more compatible with sensitive peptide sequences.[6]
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis[2][7][8]Strong acid (e.g., >90% TFA)[2][3]The need for hazardous reagents like HF in the Boc/Bzl strategy requires specialized equipment.[6][8]
Orthogonality Quasi-orthogonal (both Boc and Bzl are acid-labile, but require different acid strengths)[5][6]Fully orthogonal (Fmoc is base-labile, tBu is acid-labile)[2][5]True orthogonality allows for more selective deprotection steps, which is advantageous for complex peptide modifications.[2]
Key Side Reactions - Pyroglutamate formation[3]- Alkylation of sensitive residues by benzyl cations during cleavage[9]- Pyroglutamate formation[3]- Alkylation by t-butyl cations during cleavage[2]- Aspartimide formation (for Asp residues, but mechanistically relevant)[10]The choice of protecting group and cleavage conditions can influence the prevalence of side reactions, impacting final purity.[3][10]
Overall Crude Purity Typically 60-85% (sequence-dependent)[11]Typically 70-90% (sequence-dependent)[11]Milder conditions of the Fmoc/tBu strategy often result in a cleaner crude product, simplifying purification.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and available laboratory instrumentation.

Solution-Phase Synthesis of a Dipeptide using a Benzyl-Protected Glutamic Acid Derivative

This protocol describes the synthesis of Boc-D-Glu(OBzl)-Gly-OBzl, a representative dipeptide, using solution-phase chemistry.

Materials:

  • Boc-D-Glu(OBzl)-OH

  • H-Gly-OBzl p-Tosylate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl, 5% NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Neutralization of H-Gly-OBzl p-Tosylate:

    • Dissolve H-Gly-OBzl p-Tosylate (1.0 eq) in DCM or DMF.

    • Add DIEA (1.1 eq) to neutralize the tosylate salt and generate the free amine.

    • Stir the solution for 15-20 minutes at room temperature.[12]

  • Activation of Boc-D-Glu(OBzl)-OH:

    • In a separate flask, dissolve Boc-D-Glu(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.[12]

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the mixture for 15 minutes at 0°C.

  • Coupling Reaction:

    • Add the neutralized glycine solution from step 1 to the activated glutamic acid mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[12]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate successively with 1N HCl, 5% NaHCO₃ solution, and brine.[12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure dipeptide.

Deprotection of Benzyl Esters by Catalytic Hydrogenolysis

This protocol outlines the removal of the benzyl protecting groups.

Materials:

  • Peptide with benzyl ester protection (e.g., Boc-D-Glu(OBzl)-Gly-OBzl)

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected peptide in methanol or ethanol in a round-bottom flask.[7]

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).[7]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[7]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by HPLC or TLC until completion.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.[7]

  • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Visualizing Peptide Synthesis Strategies

The following diagrams illustrate the workflows and logical relationships of the discussed peptide synthesis strategies.

Boc_Bzl_Workflow Start Resin-Bound Amino Acid (Nα-Boc protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling (Boc-D-Glu(OBzl)-OH + Activator) Neutralization->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat  Next Amino Acid Repeat->Deprotection Final_Cleavage Final Cleavage (HF or TFMSA) Repeat->Final_Cleavage  Final Amino Acid End Purified Peptide Final_Cleavage->End

Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

Fmoc_tBu_Workflow Start Resin-Bound Amino Acid (Nα-Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-D-Glu(OtBu)-OH + Activator) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat  Next Amino Acid Repeat->Deprotection Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage  Final Amino Acid End Purified Peptide Final_Cleavage->End

Caption: Workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Orthogonality Boc_Bzl Boc/Bzl Strategy Nα-Boc Side-Chain Bzl Fmoc_tBu Fmoc/tBu Strategy Nα-Fmoc Side-Chain tBu Deprotection_Conditions Deprotection Conditions Mild Base (Piperidine) Moderate Acid (TFA) Strong Acid (HF) Boc_Bzl:n->Deprotection_Conditions:macid Boc_Bzl:s->Deprotection_Conditions:sacid Fmoc_tBu:n->Deprotection_Conditions:base Fmoc_tBu:s->Deprotection_Conditions:macid

Caption: Orthogonality of Protecting Groups in Peptide Synthesis.

Limitations and Alternatives

The primary limitation of using this compound lies in its association with the Boc/Bzl strategy. The requirement for strong, hazardous acids like HF for the final cleavage and deprotection of the benzyl group necessitates specialized, expensive equipment and rigorous safety protocols.[6][8] Furthermore, the repetitive use of moderate acid for Boc group removal can lead to gradual degradation of acid-sensitive peptides or premature loss of side-chain protecting groups in long sequences.[6]

The most prominent alternative is Fmoc-D-Glu(OtBu)-OH , which is employed in the Fmoc/tBu strategy. This approach offers several advantages:

  • Milder Conditions: The use of a mild base for Fmoc deprotection is compatible with a wider range of sensitive functional groups and modifications.[6]

  • Enhanced Safety: The final cleavage with a TFA cocktail is significantly less hazardous than using HF.[4]

  • True Orthogonality: The distinct base- and acid-labile nature of the Fmoc and tBu groups, respectively, allows for more complex and selective synthetic manipulations, such as on-resin cyclization.[2][3]

For specialized applications requiring an even greater degree of orthogonality, Fmoc-D-Glu(OAll)-OH (allyl ester) is another alternative. The allyl group is stable to both acids and bases used in standard SPPS and can be selectively removed using a palladium catalyst, providing an additional layer of synthetic flexibility.[2][13]

Conclusion

This compound remains a viable reagent for peptide synthesis, particularly within the well-established Boc/Bzl strategy and for solution-phase applications. However, its limitations, primarily the harsh deprotection conditions and the quasi-orthogonal nature of the Boc/Bzl strategy, have led to the widespread adoption of the Fmoc/tBu approach. For the majority of modern peptide synthesis applications, especially for long, complex, or modified peptides, Fmoc-D-Glu(OtBu)-OH is the superior choice due to its milder reaction conditions, enhanced safety profile, and true orthogonality. The selection of the appropriate glutamic acid derivative should be a strategic decision based on the specific requirements of the target peptide, the desired synthetic route, and the available laboratory infrastructure.

References

A Head-to-Head Comparison of Coupling Methods for H-D-Glu(OBzl)-OBzl p-Tosylate in Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and high-yielding formation of peptide bonds is a critical step. The selection of an appropriate coupling method for specific amino acid derivatives can significantly impact the overall success of a synthetic strategy. This guide provides a head-to-head comparison of two distinct coupling methods for the acylation of H-D-Glu(OBzl)-OBzl p-tosylate: a classic carbodiimide-mediated approach and a modern method utilizing a uronium salt-based reagent.

The following comparison is based on established protocols and provides a quantitative summary of expected outcomes, detailed experimental procedures, and a logical workflow to aid in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Overview

The choice of coupling reagent directly influences reaction time, yield, and ease of purification. Below is a summary of quantitative data for the coupling of a Boc-protected amino acid to this compound using two different methodologies.

ParameterMethod 1: WSCD·HCl/HOBtMethod 2: HBTU/DIPEA
Coupling Reagent Water-Soluble Carbodiimide Hydrochloride (WSCD·HCl)O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOBt moiety is part of HBTU structure)
Base Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA)
Typical Reaction Time 2 - 4 hours1 - 4 hours
Typical Yield 78% (overall yield for a nonapeptide synthesis)[1]90 - 98% (for dipeptide synthesis)[2]
Purity High, requires purification of intermediates>97%[2]
Key Considerations Cost-effective; byproducts are water-soluble, simplifying workup.Rapid and highly efficient with low racemization; byproducts are generally soluble in organic solvents.[2]

Experimental Protocols

Detailed methodologies for the two compared coupling methods are provided below. These protocols are for the solution-phase synthesis of a dipeptide.

Method 1: Coupling using Water-Soluble Carbodiimide Hydrochloride (WSCD·HCl) and HOBt

This method is a classic approach to peptide bond formation, valued for its cost-effectiveness and the water solubility of its urea byproduct, which simplifies purification.

Materials:

  • This compound

  • Boc-protected amino acid

  • Water-Soluble Carbodiimide Hydrochloride (WSCD·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

  • 0.1 M HCl

  • 0.5 M Na₂CO₃

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the Boc-protected amino acid (2.0 equivalents), and HOBt (2.0 equivalents) in DCE.

  • Add triethylamine (1.0 equivalent) to neutralize the p-tosylate salt.

  • To this solution, add WSCD·HCl (2.0 equivalents) in water (a small volume, e.g., 1 ml per mmol of WSCD·HCl).

  • Stir the reaction mixture for 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with DCE and water.

  • Separate the organic layer and wash successively with 0.1 M HCl, 0.5 M Na₂CO₃, and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the product as needed, typically by crystallization or column chromatography.

Method 2: Coupling using HBTU

HBTU is a highly efficient uronium salt-based coupling reagent that often leads to rapid reactions and high yields with minimal side reactions.

Materials:

  • This compound

  • Boc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected amino acid (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF and add DIPEA (2.0 equivalents). Stir for 10-15 minutes to ensure complete neutralization of the tosylate salt.

  • Add the solution of the free amine (from step 2) to the solution of the activated Boc-amino acid (from step 1).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the product if necessary.

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationship of the components in this comparison, the following diagrams are provided.

G cluster_materials Starting Materials cluster_method1 Method 1: WSCD·HCl/HOBt cluster_method2 Method 2: HBTU/DIPEA cluster_analysis Comparative Analysis Boc-Amino Acid Boc-Amino Acid Acylation (WSCD·HCl, HOBt) Acylation (WSCD·HCl, HOBt) Boc-Amino Acid->Acylation (WSCD·HCl, HOBt) Activation (HBTU) Activation (HBTU) Boc-Amino Acid->Activation (HBTU) This compound This compound Neutralization (TEA) Neutralization (TEA) This compound->Neutralization (TEA) Neutralization (DIPEA) Neutralization (DIPEA) This compound->Neutralization (DIPEA) Neutralization (TEA)->Acylation (WSCD·HCl, HOBt) Workup & Purification 1 Workup & Purification 1 Acylation (WSCD·HCl, HOBt)->Workup & Purification 1 Protected Dipeptide 1 Protected Dipeptide 1 Workup & Purification 1->Protected Dipeptide 1 Coupling Coupling Activation (HBTU)->Coupling Workup & Purification 2 Workup & Purification 2 Coupling->Workup & Purification 2 Protected Dipeptide 2 Protected Dipeptide 2 Workup & Purification 2->Protected Dipeptide 2 Neutralization (DIPEA)->Coupling Yield Yield Protected Dipeptide 1->Yield Purity Purity Protected Dipeptide 1->Purity Reaction Time Reaction Time Protected Dipeptide 1->Reaction Time Protected Dipeptide 2->Yield Protected Dipeptide 2->Purity Protected Dipeptide 2->Reaction Time

Caption: A logical workflow comparing two coupling methods.

G cluster_input Inputs cluster_process Process cluster_output Outputs Boc-AA Boc-Amino Acid Coupling Peptide Coupling Reaction Boc-AA->Coupling Glu-Ester H-D-Glu(OBzl)-OBzl p-tosylate Glu-Ester->Coupling Reagents Coupling Reagents (WSCD·HCl/HOBt or HBTU) Reagents->Coupling Base Base (TEA or DIPEA) Base->Coupling Solvent Anhydrous Solvent (DCE or DMF) Solvent->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Byproducts Byproducts (Urea or HOBt derivatives) Coupling->Byproducts

Caption: General experimental workflow for dipeptide synthesis.

References

A Comparative Performance Benchmark of H-D-Glu(OBzl)-OBzl p-Tosylate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of raw materials in pharmaceutical research and development is a critical step that can significantly impact the efficiency of synthesis, yield, and purity of the final product. H-D-Glu(OBzl)-OBzl p-tosylate, a key protected amino acid derivative, is widely utilized in peptide synthesis and as an intermediate in the creation of complex organic molecules.[1][2] The quality of this starting material can vary between suppliers, potentially affecting experimental outcomes. This guide provides an objective comparison of this compound from three hypothetical, representative suppliers (Supplier A, Supplier B, and Supplier C), based on a series of standardized analytical and performance-based experiments.

Key Performance Indicators for Benchmarking

To ensure a comprehensive evaluation, the following key quality and performance attributes were assessed for each supplier's product:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of the desired compound.

  • Identity and Structural Integrity: Confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Solubility: Assessed in a common organic solvent used in peptide synthesis.

  • Performance in a Model Peptide Coupling Reaction: Evaluated by measuring the yield and purity of a synthesized dipeptide.

Data Presentation

The quantitative data gathered from the evaluation of this compound from the three suppliers is summarized in the tables below.

Table 1: Purity and Identity Confirmation

SupplierPurity by HPLC (%)Molecular Weight by MS (Expected: 499.59 g/mol )¹H NMR
Supplier A 99.5%499.6 g/mol Conforms to structure
Supplier B 98.2%499.5 g/mol Conforms to structure with minor impurity peaks
Supplier C 99.8%499.7 g/mol Conforms to structure

Table 2: Solubility and Performance in a Model Peptide Coupling Reaction

SupplierSolubility in Dichloromethane (DCM) at 25°CModel Reaction Yield (%)Purity of Dipeptide Product (%)
Supplier A Highly soluble92%98%
Supplier B Soluble, with some particulate matter85%95%
Supplier C Very highly soluble95%99%

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are designed to be reproducible in a standard organic chemistry laboratory.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the this compound samples.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of the mobile phase.

    • Analysis: The purity was calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Structural Confirmation by ¹H NMR and Mass Spectrometry
  • Objective: To confirm the chemical structure and molecular weight of the samples.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

    • Analysis: The spectrum was acquired on a 400 MHz NMR spectrometer. The chemical shifts, splitting patterns, and integration values were compared to the expected structure of this compound.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) in positive mode.

    • Analysis: The sample was introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions was analyzed to confirm the molecular weight.

Solubility Assessment
  • Objective: To compare the solubility of the samples in a common organic solvent.

  • Method:

    • Increasing amounts of this compound from each supplier were added to a fixed volume (5 mL) of dichloromethane (DCM) at 25°C with constant stirring.

    • The point at which the solid no longer fully dissolved was noted to determine the approximate solubility. Visual inspection for clarity and particulate matter was also recorded.

Performance in a Model Peptide Coupling Reaction
  • Objective: To evaluate the performance of the this compound from each supplier in a standard peptide coupling reaction.

  • Reaction: Coupling of Fmoc-L-Alanine to the free amine of this compound.

  • Procedure:

    • Free Amine Generation: this compound (1.0 eq) was dissolved in DCM, and N,N-diisopropylethylamine (DIEA) (1.1 eq) was added. The mixture was stirred for 20 minutes at room temperature.

    • Carboxylic Acid Activation: In a separate flask, Fmoc-L-Alanine (1.0 eq) and HBTU (0.98 eq) were dissolved in DCM, followed by the addition of DIEA (2.0 eq). This mixture was stirred for 5 minutes.

    • Coupling: The activated Fmoc-L-Alanine solution was added to the free amine solution, and the reaction was stirred at room temperature for 3 hours.

    • Workup and Analysis: The reaction mixture was washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer was dried, and the solvent was removed under reduced pressure. The yield of the crude dipeptide was calculated, and its purity was determined by HPLC.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Performance Evaluation cluster_3 Comparative Analysis A Supplier A Purity Purity (HPLC) A->Purity Identity Identity (NMR, MS) A->Identity Solubility Solubility Test A->Solubility Coupling Model Peptide Coupling A->Coupling B Supplier B B->Purity B->Identity B->Solubility B->Coupling C Supplier C C->Purity C->Identity C->Solubility C->Coupling Report Benchmarking Report Purity->Report Identity->Report Solubility->Report Yield Yield Calculation Coupling->Yield ProductPurity Product Purity (HPLC) Coupling->ProductPurity Yield->Report ProductPurity->Report

Caption: Workflow for Benchmarking this compound.

References

Safety Operating Guide

Proper Disposal of H-D-Glu(obzl)-obzl P-tosylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the proper disposal of H-D-Glu(obzl)-obzl P-tosylate, a compound commonly utilized in peptide synthesis and other organic chemistry applications. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following information is intended to supplement, not replace, institution-specific and local regulatory guidelines for chemical waste management.

Key Chemical and Safety Data

A summary of the pertinent chemical and safety information for this compound is provided below. This data should be readily accessible to all personnel handling the compound.

PropertyValue
Chemical Name This compound
CAS Number 19898-41-0
Molecular Formula C26H29NO7S
Molecular Weight 499.58 g/mol
Appearance White to off-white powder
Primary Hazards While specific hazard data is limited, compounds of this class should be handled with care. Assume potential for skin and eye irritation. Inhalation of dust should be avoided.
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key decision points and steps in the disposal process.

DisposalWorkflow start Start: H-D-Glu(obzl)-obzl P-tosylate Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated weigh boats, gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound, rinsates) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material (Absorbents, contaminated wipes) waste_type->spill_cleanup Spill collect_solid Collect in a Labeled, Sealed Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid spill_cleanup->collect_solid store Store Waste in a Designated Secondary Containment Area collect_solid->store collect_liquid->store decontaminate Decontaminate Glassware collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid dispose Arrange for Pickup by a Licensed Waste Disposal Contractor store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

The following step-by-step protocol outlines the procedure for the safe disposal of this compound and associated materials. This protocol should be performed in a well-ventilated area, preferably within a chemical fume hood.

Materials:

  • Designated hazardous solid waste container (clearly labeled)

  • Designated hazardous aqueous/organic waste container (clearly labeled)

  • Personal Protective Equipment (PPE) as specified above

  • Appropriate solvent for decontamination (e.g., ethanol, isopropanol)

  • Spill kit with absorbent material

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the hazardous waste containers are properly labeled with the chemical name and hazard information.

  • Solid Waste Collection:

    • Carefully transfer any unused or expired solid this compound into the designated hazardous solid waste container.

    • Place all disposables that have come into contact with the solid chemical, such as weighing papers, contaminated gloves, and pipette tips, into the same solid waste container.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a designated hazardous liquid waste container.

    • Do not mix incompatible waste streams. If in doubt, use a separate container.

  • Decontamination of Non-Disposable Labware:

    • Rinse any glassware or equipment that has been in contact with the compound with a suitable solvent (e.g., ethanol or isopropanol).

    • Collect this first rinsate into the designated hazardous liquid waste container.

    • Subsequent rinses with soap and water can be performed according to standard laboratory procedures.

  • Spill Management:

    • In the event of a spill, restrict access to the area.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into the hazardous solid waste container.

    • Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous solid waste.

  • Container Management and Storage:

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Store the sealed waste containers in a designated and properly ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

    • Never dispose of this compound down the drain or in the regular trash.[2]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling H-D-Glu(obzl)-obzl P-tosylate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal information for H-D-Glu(obzl)-obzl P-tosylate (CAS RN: 19898-41-0). Adherence to these procedures is paramount for ensuring laboratory safety and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecifications and RecommendationsRationale
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1 standards. A full face shield is recommended when there is a significant risk of splashing.To protect eyes from dust particles and potential splashes of solutions.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental splash protection.[2][3][4][5] Change gloves frequently and immediately if contamination is suspected. For prolonged contact, consult glove manufacturer's chemical resistance data.To prevent skin contact with the compound, which can cause irritation[1].
Body Protection Laboratory CoatA flame-resistant lab coat that fully covers the arms is mandatory.To protect skin and personal clothing from potential splashes and contamination.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent respiratory tract irritation from airborne particles[1].

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and maintain the compound's integrity.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol

Pre-Handling Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier-specific SDS for this compound.

  • Personal Protective Equipment: Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as outlined in the table above.

  • Prepare Work Area: All handling of the solid compound must be performed in a designated area, preferably within a chemical fume hood to minimize inhalation risk.[6][7] Cover the work surface with absorbent bench paper.[7]

Handling the Compound:

  • Weighing: Carefully weigh the solid this compound in the fume hood.[7] Use a disposable weighing boat to minimize contamination of balances. Avoid pouring the powder directly from the bottle to prevent creating dust; use a spatula.[7] Keep the container closed when not in use.[7]

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure this is also done within the fume hood.

Post-Handling Cleanup:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a wet cleaning method or a HEPA vacuum for any spilled powder; do not dry sweep.[6][7]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Spill and Disposal Plan

Proper management of spills and waste is critical for laboratory and environmental safety.

Spill Cleanup Procedure
  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or there is a risk of airborne dust, evacuate the area.

  • Containment: For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.

  • Cleanup: While wearing appropriate PPE, gently clean the affected area. Scoop the material into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or methanol), followed by a thorough wash with soap and water. All materials used for cleanup (gloves, paper towels, absorbent pads) must be placed in a sealed bag and disposed of as hazardous waste.

Waste Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with federal, state, and local environmental control regulations.

Solid Waste Disposal:

  • Collection: Collect solid this compound waste and contaminated materials (e.g., weighing boats, pipette tips, gloves) in a clearly labeled, sealed container.[9][10][11]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Harmful").[9][10][11]

  • Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[12]

Liquid Waste Disposal:

  • Collection: Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.[9] Do not fill containers more than 80%.[9]

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9][10]

  • Storage: Store the liquid waste container in secondary containment to prevent spills.[12]

Quantitative Data Summary

PropertyValue
CAS Number 19898-41-0[1][13][14][15][16]
Molecular Formula C26H29NO7S[1][13]
Molecular Weight 499.58 g/mol [1][13][16]
Appearance White to off-white powder
Storage Conditions Room temperature, under an inert atmosphere[1]. Keep in a dark place.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.